molecular formula C7H6ClNO2 B1451551 4-Chloro-6-methylnicotinic acid CAS No. 1060805-95-9

4-Chloro-6-methylnicotinic acid

Cat. No.: B1451551
CAS No.: 1060805-95-9
M. Wt: 171.58 g/mol
InChI Key: NPFSHIQNHIGKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFSHIQNHIGKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671983
Record name 4-Chloro-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-95-9
Record name 4-Chloro-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Chloro-6-methylnicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, validated synthetic routes, spectroscopic signature, and strategic applications as a versatile scaffold in the synthesis of complex molecular architectures.

Core Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is a substituted pyridine derivative with significant potential as a starting material in multi-step syntheses.

  • Chemical Name : this compound

  • Synonyms : 4-chloro-6-methylpyridine-3-carboxylic acid

  • CAS Number : 1060805-95-9[1][2][]

  • Molecular Structure : Chemical structure of this compound

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of a compound is critical for its safe handling, storage, and application in experimental design. The data presented below is a consolidation of supplier information and predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[2][4]
Molecular Weight 171.58 g/mol [2][4]
Melting Point 162-164 °C[4]
Boiling Point 312.3 ± 37.0 °C (Predicted)[4]
Density 1.39 g/cm³ (Predicted)[4]
Storage Conditions Inert atmosphere, 2-8°C[2]

Safety and Handling Profile:

Based on supplier safety data and the profiles of structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.[5][6]

  • GHS Hazard Statements : Classified as Acute Toxicity, Oral (Category 4) and a skin/eye irritant.[4]

  • Precautionary Measures :

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place as recommended.[2]

Spectroscopic Profile: An Interpretive Guide

  • ¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.

    • Pyridine Protons : Two singlets (or very narrowly coupled doublets) are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 (between the nitrogen and the carboxylic acid) will be the most deshielded, appearing furthest downfield. The proton at position 5 will appear as the other aromatic singlet.

    • Methyl Protons : A sharp singlet corresponding to the three protons of the methyl group (-CH₃) will be observed in the upfield region, likely around δ 2.5-2.7 ppm.

    • Carboxylic Acid Proton : A broad singlet for the acidic proton (-COOH) will be present, typically far downfield (>10 ppm), and its visibility may depend on the solvent used (e.g., it will exchange in D₂O).

  • ¹³C NMR (Carbon NMR) : The carbon spectrum will provide insight into the carbon framework.

    • Carbonyl Carbon : The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, expected around δ 165-170 ppm.

    • Aromatic Carbons : Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic shifts influenced by the electronegativity of the heteroatoms.

    • Methyl Carbon : The methyl carbon will appear as a single peak in the aliphatic region, typically δ 20-25 ppm.

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying key functional groups.

    • O-H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

    • C=O Stretch : A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ will correspond to the carbonyl group of the carboxylic acid.

    • C=C and C=N Stretches : Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch : A moderate absorption in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

    • Molecular Ion Peak [M]⁺ : The mass spectrum will show a molecular ion peak at m/z = 171. A characteristic isotopic pattern for one chlorine atom will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

    • Key Fragmentation : A common fragmentation pathway is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z = 126.

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves the direct chlorination of its 4-hydroxy precursor, 4-hydroxy-6-methylnicotinic acid. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9]

Synthesis_Workflow cluster_main Synthesis of this compound Start 4-Hydroxy-6-methylnicotinic Acid (Precursor) Reagent Phosphorus Oxychloride (POCl₃) Reflux Start->Reagent Chlorination Product This compound (Target Compound) Reagent->Product Reaction & Workup

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure[9]):

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Chlorination : Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Expert Insight: Using POCl₃ as both the reagent and solvent is common for this type of reaction, as it drives the reaction to completion. The mechanism involves the activation of the pyridone oxygen by phosphorylation, converting the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.[10][11]

  • Workup : After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Quenching : Cautiously quench the residue by slowly adding it to crushed ice or ice-cold water with vigorous stirring in a fume hood. This will hydrolyze any remaining reactive phosphorus species.

  • Isolation : The product, this compound, will typically precipitate as a solid. Isolate the crude product by vacuum filtration.

  • Purification : Wash the filtered solid with cold water to remove inorganic salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable building block precisely because of its engineered reactivity. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SₙAr). Furthermore, the carboxylic acid moiety serves as a handle for amide bond formation and other derivatizations.

This dual functionality allows for the systematic and regioselective introduction of diverse chemical functionalities, making it an ideal scaffold for building libraries of compounds in structure-activity relationship (SAR) studies.[12]

Reactivity_Diagram cluster_chloro C4-Chloro Reactivity (SₙAr) cluster_acid Carboxylic Acid Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd-catalyzed Buchwald Buchwald-Hartwig (R-NH₂) Core->Buchwald Pd-catalyzed Nucleophiles Other Nucleophiles (R-OH, R-SH) Core->Nucleophiles Base-mediated Amide Amide Coupling (R-NH₂, EDC/HATU) Core->Amide Peptide Coupling Ester Esterification (R-OH, H⁺) Core->Ester Fischer Reduction Reduction (e.g., BH₃) Core->Reduction to Alcohol

Caption: Key reaction pathways for diversifying the this compound scaffold.

The isomeric compound, 6-methylnicotinic acid, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[13] This precedent underscores the pharmaceutical relevance of the methyl-substituted nicotinic acid core in developing clinically important molecules. The 4-chloro substituent provides a reactive handle that is absent in the Etoricoxib precursor, offering chemists a powerful tool to explore new chemical space and develop novel analogues with potentially improved or different pharmacological profiles.

Conclusion

This compound (CAS 1060805-95-9) is a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable starting material. The compound's true value lies in its versatile reactivity, offering two distinct points for chemical modification. This dual functionality allows for the efficient construction of diverse molecular libraries, positioning it as a valuable asset for academic researchers and industry professionals engaged in the discovery and development of next-generation therapeutics.

References

An In-Depth Technical Guide to 4-Chloro-6-methylnicotinic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

4-Chloro-6-methylnicotinic acid, identified by the CAS Number 1060805-95-9, is a substituted pyridine carboxylic acid. Its structure incorporates a pyridine ring functionalized with a chlorine atom, a methyl group, and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-Chloro-6-methylpyridine-3-carboxylic acid
CAS Number 1060805-95-9[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Canonical SMILES CC1=CC(Cl)=C(C(=O)O)C=N1
InChI Key NPFSHIQNHIGKKL-UHFFFAOYSA-N

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound can be reliably achieved from the readily available starting material, 4-hydroxy-6-methylnicotinic acid. The methodology involves a two-step process: chlorination followed by esterification to yield the methyl ester, and subsequent hydrolysis to the desired carboxylic acid. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Synthesis of this compound methyl ester[3]

This initial step involves the conversion of the hydroxyl group to a chloro group and simultaneous esterification of the carboxylic acid. The use of phosphorus oxychloride as both a chlorinating agent and a solvent drives the reaction to completion.

Experimental Workflow:

Caption: Workflow for the synthesis of the methyl ester intermediate.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid (e.g., 3.26 g, 19 mmol) in phosphorus oxychloride.

  • Chlorination: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Esterification: Cool the residue in an ice bath and add anhydrous methanol (e.g., 30 mL) dropwise. Allow the mixture to warm to room temperature and stir overnight.

  • Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate. The organic layers are then washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic phase and purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methyl-nicotinic acid methyl ester.[3]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Experimental Workflow:

Caption: Workflow for the hydrolysis to the final product.

Detailed Methodology:

  • Reaction Setup: Dissolve the this compound methyl ester in a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, to the solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

  • Isolation: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in peer-reviewed literature, several chemical suppliers indicate the availability of spectroscopic data, including ¹H NMR, HPLC, and LC-MS, confirming the structure and purity of the compound.[1][3][4] Researchers are advised to acquire and interpret this data upon obtaining the compound. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons.

Applications in Drug Discovery and Organic Synthesis

Substituted nicotinic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[5] They serve as crucial scaffolds for the development of new therapeutic agents. For instance, various derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5]

This compound, with its multiple functional groups, is a valuable building block for creating libraries of novel compounds. The chlorine atom can be displaced through nucleophilic substitution reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations. These properties make it an attractive starting material for the synthesis of more complex bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on safety data for structurally related compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methylnicotinic Acid from 4-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-Chloro-6-methylnicotinic acid, a key building block in medicinal chemistry. We will delve into the strategic considerations, a detailed experimental protocol, and the underlying chemical principles for the conversion of 4-hydroxy-6-methylnicotinic acid to its chlorinated analogue.

Strategic Importance in Drug Discovery

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The introduction of a chloro group onto the pyridine ring significantly alters the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This "magic chloro effect" is a well-established strategy in drug design to modulate binding affinity and metabolic stability.[1] The ability to efficiently synthesize this chlorinated nicotinic acid derivative is therefore of paramount importance for the rapid exploration of chemical space in drug discovery programs.

The Chemistry of Transformation: From Hydroxy to Chloro

The conversion of a 4-hydroxypyridine derivative to a 4-chloropyridine is a fundamental transformation in heterocyclic chemistry. The starting material, 4-hydroxy-6-methylnicotinic acid, exists in a tautomeric equilibrium with its pyridone form.[2] The chlorination reaction proceeds via the activation of the hydroxyl group, which is a poor leaving group, into a better one.

Commonly employed chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[3][4] Phosphorus oxychloride is a widely used and effective reagent for this transformation, often used in excess as both the reagent and the solvent.[5][6]

The reaction mechanism involves the initial attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic phosphorus atom of POCl₃. This is followed by the attack of the hydroxyl group onto the phosphorus, leading to the formation of a dichlorophosphoryl intermediate. Subsequent attack by a chloride ion on the 4-position of the pyridine ring results in the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyridine derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound methyl ester, followed by a discussion on the hydrolysis to the desired carboxylic acid. The direct chlorination of the carboxylic acid can be challenging due to potential side reactions, hence the ester protection strategy is often preferred.

Part A: Synthesis of this compound Methyl Ester[5]

Materials:

  • 4-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous methanol

  • Ethyl acetate

  • Petroleum ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid in an excess of phosphorus oxychloride.

  • Chlorination: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After cooling the reaction mixture to room temperature, carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Esterification: Cool the residue in an ice bath and add 30 mL of anhydrous methanol dropwise. Stir the mixture overnight at room temperature.

  • Extraction: Distill off the methanol. To the residue, add water and extract the product with ethyl acetate. The ethyl acetate layer should be washed three times with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-20% ethyl acetate in petroleum ether to yield the pure this compound methyl ester as a white solid.

Part B: Hydrolysis to this compound

The resulting methyl ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

General Procedure (to be optimized):

  • Dissolve the methyl ester in a suitable solvent (e.g., a mixture of THF and water).

  • Add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

ParameterValue/ConditionReference
Starting Material 4-Hydroxy-6-methylnicotinic acid[5]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[5][6]
Reaction Time 2 hours (for ester synthesis)[5]
Reaction Temperature Reflux[5]
Yield (Methyl Ester) 91%[5]
Purification Method Flash column chromatography[5]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product Start 4-Hydroxy-6-methylnicotinic acid Chlorination Chlorination & Esterification (POCl₃, then Methanol) Start->Chlorination Step 1 Hydrolysis Hydrolysis (Base, then Acid) Chlorination->Hydrolysis Step 2 Product This compound Hydrolysis->Product Final Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from its 4-hydroxy precursor is a robust and high-yielding process when employing phosphorus oxychloride. This guide provides a detailed protocol for the synthesis of the methyl ester intermediate and outlines the subsequent hydrolysis to the target carboxylic acid. The strategic importance of this chlorinated building block in medicinal chemistry underscores the value of a well-understood and reproducible synthetic route. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently access this valuable compound for their drug discovery and development endeavors.

References

Spectroscopic data (NMR, IR, MS) for 4-Chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methylnicotinic Acid

Introduction

This compound is a substituted pyridine carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. As with any novel compound in a discovery pipeline, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed fingerprint of the molecule's electronic and vibrational states and its fragmentation behavior.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and comparative analysis with structurally related analogs to offer a robust, scientifically grounded dataset for researchers. Every piece of predicted data is rationalized through fundamental principles and comparison to known compounds, providing a reliable reference for identification and quality control.

Molecular Structure and Properties

A clear understanding of the molecular structure is the first step in interpreting spectroscopic data.

G M [C₇H₆ClNO₂]⁺˙ m/z 171/173 F1 [M - OH]⁺ m/z 154/156 M->F1 - •OH F2 [M - COOH]⁺ m/z 126/128 M->F2 - •COOH F3 [F2 - Cl]⁺ m/z 91 F2->F3 - •Cl

A Technical Guide to the Solubility of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-6-methylnicotinic acid, a crucial parameter for its application in research, process chemistry, and pharmaceutical development. Understanding and quantifying the solubility of this compound is paramount for ensuring reproducible results in synthesis, purification, and formulation.[1] This guide synthesizes theoretical principles with practical, field-proven methodologies to provide researchers with a robust framework for their work.

Introduction: The Importance of Solubility

This compound is a substituted pyridine carboxylic acid derivative. Its structural features—a heterocyclic aromatic ring, a carboxylic acid group, and a chlorine atom—dictate its physicochemical properties and, consequently, its solubility profile. In drug discovery and development, solubility is a critical attribute that influences a compound's absorption and bioavailability.[1][2] For process chemists, knowledge of solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification, thereby maximizing yield and purity.

This guide will explore the key physicochemical properties of this compound, discuss the theoretical factors governing its solubility, and provide a detailed, validated protocol for its experimental determination.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key parameters for this compound are summarized below.

PropertyValueCAS NumberSource
Molecular FormulaC₇H₆ClNO₂503555-50-8[3]
Molecular Weight171.58 g/mol 503555-50-8[3]
AppearanceYellow Powder503555-50-8[3]
pKa (Predicted)2.79 ± 0.25503555-50-8[3]
Boiling Point (Predicted)344.8 ± 37.0 °C503555-50-8[3]
Density (Predicted)1.390 ± 0.06 g/cm³503555-50-8[3]

Expert Insights:

  • The predicted pKa of 2.79 is attributed to the carboxylic acid group.[3] This acidic nature is a dominant factor in its solubility profile. It signifies that the compound's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium.[2][4] At pH values above the pKa, the molecule will deprotonate to form the more soluble carboxylate anion.

  • The presence of both a polar carboxylic acid group and a moderately non-polar chloromethyl-substituted pyridine ring suggests amphiphilic character, indicating potential solubility in both polar and some semi-polar organic solvents.

Factors Influencing Solubility

The dissolution of a solid in a liquid is a complex process governed by thermodynamics. Key factors include the solute's crystal lattice energy, the solvent's properties, and the interactions between solute and solvent molecules.[5][6]

  • pH: As indicated by its pKa, pH is the most critical factor for aqueous solubility.[4] In acidic media (pH < 2), the compound will be in its neutral, less soluble form. As the pH increases above 3, deprotonation occurs, leading to a significant increase in solubility due to the formation of the highly polar carboxylate salt.

  • Solvent Polarity: The "like dissolves like" principle is fundamental.[6] Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents, particularly at elevated pH, due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen. Aprotic polar solvents (e.g., DMSO, DMF) are also likely to be good solvents. Non-polar solvents (e.g., hexane, toluene) are predicted to be poor solvents for this compound.

  • Temperature: For most substances, solubility is an endothermic process, meaning solubility increases with temperature.[2][6] This relationship should be experimentally verified for process optimization, especially for crystallization procedures.

  • Crystal Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts.[5] It is crucial to characterize the solid form being used in any solubility determination.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[7][8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[7][9]

Principle of the Method

An excess amount of solid this compound is added to a specific solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV).

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the Shake-Flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_solid 1. Weigh excess solid compound prep_solvent 2. Add precise volume of solvent/buffer prep_solid->prep_solvent equil 3. Agitate at constant T (e.g., 24-48h at 25°C) prep_solvent->equil sep_sample 4. Allow solid to settle equil->sep_sample sep_filter 5. Filter supernatant (e.g., 0.22 µm PTFE filter) sep_sample->sep_filter analysis_dilute 6. Dilute sample if necessary sep_filter->analysis_dilute analysis_quant 7. Quantify by HPLC-UV against calibration curve analysis_dilute->analysis_quant analysis_calc 8. Calculate solubility (mg/mL or µM) analysis_quant->analysis_calc

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, characterized)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, water, ethanol, DMSO)

  • 2-mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess of solid this compound to a glass vial. Causality: Using an excess ensures that saturation is achieved and maintained throughout the experiment.[7] A good starting point is 2-5 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality: A 24-48 hour period is typically sufficient to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility).[8][9]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. For robust separation, centrifuge the vials (e.g., 10,000 x g for 10 minutes).

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is critical to remove any fine particulates that could otherwise lead to an overestimation of solubility. The filter material should be validated for low compound binding.

  • Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the filtered sample by a validated HPLC-UV method. Dilute the sample with the mobile phase if its concentration exceeds the linear range of the calibration curve.

  • Calculation: Determine the concentration from the calibration curve, accounting for any dilution factors. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Behavior & Practical Implications

While specific experimental data for this compound is not widely published in public literature, its behavior can be predicted based on its structure and the principles discussed.

Solvent ClassPredicted SolubilityRationale & Application Insight
Aqueous Buffers (pH > 4) High The compound will exist as the soluble carboxylate salt. Ideal for preparing stock solutions for in vitro biological assays and for aqueous-phase reactions.
Water (unbuffered) Moderate The compound will partially self-acidify the water, leading to a pH-dependent equilibrium between the neutral and ionized forms.
Polar Protic Solvents (Methanol, Ethanol) Moderate to High Good hydrogen bonding capability allows for effective solvation of the carboxylic acid and pyridine ring. Useful for reaction chemistry and non-aqueous formulations.
Polar Aprotic Solvents (DMSO, DMF) High Strong dipole moments can effectively solvate the molecule. DMSO is a common choice for creating high-concentration stock solutions for initial screening.[10]
Non-Polar Solvents (Toluene, Hexane) Low to Insoluble The high polarity of the molecule makes it incompatible with non-polar media. Useful for precipitation/crystallization steps during purification.

The relationship between the key factors influencing the solubility of an ionizable compound like this compound is depicted below.

Caption: Factors governing the solubility of the target compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its acidic pKa, molecular polarity, and the characteristics of the solvent system. Its solubility is highly pH-dependent in aqueous media and is predicted to be favorable in polar organic solvents. For any research or development activity, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method detailed herein provides a trustworthy and universally accepted protocol for obtaining reliable thermodynamic solubility data, which is fundamental for the successful application and progression of this compound in any scientific endeavor.

References

An In-depth Technical Guide to the Discovery and History of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to Essential Nutrient

The trajectory of nicotinic acid, from a simple chemical curiosity to an essential vitamin and a potent therapeutic agent, is a compelling narrative of scientific inquiry. Its history is interwoven with the evolution of organic chemistry, the birth of nutritional science, and the fight against devastating deficiency diseases. This guide provides a comprehensive exploration of this journey, detailing the key discoveries, the scientific reasoning behind pivotal experiments, and the development of its crucial derivatives.

Part 1: The Pre-Vitamin Era - A Chemical Curiosity

The story begins not in a biology lab, but on a chemist's bench. In 1867, chemist Hugo Weidel, while investigating the structure of nicotine, subjected the alkaloid to strong oxidation using potassium chromate and sulfuric acid.[1] This process cleaved the pyrrolidine ring of the nicotine molecule, leaving behind a stable pyridine-3-carboxylic acid.[2] This new compound was named "nicotinic acid" in reference to its precursor.[1][3] For decades, it remained a mere chemical entity, its biological significance completely unknown.[4]

Diagram 1.1: Initial Chemical Synthesis of Nicotinic Acid

The following diagram illustrates the foundational oxidative degradation process described by Weidel.

G Nicotine Nicotine (C₁₀H₁₄N₂) NicotinicAcid Nicotinic Acid (Pyridine-3-carboxylic acid) Nicotine->NicotinicAcid Oxidative Cleavage of Pyrrolidine Ring Oxidants Oxidizing Agents (e.g., K₂Cr₂O₇, H₂SO₄, HNO₃) Oxidants->NicotinicAcid

Caption: Oxidative degradation of nicotine to form nicotinic acid.

Part 2: The Scourge of Pellagra and the Search for "Vitamin P-P"

For centuries, a debilitating disease known as pellagra plagued populations heavily reliant on maize-based diets, particularly in Europe and the American South.[1][5][6] First described in Spain in 1735 by Gaspar Casal, the disease was grimly characterized by the "four Ds": dermatitis, diarrhea, dementia, and, if left untreated, death.[5][7] Early theories incorrectly attributed its cause to a toxin in spoiled maize or an infectious agent.[5]

The crucial shift in understanding came from the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[8] Through a series of brilliant epidemiological and experimental studies starting in 1914, Goldberger demonstrated that pellagra was not infectious but was caused by a dietary deficiency.[5] His famous experiments on prisoners in a Mississippi jail, where he induced pellagra in healthy volunteers by feeding them a corn-heavy, low-protein diet, provided definitive proof.[4] He concluded that a "pellagra-preventive" (P-P) factor was missing from these diets, a factor present in foods like meat and milk.[3][4]

Parallel to this, the concept of "vitamines" (vital amines) was emerging. In 1912, Polish-American biochemist Casimir Funk proposed that diseases like beriberi, scurvy, and pellagra were caused by the lack of these essential dietary components.[9][10][11] Funk even isolated nicotinic acid from yeast and rice polishings while searching for a cure for beriberi, noting its potential nutritional value, though he didn't make the direct connection to pellagra at the time.[4]

The final piece of the puzzle was placed in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[4][12] Elvehjem's team was working to cure "black tongue," a canine disease analogous to human pellagra. They systematically fractionated liver extracts, a known curative, and isolated the active compound. To their astonishment, the "pellagra-preventing factor" was the simple, long-known chemical: nicotinic acid.[4][13] Subsequent clinical trials by Tom Douglas Spies and others confirmed that administering nicotinic acid cured pellagra in humans, cementing its status as an essential vitamin.[1] To dissociate the vitamin from the toxic alkaloid nicotine in the public mind, the name "niacin" (from ni cotinic ac id + vitamin ) was proposed and adopted.[1][3]

Table 2.1: Key Milestones in the Identification of Niacin
YearDiscovery / EventKey Scientist(s) / OrganizationSignificance
1867 First chemical synthesis of nicotinic acid from nicotine.[1][4]Hugo WeidelEstablished the chemical existence of the compound.
1912 Proposes the "vitamine" theory for deficiency diseases like pellagra.[9][10]Casimir FunkProvided the theoretical framework for nutritional science.
1915 Demonstrates that pellagra is a dietary deficiency disease through human experiments.[4][5]Joseph GoldbergerDisproved infectious/toxic theories and identified the "P-P factor".
1937 Isolates nicotinic acid from liver and proves it cures black tongue in dogs.[1][12][13]Conrad ElvehjemIdentified the chemical structure of the "P-P factor".
Late 1930s Confirms nicotinic acid cures pellagra in humans.[1]Tom Spies, Marion Blankenhorn, Clark CooperTranslated the basic science discovery into a clinical cure.
1942 The name "Niacin" is officially adopted to avoid confusion with nicotine.[1]AMA Council on Foods and NutritionFacilitated public acceptance and food fortification programs.

Part 3: The Vitamin B3 Family and Their Biochemical Roles

Nicotinic acid is part of the Vitamin B3 family, which also includes its amide derivative, nicotinamide (also called niacinamide).[14][15] Both compounds serve as precursors for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1]

The body can synthesize NAD through two primary pathways:

  • The de novo Pathway: Synthesized from the essential amino acid tryptophan. This process is relatively inefficient, requiring approximately 60 mg of tryptophan to produce 1 mg of niacin.[1][16]

  • The Salvage (Preiss-Handler) Pathway: Utilizes pre-formed nicotinic acid and nicotinamide from the diet to regenerate NAD. This is the primary route for incorporating dietary Vitamin B3.[17]

These coenzymes, NAD+ and NADP+, are fundamental to cellular metabolism, participating in over 400 enzymatic reactions—more than any other vitamin-derived coenzyme. They are critical for:

  • Catabolism (NAD+): Acting as hydrogen and electron acceptors in glycolysis and the citric acid cycle, essential for producing ATP.[1]

  • Anabolism (NADP+): Donating electrons in reductive biosynthesis pathways, such as fatty acid and cholesterol synthesis.[1]

  • DNA Repair and Cell Signaling: NAD+ is a substrate for enzymes like PARPs involved in maintaining genomic integrity.[1]

Diagram 3.1: The Central Role of Niacin in NAD+ Metabolism

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Tryptophan Tryptophan (Essential Amino Acid) QA Quinolinic Acid Tryptophan->QA Multi-step process (requires B6, B2, Fe) NAMN Nicotinate Mononucleotide (NaMN) QA->NAMN Niacin Nicotinic Acid (Niacin) (from Diet) Niacin->NAMN Preiss-Handler Pathway Nam Nicotinamide (from Diet) NAD NAD+ Nam->NAD NAAD Nicotinate Adenine Dinucleotide (NaAD) NAMN->NAAD NAAD->NAD NADP NADP+ NAD->NADP catabolism Catabolic Reactions (e.g., Glycolysis) NAD->catabolism Substrate for dna_repair DNA Repair & Cell Signaling NAD->dna_repair Substrate for anabolism Anabolic Reactions (e.g., Fatty Acid Synthesis) NADP->anabolism Substrate for

Caption: Biosynthesis pathways of NAD+ from Tryptophan and dietary Niacin.

Part 4: Development of Derivatives and Modern Synthesis

While nicotinic acid is effective, its use in pharmacological doses is often limited by a prominent side effect: intense cutaneous flushing.[18] This led to the widespread use and synthesis of its primary derivative, nicotinamide , which performs the same vitamin function without causing this vasodilation.[15]

Modern Industrial Synthesis

The original synthesis via nicotine oxidation is no longer commercially viable. Modern industrial production of nicotinic acid and nicotinamide relies on more efficient and economical pathways, primarily starting from 3-methylpyridine (3-picoline) or other simple precursors.[1]

  • From 3-Picoline: The most common method involves the ammoxidation of 3-picoline to produce nicotinonitrile. This intermediate is then hydrolyzed to nicotinamide. A highly efficient and selective method for this hydrolysis uses the enzyme nitrile hydratase.[1][15] The resulting nicotinamide can be sold directly or further hydrolyzed to nicotinic acid.[1]

Experimental Protocol 4.1: Enzymatic Synthesis of Nicotinamide from Nicotinonitrile

This protocol describes a conceptual lab-scale biotransformation, reflecting the principles of modern industrial synthesis.

Objective: To convert nicotinonitrile to nicotinamide using an immobilized nitrile hydratase catalyst.

Materials:

  • Nicotinonitrile (Substrate)

  • Immobilized Nitrile Hydratase (e.g., from Rhodococcus rhodochrous)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Stirred-tank bioreactor with temperature and pH control

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis

  • Nicotinamide and Nicotinic Acid analytical standards

Methodology:

  • Reactor Setup: Prepare a 1 L working volume of phosphate buffer in the bioreactor. Set the temperature to 25°C and maintain pH at 7.5.

  • Catalyst Addition: Add a pre-determined quantity of immobilized nitrile hydratase beads to the buffer and allow them to equilibrate with gentle stirring.

  • Substrate Introduction: Prepare a concentrated stock solution of nicotinonitrile. Add the substrate to the reactor to achieve a starting concentration of 1 M.

  • Reaction Monitoring (Self-Validation):

    • At regular intervals (e.g., T=0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from the reactor.

    • Immediately quench the reaction by diluting the aliquot in a mobile phase or a weak acid solution.

    • Analyze the sample using HPLC to quantify the concentrations of the remaining nicotinonitrile (substrate), nicotinamide (product), and any nicotinic acid (by-product).

    • The causality of the reaction is confirmed by observing a decrease in the substrate peak and a corresponding increase in the product peak over time. The high selectivity of the enzymatic process should result in minimal formation of nicotinic acid.

  • Product Recovery: Once the reaction reaches >99% conversion (as determined by HPLC), stop the reaction. The immobilized enzyme can be recovered by filtration for reuse. The aqueous solution containing nicotinamide can be concentrated by evaporation, followed by crystallization to yield the pure product.

  • Characterization: The final product should be characterized by measuring its melting point (approx. 129.5 °C) and comparing its HPLC retention time and UV spectrum to a certified nicotinamide standard to confirm identity and purity.[15]

Part 5: Pharmacological Applications and Derivatives

Beyond its role as a vitamin, nicotinic acid, in gram-level doses, was discovered by Rudolf Altschul 50 years ago to be a potent lipid-modifying agent.[19] This discovery opened a new therapeutic chapter for the compound.

Mechanism of Lipid-Lowering Action

Nicotinic acid exerts its lipid-lowering effects primarily by:

  • Inhibiting lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver.

  • Decreasing the hepatic synthesis of triglycerides and Very Low-Density Lipoprotein (VLDL).

  • Consequently, reducing the production of Low-Density Lipoprotein (LDL-C, or "bad" cholesterol) and increasing levels of High-Density Lipoprotein (HDL-C, or "good" cholesterol).[1]

It is important to note that nicotinamide does not share these lipid-lowering properties .[1] The pharmacological effects are specific to nicotinic acid.

Pharmacokinetic Profiles

Nicotinic acid is rapidly absorbed, with peak plasma concentrations reached within 30-60 minutes for immediate-release formulations.[1] It is extensively metabolized in the liver, and its metabolites are excreted in the urine.[1][20] The distinct metabolic pathways for pharmacological doses of nicotinic acid and nicotinamide underscore their different therapeutic applications.[21]

Table 5.1: Comparison of Nicotinic Acid and Nicotinamide
FeatureNicotinic Acid (Niacin)Nicotinamide (Niacinamide)
Primary Function Vitamin B3, Lipid-lowering drugVitamin B3
Vitamin Activity YesYes
Lipid-Lowering Effect Yes (at pharmacological doses)[1][19]No[1]
Primary Side Effect Cutaneous Flushing (vasodilation)[18]Minimal; liver toxicity at very high doses (>3 g/day )[15]
Primary Use Treatment of Pellagra, DyslipidemiaTreatment of Pellagra, Acne (topical), dietary supplements[15]
Metabolism (Pharm. Doses) Primarily to Nicotinuric Acid (NUA)Primarily to methylated derivatives (MNA, 2PY)[21][22]

Conclusion

The history of nicotinic acid is a testament to the interconnectedness of scientific disciplines. What began as a derivative of nicotine in an organic chemistry experiment became the answer to a global nutritional crisis and later evolved into a cornerstone of cardiovascular pharmacology. The development of its derivatives, like nicotinamide, showcases the drive to optimize therapeutic profiles by separating desired vitamin activity from unwanted pharmacological side effects. For researchers today, this journey underscores the potential for known molecules to hold undiscovered biological significance and the critical importance of understanding the precise structure-activity relationships that govern their function.

References

An In-Depth Technical Guide to the Safe Handling and Management of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Chloro-6-methylnicotinic acid, a compound utilized by researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best laboratory practices to ensure the well-being of personnel and the integrity of research.

Understanding the Hazard: A Chemist's Perspective

This compound is a chlorinated pyridine derivative. Its hazardous nature stems from the combined properties of a carboxylic acid and a chlorinated aromatic ring. The carboxylic acid group imparts corrosive properties, capable of causing irritation and burns upon contact with skin and eyes. The mechanism of this irritation involves the disruption of cell membranes and coagulation of proteins.[1][2] The presence of a chlorine atom on the pyridine ring can enhance its toxicological profile compared to the parent nicotinic acid molecule. Chloropyridines, as a class, are known to be toxic and can cause liver damage with repeated exposure.[3][4]

Thermal decomposition of chlorinated aromatic compounds can release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[5][6] Therefore, understanding the chemical reactivity and potential for hazardous byproducts is paramount for safe handling.

GHS Classification at a Glance

While a specific GHS classification for this compound is not universally harmonized, based on data for its isomers and related compounds, it should be handled as a substance with the following potential hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7][8]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[7][8]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[8]

This table summarizes the likely GHS classifications based on available data for isomeric and structurally related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and culminating in appropriate PPE, is essential for minimizing exposure risk.

The Primacy of Engineering Controls

The first line of defense is to handle this compound within a properly functioning chemical fume hood.[9] This is critical to contain the fine powder and prevent inhalation of dust particles, which can cause respiratory irritation.[8] The fume hood also provides a contained space in the event of an accidental spill. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[11][12]Protects against splashes of solutions and airborne dust particles from contacting the eyes and face. A face shield provides an additional layer of protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. An apron may be necessary for larger quantities.[12][13]Prevents direct skin contact with the corrosive solid. Regular inspection of gloves for any signs of degradation is crucial.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if handling large quantities or if engineering controls are insufficient to maintain exposure below acceptable limits.[14][15][16][17][18]Protects the respiratory system from inhaling irritating dust particles. The choice of respirator depends on the potential exposure concentration.

Standard Operating Procedures: From Receipt to Disposal

Adherence to standardized protocols is fundamental to a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Store 4-Chloro-6-methylnicotinc acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[19] It should be segregated from incompatible materials such as strong oxidizing agents, bases, and sources of heat.[10] Storing it in a dedicated corrosives cabinet is recommended.

Storage_Workflow cluster_storage Chemical Storage Protocol Receive Receive Chemical Inspect Inspect Container Receive->Inspect Label Verify Label Inspect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Segregate Segregate from Incompatibles Store->Segregate Corrosives_Cabinet Place in Corrosives Cabinet Segregate->Corrosives_Cabinet

Caption: Workflow for receiving and storing this compound.

Weighing and Handling Protocol
  • Preparation: Don the appropriate PPE as outlined in section 2.2. and ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

  • Dissolving: If preparing a solution, slowly add the weighed solid to the solvent with stirring. Be aware that the dissolution of acids can be exothermic. When diluting with water, always add the acid to the water, never the other way around, to prevent splattering.[20]

  • Cleaning: Thoroughly clean the spatula and weighing vessel after use. Wipe down the work surface within the fume hood with a damp cloth to remove any residual dust.

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Preparedness: A Swift and Informed Response

In the event of an accidental exposure or spill, a rapid and correct response is crucial to mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.
Accidental Release Measures: A Step-by-Step Guide

For a minor spill of solid this compound:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in section 2.2, including respiratory protection.

  • Contain and Absorb: Carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

  • Neutralize (with caution): For acidic solids, a weak base like sodium bicarbonate can be used for neutralization.[21][22] This should be done cautiously as the reaction may generate heat and gas. The neutralization process involves the reaction of an acid and a base to form a salt and water.[23][24][25][26]

  • Collect: Carefully sweep or scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a damp cloth or sponge, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[27]

Spill_Response cluster_spill Minor Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain with Inert Material PPE->Contain Neutralize Neutralize with Weak Base Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a minor spill.

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[27] Containers should be tightly sealed and clearly labeled. Follow all institutional and regulatory guidelines for the disposal of chlorinated organic compounds.[13]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its chemical properties and potential hazards, coupled with strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and emergency response, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

Navigating the Synthesis and Application of 4-Chloro-6-methylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Chloro-6-methylnicotinic acid, with the CAS number 1060805-95-9, is a substituted pyridine carboxylic acid that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a carboxylic acid, a chlorinated pyridine ring, and a methyl group—offers multiple reactive sites for chemical modification, making it a versatile scaffold for the construction of diverse molecular architectures. This guide provides an in-depth overview of the commercially available suppliers, synthesis, analytical quality control, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

A crucial point of clarification for researchers is the distinction between This compound and its isomer, 6-Chloro-4-methylnicotinic acid (CAS 503555-50-8). These two compounds possess distinct chemical and physical properties, and their reactivity in synthetic schemes can differ significantly. It is imperative to verify the CAS number and substitution pattern to ensure the correct reagent is being used in any experimental protocol.

Commercial Availability: Sourcing High-Purity this compound

A number of chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of stock, lead times for delivery, and the quality of accompanying analytical documentation, such as a Certificate of Analysis (CoA).

SupplierWebsitePurityNotes
BLD Pharm--INVALID-LINK--≥98%Offers various pack sizes.[1]
BOC Sciences--INVALID-LINK--≥98%Useful research chemical.[2]
AOBChem--INVALID-LINK--≥95%Inquire for pricing and availability.
Moldb--INVALID-LINK--98%Provides NMR, HPLC, and LC-MS data.[3]
Ambeed--INVALID-LINK--≥98%Provides NMR, HPLC, LC-MS, UPLC data.[4]
Zibo Hangyu Biotechnology--INVALID-LINK--98%Available as powder or liquid.[5]
Fluorochem--INVALID-LINK--98%High-quality chemical.[6]

Synthesis and Manufacturing: A Plausible Synthetic Pathway

While multiple synthetic routes to this compound may exist, a common and effective strategy involves a two-step process starting from 4-hydroxy-6-methylnicotinic acid. This process first involves the synthesis of the methyl ester, followed by hydrolysis to yield the desired carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification and Chlorination cluster_step2 Step 2: Hydrolysis 4-hydroxy-6-methylnicotinic_acid 4-hydroxy-6- methylnicotinic acid Intermediate_Ester Methyl 4-chloro-6- methylnicotinate 4-hydroxy-6-methylnicotinic_acid->Intermediate_Ester 1. Reflux POCl3 Phosphorus Oxychloride (POCl3) POCl3->Intermediate_Ester Methanol Methanol (CH3OH) Methanol->Intermediate_Ester 2. Stir overnight Intermediate_Ester_ref Methyl 4-chloro-6- methylnicotinate Final_Product 4-Chloro-6- methylnicotinic acid Base Aqueous Base (e.g., NaOH) Base->Final_Product Acid Acidic Workup (e.g., HCl) Acid->Final_Product 2. Neutralization Intermediate_Ester_ref->Final_Product 1. Heat

Caption: A two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-6-methylnicotinate [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methylnicotinic acid in phosphorus oxychloride.

  • Chlorination: Heat the mixture to reflux and maintain for 2 hours.

  • Removal of Excess Reagent: After cooling, carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Esterification: Cool the residue in an ice bath and add anhydrous methanol. Stir the mixture overnight at room temperature.

  • Workup: Distill off the solvent. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to yield methyl 4-chloro-6-methylnicotinate as a white solid.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the methyl 4-chloro-6-methylnicotinate from Step 1 in a suitable solvent such as methanol or tetrahydrofuran. Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Reaction Monitoring: Heat the mixture and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Acidification: After cooling the reaction mixture, carefully add an acid (e.g., hydrochloric acid) to neutralize the base and precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Analytical and Quality Control Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reverse-phase method is generally suitable.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).

  • Detection: UV at a wavelength where the compound has significant absorbance (typically around 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to confirm the molecular weight of the compound. For this compound (C₇H₆ClNO₂), the expected monoisotopic mass is approximately 171.01 g/mol . The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the 4-chloro-6-methyl substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methyl carbon.

Spectral data for this compound is available from suppliers like ChemicalBook, which can be used as a reference.[8]

Diagram of a Typical Analytical Workflow

Analytical_Workflow Sample Sample of This compound HPLC HPLC Analysis (Purity Assessment) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR CoA Certificate of Analysis (CoA) HPLC->CoA LCMS->CoA NMR->CoA

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed applications of this compound in late-stage clinical candidates or marketed drugs are not abundant, its structural motifs are present in a variety of biologically active compounds. Nicotinic acid derivatives are a well-established class of compounds in medicinal chemistry.

The related compound, methyl 6-methylnicotinate, is a key intermediate in the synthesis of pharmaceuticals, including those targeting central nervous system (CNS) disorders.[9][10] For instance, it is used in the development of D-amino acid oxidase (DAAO) inhibitors.[11] Furthermore, 6-methylnicotinic acid is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[2]

Given its structural similarities, this compound serves as a valuable building block for generating libraries of novel compounds for screening against various therapeutic targets. The chloro and carboxylic acid functionalities allow for a range of chemical transformations, including but not limited to:

  • Amide bond formation: The carboxylic acid can be readily converted to amides, which are common functional groups in drug molecules.

  • Esterification: The formation of esters can modulate the pharmacokinetic properties of a lead compound.

  • Suzuki and other cross-coupling reactions: The chloro substituent on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The exploration of this compound in the synthesis of novel chemical entities for drug discovery remains a promising area of research. Its availability from commercial suppliers and the straightforward synthetic and analytical methods described in this guide should facilitate its broader use in medicinal chemistry programs.

References

Navigating the Isomeric Landscape of Chloro-Methyl-Nicotinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of 4-Chloro-6-methylnicotinic Acid and its Isomers for Applications in Drug Discovery and Organic Synthesis

Introduction

In the intricate world of medicinal chemistry and drug development, the precise identification and characterization of molecular entities are paramount. Substituted nicotinic acid derivatives form a critical class of scaffolds in the synthesis of a wide array of pharmacologically active compounds. This technical guide focuses on This compound , a key building block whose utility is often considered alongside its closely related isomer, 6-Chloro-4-methylnicotinic acid . A clear understanding of their distinct identities, properties, and applications is essential for researchers to avoid ambiguity and leverage their full synthetic potential. This document provides a comprehensive overview of these compounds, with a primary focus on this compound, covering its nomenclature, physicochemical properties, synthesis, and significant role as a precursor in the development of novel therapeutics, particularly inhibitors of D-amino acid oxidase (DAAO).

Part 1: Disambiguation of Isomers - A Tale of Two Compounds

A common point of confusion for researchers is the distinction between two closely related isomers: this compound and 6-Chloro-4-methylnicotinic acid. The subtle difference in the positions of the chloro and methyl substituents on the pyridine ring leads to distinct chemical entities with unique identifiers and potentially different reactivity and biological activity.

The Compound of Interest: this compound
  • Systematic IUPAC Name: 4-chloro-6-methylpyridine-3-carboxylic acid[1]

  • Primary CAS Number: 1060805-95-9[2][3][][5]

This is the principal subject of this guide, as specified in the topic of interest.

The Common Isomer: 6-Chloro-4-methylnicotinic Acid
  • Systematic IUPAC Name: 6-chloro-4-methylpyridine-3-carboxylic acid[6]

  • Primary CAS Number: 503555-50-8[6][7][8][9][10]

  • Common Synonyms: 6-Chloro-4-methylnicotinic acid, 5-Carboxy-2-chloro-4-methylpyridine[6]

It is crucial for researchers to verify the CAS number to ensure they are working with the correct isomer for their intended application. This guide will now focus on the properties and applications of This compound (CAS: 1060805-95-9) .

Part 2: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its effective application in research and synthesis.

Nomenclature and Identifiers

To ensure clarity and precision in scientific communication, a comprehensive list of identifiers for this compound is provided below.

IdentifierValueSource
IUPAC Name 4-chloro-6-methylpyridine-3-carboxylic acid[1]
CAS Number 1060805-95-9[1][2][3][][5][11][12][13]
Molecular Formula C₇H₆ClNO₂[11][12]
Molecular Weight 171.58 g/mol [11][12]
MDL Number MFCD11520850[5][11]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is predicted and should be confirmed experimentally where critical.

PropertyValueNotesSource
Appearance Solid---General chemical supplier information
Purity Typically ≥95%Varies by supplier[5]
Storage Inert atmosphere, 2-8°CRecommended for stability[11]
SMILES CC1=CC(Cl)=C(C(=O)O)C=N1---[1]
InChI InChI=1S/C7H6ClNO2/c1-4-2-5(7)9-3-6(4)8(10)11/h2-3H,1H3,(H,10,11)---[1]

Part 3: Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

A common route to substituted nicotinic acids involves the modification of a pre-existing pyridine ring. The synthesis of the methyl ester of this compound has been described starting from 4-hydroxy-6-methylnicotinic acid.[14] This suggests a two-step process to obtain the desired acid: chlorination followed by esterification, or vice-versa, with a final hydrolysis step if the ester is formed first.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow A 4-Hydroxy-6-methylnicotinic acid B Chlorination (e.g., POCl₃) A->B Step 1 C This compound B->C Product D Esterification (e.g., Methanol, H₂SO₄) C->D Alternative Step 2a E This compound methyl ester D->E Product F Hydrolysis (e.g., NaOH, H₂O) E->F Alternative Step 2b F->C Final Product

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol Insight:

The synthesis of the related 4-Chloro-6-methyl-nicotinic acid methyl ester involves dissolving 4-hydroxy-6-methylnicotinic acid in phosphorus oxychloride and refluxing the mixture.[14] After removing the excess phosphorus oxychloride, the residue is treated with anhydrous methanol.[14] This suggests that the chlorination of the hydroxyl group and subsequent esterification can be achieved in a one-pot or sequential manner. To obtain the final acid product, a standard ester hydrolysis using an aqueous base followed by acidification would be a logical final step.

Spectroscopic Characterization

Standard Spectroscopic Analysis Workflow:

Spectroscopy_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., LC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Standard workflow for spectroscopic analysis.

Part 4: Application in Drug Discovery - A Precursor to DAAO Inhibitors

A significant application of this compound and its isomers is in the synthesis of inhibitors for D-amino acid oxidase (DAAO). DAAO is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.

While specific DAAO inhibitors directly synthesized from this compound are not detailed in the provided search results, the analogous compound 5-chloro-benzo[d]isoxazol-3-ol (CBIO) , a potent DAAO inhibitor, highlights the importance of the chloro-substituted aromatic scaffold in achieving high inhibitory activity.[17][18][19] The synthesis of various benzo[d]isoxazol-3-ol derivatives has been a focus of research in this area.[17][18]

The general role of chloro-substituted aromatic compounds in DAAO inhibition suggests that this compound can serve as a valuable starting material for the synthesis of novel inhibitors. Its carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation or conversion to other functional groups, to build more complex molecules that can interact with the DAAO active site.

Conceptual Pathway for DAAO Inhibitor Synthesis:

DAAO_Inhibitor_Synthesis A This compound B Functional Group Transformation (e.g., Amidation, Reduction) A->B C Key Intermediate B->C D Coupling with Pharmacophore C->D E Novel DAAO Inhibitor Candidate D->E

Caption: Conceptual workflow for the synthesis of DAAO inhibitors.

Conclusion

This compound (CAS: 1060805-95-9) is a valuable and versatile building block for organic synthesis and drug discovery. Its proper identification, distinct from its isomer 6-Chloro-4-methylnicotinic acid (CAS: 503555-50-8), is critical for reproducible and meaningful research. This guide has provided a comprehensive overview of its nomenclature, properties, and a plausible synthetic approach. The potential application of this compound as a precursor for novel D-amino acid oxidase inhibitors underscores its significance for researchers in medicinal chemistry and neuroscience. As with any research chemical, a thorough experimental characterization of its properties and purity is essential for its successful application in the laboratory.

References

Methodological & Application

The Strategic Utility of 4-Chloro-6-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel therapeutics. Within this class, 4-chloro-6-methylnicotinic acid and its derivatives have emerged as exceptionally versatile building blocks. The strategic placement of a chloro substituent at the 4-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position provides a trifecta of reactive handles for molecular elaboration, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize drug candidates.

The chlorine atom at the C4 position is particularly noteworthy. Its susceptibility to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents.[3][4] This capability is paramount in modern drug discovery, where the exploration of diverse chemical space is crucial for identifying potent and selective modulators of biological targets. The methyl group at C6 can influence the molecule's conformation and metabolic stability, while the carboxylic acid at C3 serves as a convenient point for amide bond formation, a common linkage in many drug molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for leveraging this compound as a key intermediate in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for interpreting its influence on the properties of its derivatives.

PropertyValueSource
CAS Number 1060805-95-9--INVALID-LINK--
Molecular Formula C₇H₆ClNO₂--INVALID-LINK--
Molecular Weight 171.58 g/mol --INVALID-LINK--
Appearance Red to orange solid--INVALID-LINK--
Predicted pKa 1.03 ± 0.25--INVALID-LINK--
Storage Under inert gas (nitrogen or Argon) at 2-8°C--INVALID-LINK--

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Strategies: Esterification and Cross-Coupling

The journey from this compound to a complex bioactive molecule typically involves two key stages: protection of the carboxylic acid, usually as a methyl or ethyl ester, followed by functionalization of the 4-chloro position.

Protocol 1: Esterification of this compound

The carboxylic acid moiety can interfere with subsequent cross-coupling reactions and is therefore commonly protected as an ester. A standard and effective method is esterification using thionyl chloride and an alcohol.

Rationale: This method proceeds via the formation of a highly reactive acyl chloride intermediate, which readily reacts with an alcohol (in this case, methanol) to form the corresponding ester. This is often a high-yielding and clean reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in benzene (approx. 5 mL per gram of acid).

  • Acyl Chloride Formation: Add thionyl chloride (2.4 eq) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.

  • Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove excess benzene and thionyl chloride, yielding the crude acyl chloride.

  • Esterification: In a separate flask, prepare a solution of methanol (4.3 eq) in benzene (approx. 3 mL per gram of starting acid). Cool this solution to 10°C.

  • Addition: Slowly add the crude acyl chloride solution to the methanol solution while maintaining the temperature at 10°C.

  • Reaction: Allow the reaction to stir for 2 hours at room temperature.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with benzene.

  • Purification: Combine the organic layers and concentrate under reduced pressure to yield the crude methyl 4-chloro-6-methylnicotinate. Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: This procedure should provide the methyl ester in good yield (>90%) and high purity (>98% by GC).[5]

Application in the Synthesis of Kinase Inhibitors

The 4-substituted-6-methylnicotinamide scaffold is a key pharmacophore in a number of kinase inhibitors, which are a major class of targeted cancer therapies. These drugs function by blocking the action of specific kinases, enzymes that are often dysregulated in cancer cells. The ability to readily diversify the substituent at the 4-position of the nicotinic acid ring system via cross-coupling reactions makes this compound an invaluable starting material for building libraries of potential kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[6] In the context of our building block, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyridine ring.

Rationale: The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

General Experimental Protocol (for Methyl 4-chloro-6-methylnicotinate):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-chloro-6-methylnicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3][4][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the nicotinic acid scaffold.

Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a specific ligand to facilitate the reaction. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired C-N bond. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high yields.

General Experimental Protocol (for Methyl 4-chloro-6-methylnicotinate):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine methyl 4-chloro-6-methylnicotinate (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

To better illustrate the strategic use of this compound, the following diagrams outline the key transformations.

Esterification start This compound reagents + Methanol + Thionyl Chloride start->reagents product Methyl 4-chloro-6-methylnicotinate reagents->product Esterification

Caption: Esterification of the starting material.

CrossCoupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start Methyl 4-chloro-6-methylnicotinate suzuki_reagents + Arylboronic Acid + Pd Catalyst, Base start->suzuki_reagents buchwald_reagents + Amine + Pd Catalyst, Base, Ligand start->buchwald_reagents suzuki_product Methyl 4-aryl-6-methylnicotinate suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product Methyl 4-amino-6-methylnicotinate buchwald_reagents->buchwald_product C-N Bond Formation

Caption: Key cross-coupling functionalizations.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its pre-functionalized structure allows for efficient and modular synthesis of diverse compound libraries, particularly for targets such as protein kinases. The protocols outlined in this application note for esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust foundation for researchers to harness the full potential of this valuable intermediate. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the synthesis of 4-chloro-6-methylnicotinamide from 4-chloro-6-methylnicotinic acid. The protocol herein is designed to provide a robust and reproducible method for obtaining this valuable nicotinamide derivative, a scaffold of interest in medicinal chemistry and drug discovery. This document provides a detailed reaction protocol, mechanistic insights, characterization data, and safety precautions.

Introduction

Nicotinamide and its derivatives are fundamental building blocks in numerous biologically active molecules. The title compound, 4-chloro-6-methylnicotinamide (CAS 473255-51-5), incorporates a chlorinated pyridine ring, a common feature in pharmacologically active compounds that can influence binding affinity and metabolic stability. The synthesis of this amide from its corresponding carboxylic acid is a key transformation, typically proceeding through a highly reactive acyl chloride intermediate. This two-step approach ensures efficient conversion and high yields.

Reaction Principle and Mechanism

The direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, a two-step procedure is employed. First, this compound is activated by conversion to its corresponding acyl chloride, 4-chloro-6-methylnicotinoyl chloride, using thionyl chloride (SOCl₂). The second step involves the nucleophilic acyl substitution of the highly reactive acyl chloride with ammonia to furnish the desired amide.[1][2]

The mechanism for the formation of the acid chloride involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and subsequent loss of sulfur dioxide and a chloride ion to form the acyl chloride.

The subsequent amidation proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling a chloride ion and a proton to yield the stable amide product. An excess of ammonia or the addition of a non-nucleophilic base is used to neutralize the hydrogen chloride byproduct.

Reaction_Mechanism CarboxylicAcid This compound AcidChloride 4-Chloro-6-methylnicotinoyl chloride CarboxylicAcid->AcidChloride Step 1: Activation ThionylChloride SOCl₂ ThionylChloride->AcidChloride Amide 4-Chloro-6-methylnicotinamide AcidChloride->Amide Step 2: Amidation Byproducts1 SO₂ + HCl AcidChloride->Byproducts1 Ammonia NH₃ Ammonia->Amide Byproducts2 HCl Amide->Byproducts2

Figure 1: Overall two-step reaction scheme for the synthesis of 4-chloro-6-methylnicotinamide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-chloro-6-methylnicotinamide.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound≥98%Commercially AvailableStarting Material
Thionyl chloride (SOCl₂)≥99%Commercially AvailableChlorinating Agent
Dichloromethane (DCM), anhydrousACS GradeCommercially AvailableSolvent
Ammonium hydroxide solution (28-30%)ACS GradeCommercially AvailableAmine Source
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-houseQuenching/Neutralization
Brine (saturated NaCl solution)-Prepared in-houseWashing
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Ethyl acetateACS GradeCommercially AvailableExtraction/Chromatography
HexanesACS GradeCommercially AvailableChromatography
Step 1: Synthesis of 4-Chloro-6-methylnicotinoyl chloride
  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (e.g., 5.0 g, 29.1 mmol). Carefully add thionyl chloride (e.g., 6.4 mL, 87.3 mmol, 3.0 equiv.) in a dropwise manner at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a damp pH paper at the top of the condenser).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x 10 mL). The resulting crude 4-chloro-6-methylnicotinoyl chloride is a viscous oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-6-methylnicotinamide
  • Reaction Setup: In a fume hood, dissolve the crude 4-chloro-6-methylnicotinoyl chloride in anhydrous dichloromethane (DCM, e.g., 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ammonium hydroxide solution (28-30%, e.g., 10 mL) dropwise to the stirred solution of the acid chloride. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 4-chloro-6-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

Experimental_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up and Purification A1 Combine this compound and SOCl₂ A2 Reflux for 2-3 hours A1->A2 A3 Remove excess SOCl₂ under reduced pressure A2->A3 B1 Dissolve crude acid chloride in DCM, cool to 0°C A3->B1 Crude Acid Chloride B2 Add NH₄OH solution dropwise B1->B2 B3 Stir at room temperature for 1-2 hours B2->B3 C1 Quench with water, separate layers B3->C1 C2 Extract with DCM C1->C2 C3 Wash with NaHCO₃ and brine C2->C3 C4 Dry over MgSO₄/Na₂SO₄ C3->C4 C5 Concentrate under reduced pressure C4->C5 C6 Purify by recrystallization or chromatography C5->C6 Final Product Final Product C6->Final Product

Figure 2: Experimental workflow for the synthesis of 4-chloro-6-methylnicotinamide.

Characterization of Starting Material and Product

Proper characterization of the starting material and the final product is crucial for confirming the success of the synthesis.

This compound
Technique Expected Data
¹H NMR A ¹H NMR spectrum is available from ChemicalBook, showing characteristic peaks for the aromatic protons and the methyl group.
¹³C NMR Expected signals for the carboxylic acid carbon (~165-175 ppm), aromatic carbons (120-160 ppm), and the methyl carbon (~20-25 ppm).
IR (KBr) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹).
Mass Spec (MS) Expected [M+H]⁺ at m/z 172.0.
4-Chloro-6-methylnicotinamide
Technique Expected Data
¹H NMR Expected signals for the two aromatic protons, the methyl protons, and two broad singlets for the -NH₂ protons. The chemical shifts will be influenced by the amide group.
¹³C NMR Expected signals for the amide carbonyl carbon (~165-175 ppm), aromatic carbons (120-160 ppm), and the methyl carbon (~20-25 ppm).
IR (KBr) Two N-H stretching bands (~3100-3500 cm⁻¹), a strong C=O stretch (amide I band) around 1650 cm⁻¹, and an N-H bend (amide II band) around 1600 cm⁻¹.
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z 170.0, and [M+H]⁺ at m/z 171.0.

Safety and Handling

Thionyl chloride (SOCl₂) is a highly corrosive and toxic substance. It reacts violently with water to produce toxic gases (HCl and SO₂).[4] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[5]

This compound may cause skin and eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes.[6]

Ammonium hydroxide is corrosive and can cause burns. Handle with care in a fume hood.

Waste Disposal: All waste containing thionyl chloride and chlorinated organic compounds must be disposed of as hazardous waste according to institutional guidelines.

References

Application Notes and Protocols for 4-Chloro-6-methylnicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Substituted Nicotinic Acids in Modern Agrochemicals

Nicotinic acid, a fundamental pyridine-based motif, has emerged as a versatile scaffold in the discovery of novel agrochemicals. Its derivatives have been successfully commercialized as herbicides, insecticides, and fungicides, demonstrating a broad spectrum of biological activities.[1][2] Notable examples include the herbicide diflufenican, the insecticide flonicamid, and the fungicide boscalid.[1] The inherent biological activity of the nicotinic acid core, combined with the vast chemical space accessible through substitution, makes it a privileged starting point for hit-to-lead campaigns in agrochemical research.

This document provides a detailed guide for researchers on the application of 4-Chloro-6-methylnicotinic acid , a readily available building block, in the exploration and development of new agrochemical active ingredients. We will delve into synthetic strategies to generate diverse libraries of candidate molecules and provide detailed, field-proven protocols for their biological evaluation.

Part 1: Synthetic Strategies - From Core Scaffold to Bioactive Candidates

The chemical structure of this compound offers three primary points for chemical modification: the carboxylic acid group, the chlorine atom, and the pyridine ring itself. The carboxylic acid moiety is the most straightforward handle for derivatization, typically through the formation of amides or esters.

Synthesis of Amide Derivatives

Amide bond formation is a robust and widely employed reaction in the synthesis of bioactive molecules. The general workflow involves the activation of the carboxylic acid followed by reaction with a diverse range of amines.

Protocol 1: Synthesis of N-Aryl/Alkyl Amides from this compound

This protocol outlines the synthesis of a library of amide derivatives, which can be screened for a range of agrochemical activities.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Alternatively, the acid can be converted to the more reactive acid chloride. To a suspension of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.[1] Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the excess chlorinating agent under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid (or the acid chloride solution at 0 °C), add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) to neutralize the generated HCl.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Diagram 1: General Workflow for Amide Synthesis

G cluster_0 Activation cluster_1 Coupling Start This compound Activation Acid Chloride Formation (e.g., with Oxalyl Chloride) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary/Secondary Amine + Base Amine->Coupling Workup Workup Coupling->Workup Aqueous Workup Purification Purification Workup->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product N-substituted Amide

Caption: Workflow for the synthesis of amide derivatives.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are designed as primary screens for herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity Screening

This protocol uses a whole-plant bioassay to assess both pre- and post-emergence herbicidal activity against representative monocot and dicot weed species.

Protocol 2: Primary Herbicidal Screening

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions of 10,000 ppm. Prepare serial dilutions to obtain test concentrations ranging from 1 to 1000 ppm.

  • Plant Species: Use a selection of indicator plants such as bentgrass (Agrostis stolonifera) for monocots and duckweed (Lemna paucicostata) or lettuce for dicots.[2][3]

  • Pre-emergence Assay:

    • Sow seeds of the test plants in pots filled with a standard potting mix.

    • Immediately after sowing, apply the test compound solution evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions (25-28°C, 14h light/10h dark cycle).

    • After 14-21 days, assess the herbicidal effect by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete kill).

  • Post-emergence Assay:

    • Grow the test plants until they reach the 2-3 leaf stage.

    • Spray the plants with the test compound solution until the foliage is uniformly wet.

    • Return the plants to the greenhouse.

    • Assess plant injury as described for the pre-emergence assay after 14-21 days.

  • Data Analysis: For compounds showing significant activity, determine the half-maximal inhibitory concentration (IC50) value.[2]

Table 1: Sample Data Presentation for Herbicidal Screening

Compound IDTest Concentration (ppm)Bentgrass Injury (%) (Pre-emergence)Lettuce Injury (%) (Post-emergence)
Control000
Cmpd-A1 1008570
Cmpd-A2 1001015
Cmpd-A3 1009590
Fungicidal Activity Screening

This protocol uses an in vitro mycelial growth inhibition assay to evaluate the fungicidal potential of the synthesized compounds against economically important plant pathogens.

Protocol 3: In Vitro Fungicidal Assay

  • Fungal Pathogens: Select a panel of relevant fungal species, such as Sclerotium rolfsii, Rhizoctonia solani, and Pythium aphanidermatum.[4]

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Preparation of Test Plates:

    • Allow the sterile PDA to cool to approximately 50-60°C.

    • Add the test compound (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • Place a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus in the center of each agar plate.

    • Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony daily until the mycelium in the control plate (without test compound) reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (effective concentration to inhibit 50% of growth) for active compounds.[4]

Insecticidal Activity Screening

This protocol assesses the insecticidal properties of the compounds through contact and ingestion assays against a model insect pest, such as the green peach aphid (Myzus persicae) or the American bollworm (Helicoverpa armigera).[5]

Protocol 4: Primary Insecticidal Screening

  • Test Insects: Maintain a healthy, synchronized culture of the chosen insect species.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent containing a non-ionic surfactant to ensure even spreading.

  • Contact Toxicity Assay (Leaf Dip Method):

    • Excise fresh leaves from the host plant (e.g., cabbage for aphids).

    • Dip the leaves in the test solutions for 10-15 seconds and allow them to air dry.

    • Place the treated leaves in a Petri dish lined with moist filter paper.

    • Introduce a known number of insects (e.g., 20-30 adult aphids) onto the leaves.

    • Seal the Petri dishes and incubate under controlled conditions.

  • Ingestion Toxicity Assay (Diet Incorporation):

    • For chewing insects like Helicoverpa armigera, incorporate the test compounds into an artificial diet at various concentrations.

    • Place a known number of early-instar larvae into individual wells of a multi-well plate containing the treated diet.

  • Data Collection and Analysis:

    • Record insect mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the lethal concentration (LC50) or lethal dose (LD50) for active compounds using probit analysis.

Diagram 2: Integrated Agrochemical Screening Workflow

G cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening cluster_insecticide Insecticidal Screening Start Synthesized Library of This compound Derivatives Pre_Emergence Pre-emergence Assay Start->Pre_Emergence Post_Emergence Post-emergence Assay Start->Post_Emergence Mycelial_Growth Mycelial Growth Inhibition Assay Start->Mycelial_Growth Contact_Toxicity Contact Toxicity Assay Start->Contact_Toxicity Ingestion_Toxicity Ingestion Toxicity Assay Start->Ingestion_Toxicity Hit_Herbicides Hit_Herbicides Post_Emergence->Hit_Herbicides Identify Hits Hit_Fungicides Hit_Fungicides Mycelial_Growth->Hit_Fungicides Identify Hits Hit_Insecticides Hit_Insecticides Ingestion_Toxicity->Hit_Insecticides Identify Hits

Caption: A parallel workflow for primary screening of agrochemical candidates.

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

For compounds that exhibit promising activity ("hits"), further investigation into their mechanism of action and SAR is crucial for lead optimization.

Potential Mechanisms of Action
  • Insecticides: Given the nicotinic acid core, a primary hypothesis for insecticidal derivatives is the modulation of the nicotinic acetylcholine receptor (nAChR).[6][7] These compounds can act as agonists, causing overstimulation of the insect's nervous system, leading to paralysis and death.[5]

  • Herbicides: The mechanisms for herbicidal nicotinic acid derivatives are more diverse. Some may inhibit specific enzymes in amino acid or lipid biosynthesis pathways, while others could disrupt hormonal signaling or pigment production.[2]

  • Fungicides: Fungicidal amides often target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain (SDHI fungicides), disrupting cellular energy production.

Further studies, including enzyme inhibition assays, electrophysiology on insect neurons, and transcriptomic analysis of treated plants or fungi, can elucidate the precise mechanism of action.

Conclusion

This compound represents a valuable and underexplored starting point for the discovery of novel agrochemicals. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to systematically synthesize, evaluate, and optimize new derivatives. By leveraging the inherent biological relevance of the nicotinic acid scaffold, there is significant potential to develop next-generation solutions for crop protection.

References

Application Notes and Protocols for Reactions Involving 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Building Block

4-Chloro-6-methylnicotinic acid is a substituted pyridine derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and materials science. Its structure features three key points of reactivity: the electrophilic carbon at the C4 position, susceptible to nucleophilic attack; the carboxylic acid group at C3, ready for derivatization; and the C6-methyl group, which can potentially be functionalized. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, makes this molecule an excellent substrate for a variety of transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.

This guide provides an in-depth exploration of the primary synthetic transformations involving this compound. The protocols detailed herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering insights that extend beyond simple procedural steps.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

  • Hazards: this compound and its related compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[1][2][3] Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[1]

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position of the pyridine ring is electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This effect, coupled with the presence of a good leaving group (chloride), makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a direct and powerful method for introducing a wide range of functionalities.

Causality of Experimental Choices:
  • Solvent: High-boiling, polar aprotic solvents like DMSO, DMF, or NMP are typically chosen to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures. More recently, greener solvents like Cyrene™ have been shown to be effective, sometimes allowing for easier, precipitation-based workups.[5]

  • Base: A base is often required to neutralize the HCl generated during the reaction or to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base (e.g., K₂CO₃, Et₃N) depends on the specific nucleophile and reaction conditions.

Protocol 1.1: Amination via SNAr

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a polar aprotic solvent (e.g., DMSO or NMP) to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~7 using 1M HCl. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMSO12085-95
MorpholineK₂CO₃NMP12090-98
BenzylamineEt₃NDMSO10080-90

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations that are challenging via traditional SNAr, palladium-catalyzed cross-coupling reactions offer a remarkably versatile and efficient alternative. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bonds and the Buchwald-Hartwig amination for C-N bonds.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of phosphine ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in activating the organoboron species to facilitate the transmetalation step.[7]

  • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water, which helps to dissolve the inorganic base and the organoboron species.[6]

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.5 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring for 6-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the coupled product.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd_II_Complex R-Pd(II)-X(L2) Pd(0)L2->Pd_II_Complex R-X Oxidative_Addition Oxidative Addition R-X 4-Chloro-6-methyl- nicotinic acid Pd_II_Diorgano R-Pd(II)-R'(L2) Pd_II_Complex->Pd_II_Diorgano R'-B(OH)2 Transmetalation Transmetalation R'_B(OH)2 Ar-B(OH)2 + Base Pd_II_Diorgano->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Product Product (R-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds and represents a significant advance in synthetic chemistry.[9] It often succeeds where traditional SNAr reactions fail, particularly with less nucleophilic amines or sterically hindered substrates.

Causality of Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[10] This ligand is critical; it promotes the oxidative addition of the aryl chloride and facilitates the final reductive elimination step, preventing side reactions like beta-hydride elimination.[11]

  • Base: A strong, non-nucleophilic base is essential. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective with more advanced catalyst systems.

Step-by-Step Methodology:

  • To a dry Schlenk tube or glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the mixture to 90-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[10]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) Pd_II_Complex Ar-Pd(II)-X(L) Pd(0)L->Pd_II_Complex Ar-X Oxidative_Addition Oxidative Addition Ar-X 4-Chloro-6-methyl- nicotinic acid Amido_Complex Ar-Pd(II)-NR2(L) Pd_II_Complex->Amido_Complex R2NH, Base Amine_Coordination Amine Coordination & Deprotonation Amine R2NH + Base Amido_Complex->Pd(0)L Ar-NR2 Reductive_Elimination Reductive Elimination Product Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a classical handle for derivatization, most commonly through esterification or amide bond formation. These reactions are typically performed under conditions that do not affect the C4-Cl bond.

Protocol 3.1: Fischer-Speier Esterification

This is a standard acid-catalyzed esterification method to produce, for example, the methyl or ethyl ester. The corresponding esters are often useful intermediates themselves or may improve solubility and purification characteristics.[12]

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).[13]

  • Heat the reaction mixture to reflux and maintain for 6-18 hours. The reaction is driven to completion by the large excess of alcohol.[13][14]

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue by adding it to an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ester.

  • Purify by column chromatography or distillation if necessary.

General_Workflow Start Starting Material: This compound + Reagents Reaction Reaction Step (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow applicable to most protocols described.

References

Application Notes and Protocols for the Quantification of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-methylnicotinic acid is a key heterocyclic aromatic compound, often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The precise and accurate quantification of this molecule is critical for process monitoring, quality control of intermediates and final products, and for pharmacokinetic studies in drug development. This document provides detailed analytical methods for the robust quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and supported by authoritative references.

Physicochemical Properties and Analytical Considerations

This compound is a polar, acidic compound. Its structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a chlorine atom, dictates its analytical behavior. The presence of the carboxylic acid and the pyridine nitrogen makes the molecule's charge state pH-dependent. These characteristics are central to developing effective separation and detection strategies. For instance, in reversed-phase chromatography, controlling the pH of the mobile phase is crucial for achieving adequate retention and symmetrical peak shape. The aromatic nature of the pyridine ring allows for sensitive detection using UV spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of this compound. This method is particularly suitable for purity analysis and quantification in samples with relatively simple matrices.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acid group, the hydrophobicity of the molecule is increased, leading to better retention on a reversed-phase column. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong chromophoric response, which for nicotinic acid derivatives is typically in the range of 210-270 nm.[1][2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid (analytical grade).

  • This compound reference standard.

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water. The addition of an acid like phosphoric acid is crucial for achieving good peak shape and retention for acidic compounds.[3]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm. Nicotinic acid and its derivatives exhibit significant UV absorbance around this wavelength.[2][4]

4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% H3PO4 in Water:ACN) A1 Set HPLC Conditions (C18, 30°C, 1 mL/min) P1->A1 P2 Prepare Standard Solutions (1-100 µg/mL) D2 Construct Calibration Curve P2->D2 P3 Prepare and Filter Sample A2 Inject Sample (10 µL) P3->A2 A1->A2 A3 UV Detection at 265 nm A2->A3 D1 Integrate Peak Area A3->D1 D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Expected Performance Characteristics
ParameterExpected ValueJustification / Reference
Linearity (R²)> 0.999Based on typical performance for small molecules in HPLC-UV.
Accuracy (% Recovery)98-102%As per ICH guidelines for pharmaceutical analysis.[6]
Precision (% RSD)< 2%Standard requirement for repeatability and intermediate precision.[7]
LOD~0.1 µg/mLEstimated based on the UV absorptivity of similar nicotinic acid derivatives.
LOQ~0.3 µg/mLTypically 3-4 times the LOD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides excellent specificity through the selection of specific precursor and product ion transitions.

Principle of the Method

The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Following elution from the column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a tandem mass spectrometer. Quantification is achieved in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes matrix interference and allows for very low detection limits.[8]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Phenyl-based columns can offer alternative selectivity for aromatic compounds.[9]

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 2-chloro-6-methylnicotinic acid).[10]

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1-100 ng/mL) and include the internal standard at a fixed concentration in all standards and samples.

3. LC-MS/MS Conditions:

  • Column: C18 or Phenyl-Hexyl column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Gradient: A gradient elution is typically used to ensure good separation and peak shape. An example gradient is:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Settings (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will be determined by infusing a standard solution. Product ions will be determined through fragmentation of the precursor ion.

    • Internal Standard: Determine precursor and product ions similarly.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase. This is a common and effective method for cleaning up biological samples.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Add Internal Standard to Sample SP2 Protein Precipitation (Acetonitrile) SP1->SP2 SP3 Centrifuge and Collect Supernatant SP2->SP3 SP4 Evaporate and Reconstitute SP3->SP4 LCA1 UHPLC Separation (Gradient Elution) SP4->LCA1 LCA2 Electrospray Ionization (Positive Mode) LCA1->LCA2 LCA3 MRM Detection LCA2->LCA3 DP1 Integrate Peak Areas (Analyte and IS) LCA3->DP1 DP2 Calculate Peak Area Ratios DP1->DP2 DP3 Quantify using Calibration Curve DP2->DP3

Caption: LC-MS/MS analysis workflow for this compound.

Expected Performance Characteristics
ParameterExpected ValueJustification / Reference
Linearity (R²)> 0.995Typical for LC-MS/MS bioanalytical methods.
Accuracy (% Recovery)85-115%Standard acceptance criteria for bioanalytical methods.
Precision (% RSD)< 15%Standard acceptance criteria for bioanalytical methods.
LOD~0.05 ng/mLEstimated based on the high sensitivity of modern triple quadrupole mass spectrometers.
LOQ~0.15 ng/mLThe lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the complexity of the sample matrix. The HPLC-UV method is a reliable and cost-effective approach for routine quality control and purity assessment of bulk materials and simple formulations. For trace-level quantification in complex matrices such as biological fluids, the LC-MS/MS method offers superior sensitivity and selectivity. Both methods, when properly validated, can provide accurate and precise data to support drug development and manufacturing processes.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methylnicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid, a form of vitamin B3, and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic derivatization of the nicotinic acid core is a cornerstone of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance therapeutic efficacy and selectivity. This guide focuses on 4-Chloro-6-methylnicotinic acid, a halogenated pyridine carboxylic acid, as a versatile starting material for generating a library of novel compounds for biological screening. The presence of a chloro-substituent offers a potential site for further modification and can influence the electronic properties of the molecule, potentially leading to unique biological activities.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It details robust protocols for the derivatization of this compound into esters and amides, outlines methods for their characterization, and presents established assays for preliminary biological screening.

I. Derivatization Strategies and Protocols

The primary site for derivatization on this compound is the carboxylic acid functional group. Esterification and amidation are two of the most common and effective strategies to generate a diverse library of compounds.

A. Esterification of this compound

Esterification of the carboxylic acid can significantly alter the lipophilicity and cell permeability of the parent molecule, which can have a profound impact on its biological activity. A common and effective method for the synthesis of methyl esters from a related hydroxy-nicotinic acid precursor is presented below, which can be adapted for the direct esterification of this compound.

This protocol is adapted from a known synthesis of the target molecule from a hydroxy precursor and represents a reliable method for the direct synthesis from this compound using a chlorinating agent followed by reaction with methanol.[1]

Materials:

Reagent/SolventGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeMerck
Anhydrous Methanol (MeOH)≥99.8%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS reagentLabChem
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Acros Organics
Ethyl acetate (EtOAc)HPLC gradeJ.T.Baker
HexaneHPLC gradeJ.T.Baker

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Esterification: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • To the resulting crude acid chloride, add anhydrous methanol (10-20 eq.) at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Work-up and Purification: Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-Chloro-6-methyl-nicotinic acid methyl ester.

B. Amidation of this compound

The formation of an amide bond is a fundamental transformation in medicinal chemistry, often leading to compounds with improved metabolic stability and biological activity.[3] The direct amidation of a carboxylic acid with an amine is kinetically slow and requires the use of coupling reagents to activate the carboxylic acid.[4] The following protocol utilizes the widely adopted EDC/HOBt coupling system, known for its efficiency and for minimizing racemization in chiral substrates.[5][6]

This protocol provides a general and robust method for the synthesis of a variety of amides from this compound and a primary or secondary amine.

Materials:

Reagent/SolventGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Amine (primary or secondary)VariousCombi-Blocks
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Oakwood Chemical
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Chem-Impex
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)≥99.5%Alfa Aesar
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)≥99.8%Acros Organics
Ethyl acetate (EtOAc)HPLC gradeJ.T.Baker
1N Hydrochloric acid (HCl)Volumetric solutionFisher Chemical
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS reagentLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentEMD Millipore

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling Reaction: Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes remove the water-soluble urea byproduct of EDC and other reagents.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography on silica gel or recrystallization to yield the pure 4-Chloro-6-methylnicotinamide derivative.

II. Characterization of Derivatives

Unambiguous characterization of the synthesized derivatives is crucial to confirm their structure and purity before proceeding to biological screening. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[8] For the derivatives of this compound, the following characteristic signals are expected.

Expected ¹H NMR Spectral Data for 4-Chloro-6-methyl-nicotinic acid methyl ester (in CDCl₃):

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.6s1HH-2 (Pyridine ring)
~7.9s1HH-5 (Pyridine ring)
~3.9s3H-OCH₃ (Ester methyl)
~2.6s3H-CH₃ (Pyridine methyl)

Expected ¹H NMR Spectral Data for a representative 4-Chloro-6-methylnicotinamide (e.g., N-benzyl amide in CDCl₃):

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.5s1HH-2 (Pyridine ring)
~7.8s1HH-5 (Pyridine ring)
~7.4-7.2m5HAromatic protons (benzyl)
~6.5br s1HN-H (Amide proton)
~4.6d2H-CH₂- (Benzyl)
~2.6s3H-CH₃ (Pyridine methyl)
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[9] Electrospray ionization (ESI) is a common technique for the analysis of these types of molecules.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (M)Observed [M+H]⁺
4-Chloro-6-methyl-nicotinic acid methyl esterC₈H₈ClNO₂185.02186.03
4-Chloro-6-methylnicotinamideC₇H₇ClN₂O170.02171.03
4-Chloro-N-benzyl-6-methylnicotinamideC₁₄H₁₃ClN₂O260.07261.08

III. Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of screening assays depends on the therapeutic area of interest. Given the known activities of nicotinic acid derivatives, initial screening for cytotoxicity and anti-inflammatory effects is a logical starting point.

A. Cytotoxicity Screening

It is essential to assess the general toxicity of the newly synthesized compounds to cells. The MTT assay is a widely used colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

Reagent/Cell LineDetails
Human cancer cell line (e.g., HeLa, A549)ATCC
Dulbecco's Modified Eagle's Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Hyclone
Penicillin-StreptomycinInvitrogen
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)5 mg/mL in PBS
Dimethyl sulfoxide (DMSO)Cell culture grade
Test compoundsDissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

B. Anti-inflammatory Screening

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[2] A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

Reagent/Cell LineDetails
RAW 264.7 murine macrophage cell lineATCC
Dulbecco's Modified Eagle's Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Hyclone
Lipopolysaccharide (LPS)from E. coli
Griess ReagentSigma-Aldrich
Test compoundsDissolved in DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

IV. Visualizing the Workflow

Derivatization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_screening Biological Screening Start This compound Esterification Esterification (Protocol 1) Amidation Amidation (Protocol 2) Ester_Library Ester Derivatives NMR NMR Spectroscopy (¹H, ¹³C) Ester_Library->NMR Amide_Library Amide Derivatives Amide_Library->NMR MS Mass Spectrometry (ESI-MS) NMR->MS Cytotoxicity Cytotoxicity Assay (Protocol 3) MS->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Protocol 4) MS->Anti_inflammatory Hit_Compounds Hit Compounds Cytotoxicity->Hit_Compounds Anti_inflammatory->Hit_Compounds

Screening_Logic Compound_Library Synthesized Derivatives Library Primary_Screening Primary Screening Compound_Library->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) Is the compound toxic? Primary_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO) Does the compound inhibit inflammation? Cytotoxicity_Assay->Anti_inflammatory_Assay No High_Toxicity High Toxicity (Discard or Deprioritize) Cytotoxicity_Assay->High_Toxicity Yes No_Activity No Significant Activity Anti_inflammatory_Assay->No_Activity No Hit_Identification Hit Identification (Low toxicity, high activity) Anti_inflammatory_Assay->Hit_Identification Yes Lead_Optimization Lead Optimization (Further SAR studies) Hit_Identification->Lead_Optimization

V. Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the synthesis of ester and amide libraries, their subsequent characterization, and their initial biological evaluation. By systematically applying these methodologies, researchers can efficiently generate and screen new chemical entities, paving the way for the identification of lead compounds with significant therapeutic potential.

VI. References

  • ChemicalBook. (n.d.). 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). The preparation of amides. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Making amides from carboxylic acids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cytotoxicity assays. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from --INVALID-LINK--

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Retrieved from --INVALID-LINK--

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from --INVALID-LINK--

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from --INVALID-LINK--

  • Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Retrieved from --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from --INVALID-LINK--

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Cytotoxicity assay selection guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Retrieved from --INVALID-LINK--

  • Google Books. (n.d.). High Throughput Screening for Novel Anti-Inflammatories. Retrieved from --INVALID-LINK--

  • Life Chemicals. (n.d.). Anti-inflammatory Screening Compound Library. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-Chloro-6-methylnicotinamide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. NIH. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols for the Analysis of 4-Acetamidonicotinamide by NMR and Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-6-methylnicotinic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry, nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a cornerstone scaffold, celebrated for a vast spectrum of biological activities.[1][2] The inherent chemical versatility of the pyridine ring has established it as a "privileged structure," a framework that can interact with multiple biological targets, leading to the development of agents with antifungal, anti-inflammatory, and antibacterial properties.[1][3]

Within this esteemed class of compounds, 4-Chloro-6-methylnicotinic acid emerges as a particularly strategic building block for drug discovery and development.[4] Its utility is not merely based on the nicotinic acid core but on the specific orchestration of its substituents. Each functional group serves a distinct and critical role, providing chemists with a powerful tool for molecular design and synthesis.

  • The 4-Chloro Group: This is the primary reactive handle. The chlorine atom renders the C4 position of the electron-deficient pyridine ring susceptible to a variety of transformative reactions, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[5][6] This allows for the controlled introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which is fundamental for exploring the structure-activity relationships (SAR) of a new chemical entity.

  • The 6-Methyl Group: Far from being a passive spectator, the methyl group can significantly influence a molecule's pharmacokinetic profile. It can enhance metabolic stability by blocking potential sites of oxidation and can also provide crucial steric and hydrophobic interactions within a target's binding pocket, thereby modulating potency and selectivity.[7][8]

  • The 3-Carboxylic Acid Group: This functional group offers a reliable site for derivatization, primarily through amide bond formation. This allows for the "growing" of molecules and the introduction of hydrogen bond donors and acceptors to optimize target engagement. Furthermore, the carboxylic acid itself can serve as a key pharmacophoric element, interacting with basic residues in an enzyme or receptor active site.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the causality behind key transformations and providing robust protocols for its application in the synthesis of complex, bioactive heterocycles.

Structural Reactivity and Synthetic Strategy

The reactivity of this compound is governed by the electronic interplay of its substituents. The electron-withdrawing nitrogen atom and the inductive effect of the chlorine atom create a pronounced electrophilic character at the C4 position, making it the focal point for bond-forming reactions.

Caption: Key reactive sites of this compound.

Core Synthetic Transformations & Protocols

The strategic value of this compound is realized through its versatile reactivity. Below are detailed protocols for its most critical synthetic transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality and Rationale: The Suzuki-Miyaura reaction is arguably the most powerful method for forming C(sp²)–C(sp²) bonds.[9][10] For this compound, it enables the direct installation of diverse (hetero)aryl groups at the C4 position. This is paramount in drug discovery for scaffolding, extending conjugation, and probing hydrophobic pockets in target proteins. The choice of a palladium catalyst with appropriate ligands (e.g., dppf) is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the boronic acid for the transmetalation step.[10][12]

G start Combine Reactants This compound (1 eq.) Arylboronic Acid (1.2 eq.) Base (e.g., Cs₂CO₃, 2-3 eq.) inert Inert Atmosphere Degas solvent (e.g., Dioxane/H₂O) Purge vessel with N₂ or Ar start->inert catalyst Add Catalyst Pd(dppf)Cl₂ (0.02-0.05 eq.) inert->catalyst heat Heat Reaction 80-110 °C, 2-24 h Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup Cool to RT Dilute with EtOAc, wash with H₂O/Brine heat->workup purify Purification Dry (Na₂SO₄), concentrate Column Chromatography workup->purify product Final Product 4-Aryl-6-methylnicotinic acid purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 4-Aryl-6-methylnicotinic Acid

  • Materials:

    • This compound

    • Arylboronic acid (or boronate ester)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Cs₂CO₃, K₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene)

    • Degassed water

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[9]

    • Evacuate and backfill the flask with inert gas three times.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq) under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aryl-6-methylnicotinic acid.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001275-95
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901670-90
SPhos Pd G2K₃PO₄THF/H₂O80480-98
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

Causality and Rationale: The introduction of a nitrogen substituent is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a general and highly efficient method for forming C-N bonds, coupling the C4 position with a wide range of primary and secondary amines.[13] This transformation is critical for accessing key pharmacophores found in many classes of drugs. The choice of ligand is vital; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are typically required to promote the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is necessary to deprotonate the amine or the intermediate palladium complex.

Protocol 2: Synthesis of 4-Amino-6-methylnicotinic Acid Derivatives

  • Materials:

    • This compound (or its methyl ester for better solubility and to prevent side reactions)

    • Primary or secondary amine

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • Note: It is often advantageous to first esterify the carboxylic acid (e.g., via Fischer esterification with MeOH/H₂SO₄) to prevent interference with the basic conditions of the amination.[14][15][16] The following protocol assumes the use of the methyl ester.

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq) and the ligand (1.1-1.2 eq relative to Pd) to a dry reaction vessel.

    • Add the solvent (e.g., Toluene) and stir for 10 minutes to allow for pre-formation of the active catalyst.

    • Add methyl 4-chloro-6-methylnicotinate (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).

    • Seal the vessel and heat to the required temperature (typically 90-120 °C).

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography. If the ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: SNAr is a powerful, often metal-free, alternative for functionalizing the C4 position.[6] The reaction is driven by the electrophilicity of the carbon bearing the leaving group (chloride), which is enhanced by the electron-withdrawing pyridine nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] This pathway requires a strong nucleophile and is accelerated in polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the charged intermediate.

Caption: The addition-elimination mechanism of SNAr.

Protocol 3: SNAr with an Alkoxide Nucleophile

  • Materials:

    • This compound

    • Sodium alkoxide (e.g., Sodium methoxide, Sodium ethoxide) or an alcohol with a strong base (e.g., NaH)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Reaction vial with stir bar

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent in the reaction vial.

    • Add the sodium alkoxide (1.5-2.0 eq) portion-wise at room temperature. Caution: If using NaH with an alcohol, pre-form the alkoxide before adding the substrate.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C).

    • Monitor the reaction by LC-MS.

    • Once complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

    • Acidify the solution with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization or chromatography may be required for further purification.

Conclusion: A Versatile Component for Modern Drug Discovery

This compound is more than a simple chemical intermediate; it is a highly adaptable building block that provides a robust entry point into a vast chemical space of bioactive heterocycles.[4] Its well-defined reactive sites allow for the systematic and predictable application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The ability to precisely install a wide array of functional groups at the C4 position, combined with the derivatization potential of the carboxylic acid, empowers medicinal chemists to conduct thorough SAR studies and optimize compounds for potency, selectivity, and pharmacokinetic properties.[14] As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of efficient and successful drug discovery programs.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-6-methylnicotinic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-methylnicotinic acid (CAS No: 1060805-95-9) is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the activated chlorine atom at the 4-position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of diverse functional groups, making it an invaluable intermediate for constructing complex molecular scaffolds targeting a wide array of biological pathways. These application notes provide an in-depth guide for researchers and drug development professionals on the synthesis, key reactions, and practical application of this intermediate, grounded in established chemical principles and validated protocols.

Introduction: The Chemical Rationale

In pharmaceutical synthesis, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and approved drugs, its ability to engage in hydrogen bonding, and its metabolic stability. This compound belongs to a class of substituted pyridines where the inherent electron-deficient nature of the ring is further modulated by a carboxylic acid group. This electronic arrangement activates the C4-position, making the chlorine atom an excellent leaving group for SNAr reactions.

The primary utility of this intermediate is to serve as an anchor point for coupling with various nucleophiles, such as amines, thiols, and alcohols. This reaction is fundamental to building the core structures of molecules designed to interact with biological targets like kinases, G-protein coupled receptors (GPCRs), and other enzymes.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1060805-95-9[1][2]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [3]
Appearance Off-white to yellow powder[3][4]
Melting Point 157 - 161 °C[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Synthesis of the Intermediate: From Hydroxy to Chloro

The most common and industrially scalable synthesis of this compound involves the chlorination of its readily available precursor, 4-hydroxy-6-methylnicotinic acid.

Causality of Reagent Choice:

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the initial formation of a phosphate ester intermediate with the hydroxyl group on the pyridine ring. This esterification converts the hydroxyl group into an excellent leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the activated carbon center and displacing the phosphate group to yield the desired 4-chloro product. This process is highly effective for converting hydroxyl groups on electron-deficient heterocyclic systems into chlorides.[5]

Protocol 1: Synthesis of this compound

Objective: To convert 4-hydroxy-6-methylnicotinic acid to this compound.

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-6-methylnicotinic acid (1.0 eq) in phosphorus oxychloride (5.0 - 10.0 eq). Note: A large excess of POCl₃ is often used to serve as both reagent and solvent.

  • Chlorination: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching (Caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker within a fume hood. This step is highly exothermic and will generate HCl gas.

  • pH Adjustment: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Self-Validation:

  • Expected Yield: 80-95%

  • Analysis: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. The purity should be ≥98% for use in subsequent pharmaceutical synthesis steps.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound is realized in its reaction with nucleophiles. The chloro group is readily displaced by primary and secondary amines, thiols, and other nucleophiles, often under mild conditions.

Visualizing the Synthetic Utility

The following diagram illustrates the synthesis of the intermediate and its subsequent use in a typical SNAr coupling reaction, which is a cornerstone of building diverse molecular libraries for drug discovery.

G cluster_synthesis Synthesis of Intermediate cluster_application Application as Intermediate Precursor 4-Hydroxy-6-methyl- nicotinic acid Intermediate 4-Chloro-6-methyl- nicotinic acid Precursor->Intermediate Chlorination (Reflux) Reagent1 POCl₃ Reagent1->Intermediate Product Substituted Nicotinic Acid (API Precursor) Intermediate->Product SNAr Coupling (Base, Solvent) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product

Caption: Synthetic workflow from precursor to the target API precursor.

Protocol 2: SNAr Coupling with a Primary Amine

Objective: To demonstrate the use of this compound in synthesizing a 4-amino-substituted nicotinic acid derivative, a common core in many biologically active molecules.[6][7]

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., benzylamine) (1.2 eq)

  • A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0-3.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Hydrochloric acid (1M HCl)

  • Deionized water

  • Standard laboratory glassware and analytical instruments

Procedure:

  • Reaction Setup: To a solution of this compound in the chosen solvent, add the base and the primary amine.

  • Heating: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product (as the carboxylic acid will be deprotonated by the base).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove inorganic salts.

  • Purification: Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization or preparative HPLC.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents are used because they effectively solvate the ionic intermediates in the SNAr mechanism without interfering with the reaction.

  • Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can improve solubility and prevent unwanted side reactions. A non-nucleophilic base is chosen to avoid competing with the amine nucleophile.

Hypothetical Data for Benzylamine Coupling

ParameterExpected Result
Product 4-(Benzylamino)-6-methylnicotinic acid
Yield 75-90%
Purity (HPLC) >98%
¹H NMR Expect characteristic shifts for pyridine, methyl, and benzyl protons.
MS (ESI+) [M+H]⁺ corresponding to C₁₄H₁₄N₂O₂ (m/z = 243.11)

Quality Control and Validation

Ensuring the purity and identity of the intermediate is critical for its successful use in multi-step pharmaceutical syntheses. A robust quality control (QC) workflow is non-negotiable.

Visualizing the QC Workflow

QC_Workflow Start Reaction Complete (TLC/LC-MS) Workup Workup & Isolation Start->Workup Identity Identity Confirmation (¹H NMR, MS) Workup->Identity Purity Purity Assay (HPLC/UPLC >98%) Identity->Purity Decision Meets Specification? Purity->Decision Pass Release for Next Step Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: A standard Quality Control workflow for intermediate validation.

Safety and Handling

Substituted chloro-pyridines and acid chlorides (like POCl₃) require careful handling. Always consult the Safety Data Sheet (SDS) before use.[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling POCl₃: This reagent is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Conclusion

This compound is a high-value intermediate whose utility is defined by the predictable and efficient reactivity of its C4-chloro substituent. The protocols and principles outlined in these notes provide a solid foundation for its synthesis and application in drug discovery programs. By understanding the causality behind the reaction conditions and implementing rigorous quality control, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-Chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.

Introduction

The esterification of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates. While seemingly a straightforward reaction, the presence of the electron-withdrawing chlorine atom and the pyridine nitrogen can introduce complexities. This guide provides practical, field-proven insights to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of this compound.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired ester. What are the likely causes and how can I resolve this?

A: Low or no yield is a common but solvable issue. The root cause often lies in one of the following areas:

  • Incomplete Reaction: Esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, you can:

    • Use an excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy to shift the equilibrium.[1][4]

    • Remove water: Water is a byproduct of the reaction. Its removal will favor ester formation. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like molecular sieves.[2]

  • Insufficient Catalyst Activity:

    • Acid Catalyst (Fischer Esterification): For catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), ensure they are fresh and not hydrated. The pyridine nitrogen in your starting material will be protonated by the strong acid, which is a necessary step for the reaction to proceed efficiently under these conditions.[5] An insufficient amount of catalyst will result in a slow or stalled reaction.[6]

    • Coupling Agents (Steglich Esterification): When using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) is often crucial for efficient ester formation.[7] DMAP acts as an acyl transfer agent, accelerating the reaction.[7]

  • Reaction Temperature and Time:

    • Ensure the reaction is heated to a sufficient temperature (often reflux) for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6][8]

  • Work-up Issues:

    • Premature Hydrolysis: During the work-up, neutralizing the acid catalyst at a low temperature (e.g., in an ice bath) is critical to prevent the hydrolysis of your newly formed ester back to the carboxylic acid.[5][6]

Issue 2: Formation of Side Products

Q: I am observing impurities in my reaction mixture. What are the common side products and how can I minimize their formation?

A: The structure of this compound presents possibilities for specific side reactions:

  • N-Alkylation of the Pyridine Ring: While less common under the acidic conditions of Fischer esterification due to the protonation of the pyridine nitrogen, N-alkylation can be a more significant side reaction when using alkylating agents like dimethyl sulfate.[5] To mitigate this, carefully control the stoichiometry of the alkylating agent and the reaction temperature.

  • Decarboxylation: At elevated temperatures, nicotinic acids can undergo decarboxylation.[5] If you are using high-temperature conditions for a prolonged period, this could be a source of impurity. Optimizing the reaction time and temperature can minimize this side reaction.[5]

  • Reaction with the Chloro-substituent: While the chloro group at the 4-position is generally stable under standard esterification conditions, highly nucleophilic conditions or prolonged heating could potentially lead to substitution reactions, although this is less common.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate a pure product after the reaction. What are the best purification strategies?

A: Effective purification is key to obtaining your target ester with high purity.

  • Liquid-Liquid Extraction: After neutralizing the reaction mixture, the ester can be extracted into an organic solvent like ethyl acetate or dichloromethane.[9] It is important to wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash to remove residual water-soluble impurities.[9][10]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from any remaining starting material and side products.[8][11] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is often a good starting point for elution.[8][11]

  • Recrystallization: If your ester is a solid, recrystallization can be an excellent final purification step to achieve high purity.

  • Distillation: For volatile esters, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent and practical methods include:

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.[1][2]

  • Steglich Esterification: This method utilizes a coupling agent like DCC or EDC and a catalyst such as DMAP.[7][12] It is performed under milder, often neutral pH conditions, which can be advantageous for sensitive substrates.[12]

  • Use of Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the alcohol to form the ester.

Q2: Which catalyst is best for my reaction?

A2: The choice of catalyst depends on several factors, including the scale of your reaction and the sensitivity of your starting material.

Catalyst/MethodAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive, readily available.Harsh acidic conditions, can be corrosive.[13]
Hydrogen Chloride (HCl) Effective catalyst, can be generated in situ.Gaseous and corrosive.
DCC/EDC with DMAP Mild reaction conditions, good for sensitive substrates.[7][12]More expensive reagents, formation of urea byproduct that needs to be removed.
Thionyl Chloride (SOCl₂) Forms a highly reactive intermediate, often leading to high yields.Corrosive and moisture-sensitive reagent.

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of the reaction progress and can also detect the formation of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired product by providing its mass.

Q4: What are the expected physical properties of the ester product?

A4: The physical properties will depend on the alcohol used. For example, Ethyl 4-chloro-6-methylnicotinate has the following properties:

  • Molecular Formula: C₉H₁₀ClNO₂[14]

  • Molecular Weight: 199.63 g/mol [14]

Experimental Workflow & Diagrams

General Workflow for Optimizing Fischer Esterification

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Fischer esterification of this compound.

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_workup Work-up & Purification Start Start with This compound Reagents Select Alcohol (e.g., Methanol, Ethanol) & Acid Catalyst (e.g., H₂SO₄) Start->Reagents Setup Combine Reactants (Excess Alcohol) Reagents->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC/HPLC Heat->Monitor CheckYield Reaction Complete? Monitor->CheckYield LowYield Low Yield? - Increase Reaction Time - Check Catalyst Activity - Ensure Water Removal CheckYield->LowYield No SideProducts Side Products? - Optimize Temperature - Adjust Reagent Stoichiometry CheckYield->SideProducts Yes Workup Neutralize (cold) & Extract with Organic Solvent CheckYield->Workup Complete LowYield->Heat SideProducts->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Product Pure Ester Product Purify->Product

Caption: A logical workflow for optimizing the Fischer esterification of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-6-methylnicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methylnicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The following content provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Potential Pitfalls

This section addresses high-level questions that form the foundation for troubleshooting more specific issues.

Q1: What is the most common and reliable synthetic route to this compound and its esters?

A: The most prevalent laboratory and industrial method involves the chlorination of a 4-hydroxy-6-methylnicotinic acid precursor.[1] Typically, the hydroxyl group is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] For the synthesis of the corresponding ester, the 4-hydroxy-6-methylnicotinic acid is often esterified first, and the resulting methyl 4-hydroxy-6-methylnicotinate is then subjected to chlorination.[1][3]

Q2: Why is strict temperature control so critical during the chlorination step with POCl₃?

A: Temperature is arguably the most critical parameter in this reaction. Elevated temperatures can lead to several undesirable side reactions:

  • Over-chlorination: The aromatic ring can undergo further chlorination, leading to di-chloro or tri-chloro species.

  • Decarboxylation: Nicotinic acids are susceptible to losing CO₂ at high temperatures, which would result in the formation of 4-chloro-2-methylpyridine, a significant impurity.[4]

  • Decomposition: Aggressive heating can lead to the decomposition of the starting material and the product, resulting in a complex mixture of byproducts and a lower yield.

Q3: What are the primary impurities I should expect to see on a TLC or LC-MS analysis?

A: When monitoring your reaction, the most common impurities to watch for are:

  • Unreacted Starting Material: A spot or peak corresponding to 4-hydroxy-6-methylnicotinic acid (or its ester) indicates an incomplete reaction.[5]

  • Hydrolyzed Product: During aqueous work-up, the desired 4-chloro product can hydrolyze back to the 4-hydroxy starting material. This is especially true for ester derivatives, which can hydrolyze back to the carboxylic acid.[5]

  • Over-chlorinated Byproducts: These are typically less polar than the desired product and may appear as faster-moving spots on a normal-phase TLC plate.

  • Decarboxylated Impurity: The resulting 2-methylpyridine derivative is significantly less polar and will have a very different retention time.[4]

Part 2: Troubleshooting Guide - From Reaction to Purification

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Issue 1: Incomplete Conversion to the 4-Chloro Derivative

Your reaction stalls, and analysis (TLC, HPLC, NMR) shows a significant amount of remaining 4-hydroxy starting material.

  • Potential Cause A: Inactive or Insufficient Chlorinating Agent.

    • Expertise & Causality: Phosphorus oxychloride (POCl₃) is highly hygroscopic. If it has been exposed to atmospheric moisture, it will hydrolyze to phosphoric acid, rendering it ineffective. An insufficient molar equivalent will naturally lead to an incomplete reaction.

    • Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed reagent. Ensure you are using a sufficient excess (typically 3-5 equivalents or more) and that the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Potential Cause B: Sub-optimal Reaction Temperature or Time.

    • Expertise & Causality: The conversion of the 4-hydroxy group to the 4-chloro group requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the time is too short, the reaction will not have proceeded to completion.

    • Solution: The reaction is often performed at reflux in POCl₃ (approx. 105-110 °C).[1][2] Monitor the reaction's progress using TLC or HPLC every 1-2 hours. Continue heating until the starting material is no longer detectable.

G start Incomplete Conversion (Starting Material Remains) check_reagent Check POCl₃ Quality & Stoichiometry start->check_reagent reagent_ok Reagent is fresh & in sufficient excess check_reagent->reagent_ok Yes reagent_bad Reagent is old or insufficient check_reagent->reagent_bad No check_conditions Review Reaction Temperature & Time conditions_ok Conditions match proven literature check_conditions->conditions_ok Yes conditions_bad Temp too low or time too short check_conditions->conditions_bad No reagent_ok->check_conditions rerun_reagent Action: Rerun reaction with fresh/more POCl₃ under anhydrous conditions. reagent_bad->rerun_reagent final_check Re-evaluate after implementation conditions_ok->final_check rerun_conditions Action: Increase temperature to reflux (105-110°C) and/or extend reaction time. Monitor via TLC/HPLC. conditions_bad->rerun_conditions rerun_reagent->final_check rerun_conditions->final_check

Caption: Troubleshooting logic for incomplete chlorination.

Issue 2: Formation of Di-chlorinated or Other Over-halogenated Species

Analysis reveals a byproduct with a mass corresponding to the addition of a second chlorine atom.

  • Potential Cause: Excessively Harsh Reaction Conditions.

    • Expertise & Causality: While the 4-hydroxy group is the most reactive site, the pyridine ring itself is not inert. At very high temperatures or with prolonged exposure to a potent chlorinating system (e.g., POCl₃ with catalytic DMF or PCl₅), electrophilic chlorination of the ring can occur. Phosphorus pentachloride (PCl₅) is sometimes used in conjunction with POCl₃ and can promote more aggressive chlorination.[2]

    • Solution: Adhere strictly to the recommended reaction temperature and time. Avoid unnecessarily long reflux times once the starting material has been consumed. If PCl₅ is part of the procedure, ensure its stoichiometry is carefully controlled.

ParameterStandard ConditionsHarsh ConditionsLikely Outcome
Temperature 105-110 °C (Reflux)> 120 °CIncreased risk of over-chlorination and decarboxylation.
Time Until SM consumed (TLC)> 12 hours past completionHigher potential for byproduct formation.
Additives NonePCl₅, DMF (catalytic)Can increase reaction rate but also the risk of side reactions.[2]
Issue 3: Suspected Decarboxylation or Hydrolysis During Work-up

The final product yield is low, and you identify 4-chloro-2-methylpyridine or an excess of the 4-hydroxy starting material after purification.

  • Potential Cause A (Decarboxylation): High Reaction Temperature.

    • Expertise & Causality: As previously mentioned, the carboxylic acid moiety can be thermally labile under strong acidic conditions (generated by POCl₃). The loss of CO₂ is an irreversible process that leads directly to a difficult-to-remove impurity.[4]

    • Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (typically reflux). Do not overheat the reaction mixture.

  • Potential Cause B (Hydrolysis): Improper Aqueous Work-up.

    • Expertise & Causality: The work-up procedure involves quenching the excess POCl₃ with water or an ice/base mixture, which is a highly exothermic process. The 4-chloro position is activated towards nucleophilic substitution. If the local temperature becomes too high or the pH remains acidic for too long during the quench, the chloro group can be hydrolyzed back to a hydroxyl group.

    • Solution: Always perform the quench by adding the reaction mixture slowly to a vigorously stirred vessel of ice or an ice-cold basic solution (e.g., saturated NaHCO₃).[3] Maintain the temperature of the quenching mixture below 10 °C throughout the addition. Neutralize the mixture promptly to a pH of ~7-8 to prevent acid-catalyzed hydrolysis.[5]

G cluster_main Reaction Pathways SM 4-Hydroxy-6-methyl nicotinic Acid P1 4-Chloro-6-methyl nicotinic Acid (Desired Product) SM->P1 POCl₃, 110°C (Desired Path) SP1 4-Chloro-2-methyl pyridine (Decarboxylation) SM->SP1 >120°C (Side Reaction) SP2 Starting Material (Reformed via Hydrolysis) P1->SP2 Work-up (H₂O, Heat)

Caption: Competing reaction pathways during synthesis and work-up.

Part 3: Validated Protocols & Methodologies
Protocol 1: Chlorination of 4-Hydroxy-6-methylnicotinic Acid

This protocol is a generalized procedure based on common literature methods.[1]

  • Materials:

    • 4-hydroxy-6-methylnicotinic acid (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methylnicotinic acid.

    • Under a nitrogen atmosphere, carefully add phosphorus oxychloride.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Work-up: In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete and gas evolution has ceased, adjust the pH to ~7 with additional NaHCO₃ if necessary.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Silica Gel Chromatography
  • Expertise & Rationale: Purification is essential to remove unreacted starting material and byproducts. A gradient elution is often most effective.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed silica gel column.

    • Elute the column with a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20-30%).[1]

    • The less polar byproducts (if any) will elute first, followed by the desired 4-chloro product. The more polar 4-hydroxy starting material will have a much lower Rf and will elute last or remain on the column.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the purified compound.

References

Technical Support Center: Synthesis of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Introduction to the Synthesis

The conversion of 4-hydroxy-6-methylnicotinic acid to this compound is a critical transformation in the synthesis of various pharmaceutical intermediates. The most prevalent method for this conversion is the chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃), often with additives like phosphorus pentachloride (PCl₅) to drive the reaction to completion. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the chlorination of 4-hydroxy-6-methylnicotinic acid using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. The reaction typically involves heating the substrate in excess POCl₃.[1][2]

Q2: Why is phosphorus pentachloride (PCl₅) sometimes added to the reaction mixture?

A2: PCl₅ is often used as a co-reagent with POCl₃ to enhance the chlorination of the carboxylic acid group, converting it to an acyl chloride. This can sometimes improve the overall efficiency of the chlorination of the 4-hydroxy group by preventing side reactions. Additionally, it can help to remove any residual water from the reaction mixture.[2]

Q3: What are the typical reaction conditions for this chlorination?

A3: The reaction is generally carried out by heating a suspension of 4-hydroxy-6-methylnicotinic acid in excess phosphorus oxychloride at reflux (around 105-110 °C) for a period of 1 to 3 hours.[1][2] The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.

Q4: How should the reaction be worked up?

A4: A critical step that significantly impacts yield is the work-up procedure. Excess POCl₃ must be removed, typically by distillation under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.[3] This must be done slowly and with vigorous stirring in a well-ventilated fume hood due to the highly exothermic and gas-evolving nature of the quench.

Q5: What are the common impurities or side products?

A5: Common impurities include unreacted starting material (4-hydroxy-6-methylnicotinic acid) and potential byproducts from incomplete chlorination or side reactions involving the carboxylic acid moiety. If the starting material is impure, those impurities may also carry through the reaction.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Yield of this compound

Q: I'm getting a very low yield, or in some cases, only recovering the starting material. What could be the cause?

A: Low yields are a common frustration. Let's break down the potential causes and solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature. The 4-hydroxy group's conversion to a chloro group requires significant energy.Action: Increase the reflux time and monitor the reaction progress using TLC or HPLC until the starting material is fully consumed. Ensure the reaction temperature is consistently at the reflux point of POCl₃.
Presence of Water Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl. Any moisture in the starting material or glassware will consume the reagent and inhibit the desired chlorination.Action: Ensure the 4-hydroxy-6-methylnicotinic acid is thoroughly dried before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Improper Work-up The quenching process is highly exothermic. If not controlled, the localized heat can lead to the hydrolysis of the newly formed chloro group back to the hydroxyl group, or other decomposition pathways.Action: Perform the quench at a very low temperature (ice bath, 0-5 °C) and add the reaction mixture to the quenching solution (ice or cold aqueous base) very slowly with efficient stirring.[3]
Losses During Extraction The product, being a carboxylic acid, can have significant solubility in water, especially at higher pH. This can lead to losses during the aqueous work-up and extraction phases.Action: After quenching, carefully acidify the aqueous layer to a pH of around 2-3 to ensure the carboxylic acid is protonated. Extract with a suitable organic solvent like ethyl acetate multiple times to ensure complete recovery.

Troubleshooting Workflow: Low Yield

G start Low Yield of This compound check_completion Was the reaction monitored to completion (e.g., by TLC/HPLC)? start->check_completion check_dryness Were starting material and glassware thoroughly dried? check_completion->check_dryness Yes increase_time_temp Increase reaction time/temperature and monitor closely. check_completion->increase_time_temp No check_workup Was the work-up performed at low temperature with vigorous stirring? check_dryness->check_workup Yes dry_reagents Dry starting material (e.g., in a vacuum oven). Oven-dry all glassware. Use an inert atmosphere. check_dryness->dry_reagents No check_extraction Was the aqueous layer acidified before extraction? check_workup->check_extraction Yes optimize_workup Perform quenching by adding the reaction mixture to crushed ice/cold NaHCO₃ soln. slowly and with efficient cooling. check_workup->optimize_workup No optimize_extraction Acidify the aqueous layer to pH 2-3 before extraction. Use a suitable solvent (e.g., Ethyl Acetate) and perform multiple extractions. check_extraction->optimize_extraction No success Improved Yield check_extraction->success Yes increase_time_temp->check_completion dry_reagents->start optimize_workup->start optimize_extraction->start

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Product Purity is Low

Q: My final product is not pure, and I see multiple spots on the TLC. What are these impurities and how can I get rid of them?

A: Purity issues often stem from incomplete reactions or side reactions.

Impurity Source Minimization & Removal Strategy
4-Hydroxy-6-methylnicotinic acid (Starting Material) Incomplete reaction or hydrolysis of the product during work-up.Minimization: Ensure the reaction goes to completion and follow the optimized work-up procedure described above. Removal: The starting material is more polar than the product. It can be removed by recrystallization or column chromatography. A basic wash during extraction can also remove the more acidic starting material, but be cautious of product loss.
Phosphorous Byproducts Residual phosphorus-containing species from the chlorinating agent.Minimization: A thorough aqueous work-up is essential. Removal: Washing the organic extracts with brine can help remove water-soluble phosphorus byproducts. Recrystallization of the final product is often effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of best practices derived from literature reports.[1][2]

Materials:

  • 4-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, dropping funnel, separatory funnel.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-6-methylnicotinic acid (e.g., 10 g, 65.3 mmol).

  • Addition of Reagent: Carefully add phosphorus oxychloride (e.g., 50 mL, 535 mmol) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring. Maintain the reflux for 2-3 hours. Monitor the reaction's progress by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid).

  • Removal of Excess Reagent: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. CAUTION: This step is highly exothermic and will release HCl gas. In a well-ventilated fume hood, slowly and carefully add the cooled reaction residue to the ice/bicarbonate mixture with vigorous stirring.

  • Acidification & Extraction: Once the quenching is complete and the gas evolution has ceased, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Reaction Pathway Visualization

ReactionPathway sub 4-Hydroxy-6-methylnicotinic acid prod This compound sub->prod POCl₃, Reflux

Caption: Synthesis of this compound.

References

Technical Support Center: Purity and Purification of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-6-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore the common impurities encountered during its synthesis and provide detailed, field-proven protocols for their removal. Our focus is on explaining the causality behind each step to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A: Impurities typically originate from the synthetic route. The most common synthesis involves the chlorination of a hydroxy precursor. Therefore, you can expect to find:

  • Unreacted Starting Material: The most common impurity is often the precursor, 4-hydroxy-6-methylnicotinic acid , especially if the chlorination reaction has not gone to completion.[1][2]

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of positional isomers, such as 2-chloro-6-methylnicotinic acid or 6-chloro-4-methylnicotinic acid , may form.[3][4] These can be particularly challenging to separate due to their similar physicochemical properties.

  • Hydrolysis Products: If the synthesis involves an ester or nitrile intermediate, incomplete conversion can leave residual This compound methyl ester or 4-chloro-6-methylnicotinonitrile .[1][5]

  • Reagent-Derived Impurities: Residual chlorinating agents (e.g., POCl₃, PCl₅) and their hydrolysis byproducts can contaminate the final product.[5]

Q2: My final product has a persistent yellow or brown tint. What causes this and how can I obtain a colorless, crystalline solid?

A: Colored impurities, often referred to as chromophores, are common in the synthesis of nicotinic acid derivatives, especially when oxidation reactions are involved in creating the precursor.[6] These are typically highly conjugated molecules formed as minor side products. The most effective method for their removal is recrystallization with activated carbon . The porous structure of activated carbon adsorbs these large, color-imparting molecules, allowing the desired colorless compound to crystallize from the solution. A patent for purifying crude, yellow nicotinic acid suggests that melting the product before a single recrystallization can also destroy the yellow chromophore.[6]

Q3: My TLC and HPLC analyses show multiple spots or peaks very close to my main product. What are they and how can I improve separation?

A: Peaks or spots with similar retention times (HPLC) or Rf values (TLC) strongly suggest the presence of isomeric impurities or structurally similar analogs.[7][8] These compounds have very similar polarities, making them difficult to separate.

  • For TLC: Try using a less polar or more polar solvent system to increase the difference in Rf values. Sometimes, a two-dimensional TLC can help resolve co-eluting spots.

  • For Column Chromatography: Use a shallower solvent gradient and high-quality silica gel to improve resolution.

  • For HPLC: A longer column, a slower gradient, or a different stationary phase (e.g., switching from C18 to a phenyl-hexyl column) can enhance separation.[9] Ultimately, fractional recrystallization or preparative HPLC may be necessary to isolate the desired compound with high purity.[7]

Q4: How can I definitively confirm the identity and purity of my this compound?

A: A combination of analytical techniques is essential for unambiguous confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR should show distinct signals for the two aromatic protons and the methyl group, with characteristic chemical shifts and coupling constants.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (171.58 g/mol ) and can help identify impurities by their mass.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.

  • HPLC/UPLC: This is the gold standard for quantitative purity assessment, allowing you to determine the percentage of your main compound and detect impurities even at very low levels.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for diagnosing and removing specific impurities.

Guide 1: Initial Purity Assessment via Thin-Layer Chromatography (TLC)

TLC is a rapid and indispensable tool for monitoring reactions and assessing the purity of fractions during purification.[8]

Protocol: Standard TLC Analysis

  • Plate Preparation: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude this compound in a suitable solvent like ethyl acetate or methanol.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Also spot a reference sample of the starting material (e.g., 4-hydroxy-6-methylnicotinic acid) if available.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The acetic acid is crucial to ensure the carboxylic acid protonates and travels up the plate as a single spot.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The presence of a spot at the origin may indicate the highly polar 4-hydroxy starting material. Additional spots indicate other impurities. A single, well-defined spot suggests high purity.

Guide 2: Systematic Purification Workflow

This workflow provides a logical sequence for purifying crude this compound, addressing the most common impurities first.

cluster_start Purity Assessment cluster_purification Purification Steps cluster_end Final Validation start Crude Product tlc_hplc TLC / HPLC Analysis start->tlc_hplc extraction Acid-Base Extraction (Removes neutral & basic impurities) tlc_hplc->extraction recrystallization Recrystallization (Removes isomers & baseline impurities) extraction->recrystallization If starting material is present carbon_treat Add Activated Carbon (Removes colored impurities) recrystallization->carbon_treat If color persists final_analysis Final Purity Check (HPLC, NMR, MS) recrystallization->final_analysis carbon_treat->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: Logical workflow for the purification of this compound.

Protocol 2.1: Acid-Base Extraction for Removing Precursors

This technique is highly effective for separating the acidic product from the more polar (but less acidic) 4-hydroxy precursor and other neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.[11]

  • Separation: Separate the aqueous layer. Discard the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~2-3. The this compound will precipitate out as a solid.

  • Extraction: Extract the precipitated product back into a fresh portion of ethyl acetate (perform this 3 times).[11]

  • Drying and Concentration: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.[2][11] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2.2: Recrystallization for High Purity

Recrystallization is a powerful technique for removing closely related impurities like isomers and achieving high crystalline purity.[12]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for nicotinic acids include ethanol, isopropyl alcohol, or mixtures like ethyl acetate/hexanes.[13][14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (about 1-2% by weight).[6] Swirl the mixture and gently heat it again for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Part 3: Data Summary & Visualization
Table 1: Common Impurities & Identification
Impurity NameStructureLikely SourceIdentification Notes (vs. Product)
4-Hydroxy-6-methylnicotinic acidC₇H₇NO₃Incomplete chlorination of precursorMuch more polar; will have a very low Rf on TLC.
4-Chloro-6-methylnicotinonitrileC₇H₅ClN₂Incomplete nitrile hydrolysisLess polar than the acid; higher Rf on TLC.
Isocinchomeronic acidC₇H₅NO₄Over-oxidation of precursorDi-acid is more polar; may require different purification conditions.[12]
2-Chloro-6-methylnicotinic acidC₇H₆ClNO₂Isomeric byproduct of chlorinationVery similar polarity; difficult to separate by standard chromatography.
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent/Eluent SystemTarget Impurity TypeRationale
Column Chromatography Ethyl Acetate / Petroleum Ether (or Hexanes)Less polar impurities (e.g., nitriles, esters)Good for separating compounds with moderate polarity differences.[1][2]
Column Chromatography Dichloromethane / MethanolMore polar impurities (e.g., hydroxy-precursors)Methanol increases eluent polarity to move polar compounds off the column.[2]
Recrystallization Ethanol or Isopropyl AlcoholIsomers, general impuritiesThe ordered crystal lattice excludes molecules that do not fit well.[14]
Recrystallization Ethyl Acetate / HexanesGeneral impuritiesA two-solvent system allows for fine-tuning of solubility.[13]

Impurity Structures

cluster_target Target Molecule cluster_impurities Common Impurities target This compound start_mat 4-Hydroxy-6-methylnicotinic acid (Starting Material) isomer 2-Chloro-6-methylnicotinic acid (Isomer) side_prod Isocinchomeronic acid (Side-Product)

References

Technical Support Center: Troubleshooting Reactions with 4-Chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield or Stalled Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with this compound and an amine/alkoxide nucleophile is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in SNAr reactions with this compound often stems from a combination of factors related to the substrate's electronic properties and the reaction conditions.

Causality and Expert Insights:

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is crucial for the reaction rate. In 4-chloropyridine systems, the negative charge can be effectively delocalized onto the nitrogen atom, which stabilizes the intermediate and facilitates the reaction.[1][2] However, the carboxylic acid group can be deprotonated under basic conditions, introducing a negative charge that deactivates the ring towards nucleophilic attack.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low SNAr Yield start Low SNAr Conversion q1 Is the carboxylic acid protected? start->q1 esterify Protect as methyl or ethyl ester q1->esterify No no_ester Proceed with free acid q1->no_ester Yes q2 Is a strong, non-nucleophilic base used? esterify->q2 no_ester->q2 strong_base Use NaH, KHMDS, or DBU q2->strong_base Yes weak_base Consider stronger base q2->weak_base No q3 Is the solvent appropriate? strong_base->q3 weak_base->q3 polar_aprotic Use DMF, DMSO, or NMP q3->polar_aprotic Yes other_solvent Switch to polar aprotic solvent q3->other_solvent No q4 Is the temperature optimized? polar_aprotic->q4 other_solvent->q4 increase_temp Gradually increase temperature (e.g., 80-120 °C) q4->increase_temp No monitor Monitor by TLC/LC-MS q4->monitor Yes increase_temp->monitor success Improved Yield monitor->success

Caption: Troubleshooting logic for low SNAr yield.

Detailed Protocols & Recommendations:

  • Protect the Carboxylic Acid: The most reliable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction.[3][4] This prevents deprotonation and maintains the electrophilicity of the pyridine ring.

    • Protocol: Fischer Esterification:

      • Suspend this compound (1.0 eq) in methanol or ethanol (10-20 volumes).

      • Carefully add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

      • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS), typically for several hours.[3]

      • Cool the reaction, concentrate under reduced pressure, and neutralize with a base like sodium bicarbonate (NaHCO₃).

      • Extract the ester with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude product for purification.[5]

  • Optimize the Base: If proceeding with the free acid, a strong, non-nucleophilic base is critical to deprotonate the incoming nucleophile without reacting with the substrate.

    • Recommended Bases: Sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Caution: Avoid using nucleophilic bases like NaOH or KOH at elevated temperatures, as this can lead to competitive hydrolysis of the chloro group.

  • Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the anion more reactive.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Temperature Control: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Typical Range: 80 °C to 150 °C. Start at a lower temperature and gradually increase if the reaction is sluggish.

ParameterRecommendation for Free AcidRecommendation for EsterRationale
Base NaH, KHMDS, DBUK₂CO₃, Cs₂CO₃, Et₃NEster is less prone to deactivation, allowing for milder bases.
Solvent DMF, DMSO, NMPDMF, Dioxane, ToluenePolar aprotic solvents are generally preferred for SNAr.
Temperature 80-150 °C60-120 °CEster is more reactive, often requiring lower temperatures.
Issue 2: Side Reactions and Impurity Formation

Question: I am observing unexpected byproducts in my reaction. What are the common side reactions with this compound?

Answer: Several side reactions can occur depending on the specific reaction conditions and reagents used. The most common include hydrolysis, decarboxylation, and N-alkylation.

1. Hydrolysis of the Chloro Group:

  • Observation: Formation of 4-Hydroxy-6-methylnicotinic acid.

  • Causality: The chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures and in the presence of a base.[6][7] 4-Chloropyridines are generally more susceptible to hydrolysis than 2- or 3-chloropyridines due to greater zwitterionic character which enhances reactivity towards nucleophiles.[6]

  • Prevention:

    • Use anhydrous solvents and reagents.

    • If a base is required, use a non-nucleophilic, sterically hindered base.

    • Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate.

2. Decarboxylation:

  • Observation: Formation of 4-Chloro-2-methylpyridine.

  • Causality: Nicotinic acids can undergo decarboxylation at high temperatures, often catalyzed by acids or metal catalysts.[8][9] While typically requiring harsh conditions, prolonged heating in certain solvents can lead to this side reaction.[10][11]

  • Prevention:

    • Avoid excessive heating and prolonged reaction times.[5]

    • If possible, perform the reaction at a lower temperature, even if it requires a longer duration.

    • The ester form is generally more stable to decarboxylation under typical reaction conditions.

3. N-Alkylation/N-Arylation of the Pyridine Ring:

  • Observation: In reactions like esterification with alkyl halides or some cross-coupling reactions, the pyridine nitrogen can act as a nucleophile.

  • Causality: The lone pair on the pyridine nitrogen can attack electrophiles. Under acidic conditions, this is less likely as the nitrogen will be protonated.[5]

  • Prevention:

    • In Fischer esterification, the acidic medium protects the nitrogen.

    • When using alkylating agents, consider the relative nucleophilicity of other species in the reaction mixture.

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

Question: My Suzuki or Buchwald-Hartwig coupling reaction with this compound (or its ester) is not working well. What should I troubleshoot?

Answer: Palladium-catalyzed cross-coupling reactions with chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Success hinges on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions.

Expert Insights:

The key steps in these catalytic cycles are oxidative addition of the palladium(0) complex to the aryl chloride, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product.[12][13][14][15][16] The oxidative addition to aryl chlorides is often the rate-limiting step and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[17]

Troubleshooting Cross-Coupling Reactions:

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 4-Chloro-6-methylnicotinic acid. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve success in your synthetic endeavors.

Core Challenge: The Unreactive C-Cl Bond and the Influence of the Nicotinic Acid Scaffold

This compound presents a dual challenge for cross-coupling reactions. Firstly, the Carbon-Chlorine (C-Cl) bond on the pyridine ring is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial oxidative addition step, which is often rate-limiting in the catalytic cycle, more difficult to achieve.[1] Secondly, the presence of the carboxylic acid and the nitrogen atom in the pyridine ring can influence the reaction in several ways:

  • Catalyst Inhibition: The carboxylate and the pyridine nitrogen can act as coordinating ligands to the palladium catalyst, potentially leading to catalyst deactivation.[2][3]

  • Base Stoichiometry: The acidic proton of the carboxylic acid will react with the base, necessitating the use of additional equivalents of base to ensure the reaction proceeds as intended.[2]

  • Solubility Issues: The acidic nature of the substrate can affect its solubility in common organic solvents, impacting reaction kinetics.

Overcoming these hurdles requires a carefully considered approach to catalyst and ligand selection, as well as optimization of reaction conditions.

Troubleshooting & FAQs: A Reaction-Specific Guide

This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)–C(sp²) bonds. However, the coupling of this compound requires robust catalytic systems.

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding or giving very low yields. What is the most likely cause?

A1: The primary suspect is an insufficiently active catalyst system to cleave the C-Cl bond. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this substrate.[1]

Troubleshooting Steps:

  • Upgrade Your Catalyst System: Switch to a more potent palladium precatalyst and ligand combination. Electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[1] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[4] N-heterocyclic carbene (NHC) ligands are another excellent choice for activating unreactive aryl chlorides.[1][5]

  • Optimize Your Base: The choice of base is critical. A base that is too weak will not efficiently generate the boronate species required for transmetalation. Conversely, a very strong base might lead to unwanted side reactions.

    • Recommended Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective.[1]

    • Base Stoichiometry: Remember to use at least one extra equivalent of base to neutralize the carboxylic acid proton. A typical starting point is 3-4 equivalents of base in total.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and inorganic components.

    • Common Solvent Systems: Mixtures of an organic solvent with water, such as dioxane/water, toluene/water, or THF/water, are often optimal.[1][6]

  • Temperature: Higher temperatures are generally required for activating C-Cl bonds. A reaction temperature in the range of 80-120 °C is a good starting point.[1]

Q2: I'm observing significant amounts of dehalogenation (replacement of -Cl with -H) and homocoupling of my boronic acid. How can I minimize these side reactions?

A2: Dehalogenation and homocoupling are common side reactions in challenging cross-coupling reactions.

Troubleshooting Steps:

  • Dehalogenation: This can occur when a hydride source is present, which can react with the palladium intermediate. The source of the hydride can be the solvent or the base. Ensure you are using high-purity, dry solvents.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates the homocoupling of the boronic acid.[7]

    • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Use Boronic Esters: Consider using a pinacol ester or MIDA boronate derivative of your coupling partner. These are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[7][8]

Workflow for Optimizing Suzuki-Miyaura Coupling

Caption: A stepwise troubleshooting workflow for Suzuki-Miyaura reactions.

ParameterInitial RecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) sources.
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands)Electron-rich and bulky, promoting oxidative addition.[1]
Base K₃PO₄, Cs₂CO₃ (3-4 equivalents)Strong, non-nucleophilic bases effective for C-Cl activation and neutralizing the acidic substrate.[1]
Solvent Dioxane/H₂O (e.g., 10:1)Good for dissolving both organic and inorganic reagents.[1][6]
Temperature 80-120 °CHigher energy is needed to overcome the activation barrier of the C-Cl bond.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[9] As with Suzuki coupling, success with this compound hinges on a highly active catalyst.

Q3: I am attempting to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is failing. What should I try?

A3: The challenges are similar to those in Suzuki coupling: C-Cl bond activation and potential substrate-related interference.

Troubleshooting Steps:

  • Catalyst and Ligand are Key: The choice of ligand is paramount. While first-generation ligands may work for aryl bromides, they are generally ineffective for chlorides.

    • Recommended Ligands: Sterically hindered biaryl phosphine ligands are the gold standard. For many applications, Josiphos-type ligands or Buchwald's own series of ligands (e.g., XPhos, BrettPhos) are excellent choices.[10]

  • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[10] Be mindful that strong alkoxide bases can potentially react with other functional groups.

    • Stoichiometry: Again, ensure you use enough base to neutralize both the amine and the carboxylic acid.

  • Solvent Choice: Anhydrous, aprotic solvents are typically used.

    • Recommended Solvents: Toluene, dioxane, and THF are common choices.

Q4: Can the carboxylic acid group interfere with the Buchwald-Hartwig amination?

A4: Yes, the carboxylic acid can be problematic. The acidic proton will be deprotonated by the strong base used. The resulting carboxylate could potentially coordinate to the palladium center and inhibit catalysis. If you suspect this is an issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and then hydrolyzing it after the coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative Addition Ar-Cl Ligand Exchange [Ar-Pd(II)(L)(HNR₂)]⁺Cl⁻ Oxidative Addition->Ligand Exchange HNR₂ Deprotonation Ar-Pd(II)(L)-NR₂ Ligand Exchange->Deprotonation Base Reductive Elimination Ar-NR₂ Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

III. Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.[11]

Q5: My Sonogashira coupling with this compound is not working. What are the common pitfalls?

A5: In addition to the low reactivity of the C-Cl bond, Sonogashira couplings can be sensitive to reaction conditions.

Troubleshooting Steps:

  • Catalyst System: While traditional Pd/Cu systems can work, they sometimes lead to alkyne homocoupling (Glaser coupling).

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often employ more sophisticated palladium/ligand systems that can facilitate the reaction without the need for a copper co-catalyst, thus avoiding the Glaser side product.[12]

    • Ligand Choice: Electron-rich and bulky phosphine ligands are again beneficial for activating the aryl chloride.

  • Base: An amine base is typically used, which also often serves as the solvent.

    • Recommended Bases: Diisopropylamine (DIPA) or triethylamine (TEA) are common choices.[13]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne. Rigorous degassing and maintenance of an inert atmosphere are critical for success.[12]

ParameterRecommendationRationale
Palladium Source PdCl₂(PPh₃)₂, [Pd(IPr)(allyl)Cl]Standard and more advanced precatalysts.
Co-catalyst CuI (optional, consider copper-free)Traditional co-catalyst, but can cause homocoupling.[11][12]
Base DIPA, TEAActs as both base and often as a solvent.[13]
Solvent THF, Toluene, or neat amine baseDepends on the specific protocol being followed.
Atmosphere Strictly inert (Argon or Nitrogen)Crucial to prevent alkyne homocoupling.[12]

Table 2: General Conditions for Sonogashira Coupling.

IV. Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction allows for the coupling of an alkene to the aryl chloride.

Q6: I'm having difficulty achieving a successful Heck reaction with this compound. What should I focus on?

A6: The Heck reaction with aryl chlorides is notoriously difficult and requires careful optimization.

Troubleshooting Steps:

  • Catalyst and Ligand: This is the most critical parameter.

    • High-Activity Systems: Palladacycle catalysts or systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or NHC ligands are often necessary to achieve reasonable reactivity.

  • Base: An organic or inorganic base is used to neutralize the HX formed during the reaction.

    • Common Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are typical choices.[14]

  • Solvent: High-boiling point, polar aprotic solvents are generally preferred.

    • Recommended Solvents: DMF, DMAc, or NMP are often used to facilitate the reaction at the required high temperatures.

  • Temperature: High temperatures (often >100 °C) are usually required to promote the coupling with aryl chlorides.

General Troubleshooting Protocol

If you are encountering persistent issues, a systematic approach is recommended.

Experimental Protocol: Systematic Reaction Optimization

  • Establish a Baseline: Run the reaction with a standard, literature-proven catalyst system for aryl chlorides (e.g., Pd(OAc)₂ with SPhos as the ligand).

  • Screen Ligands: If the baseline fails, screen a small library of ligands, focusing on electron-rich, bulky phosphines (e.g., other Buchwald ligands) and NHC ligands.

  • Screen Bases: Once a promising ligand is identified, screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). Remember to adjust stoichiometry for the acidic substrate.

  • Screen Solvents: With the best ligand/base combination, screen different solvents or solvent/water mixtures.

  • Optimize Temperature: Finally, optimize the reaction temperature. Consider using a sealed tube or microwave reactor to safely reach higher temperatures if necessary.

By methodically addressing the inherent challenges of this compound and systematically optimizing your reaction conditions, you can significantly improve your chances of a successful cross-coupling reaction.

References

Technical Support Center: Overcoming Reactivity Challenges with 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common reactivity challenges encountered during key synthetic transformations. Drawing upon established principles and field-proven insights, this resource aims to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity Profile of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its successful functionalization can be challenging due to the inherent electronic properties of the pyridine ring and the interplay of its substituents. The chlorine atom at the 4-position is on an electron-deficient ring, which can make it a reluctant partner in common palladium-catalyzed cross-coupling reactions. The presence of the carboxylic acid group can further complicate matters by coordinating to the metal catalyst or participating in unwanted side reactions.

This guide will address these challenges in a question-and-answer format, providing not just protocols, but the underlying scientific rationale to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard cross-coupling reactions?

A1: The poor reactivity of this compound in reactions like Suzuki or Buchwald-Hartwig amination stems from a combination of electronic and steric factors. Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] The electron-deficient nature of the pyridine ring, while activating the C-Cl bond to some extent, does not always sufficiently facilitate this key step with standard palladium catalysts. Furthermore, the free carboxylic acid group can coordinate to the palladium center, potentially leading to catalyst inhibition.

Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?

A2: Yes, in most cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. This strategy prevents the carboxylate from interfering with the palladium catalyst and improves the substrate's solubility in common organic solvents used for cross-coupling reactions. The esterification can be readily achieved using standard methods like Fischer esterification.[3] Following the cross-coupling reaction, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Q3: Can I run reactions with this compound under microwave irradiation?

A3: Absolutely. Microwave-assisted synthesis is an excellent strategy for overcoming the poor reactivity of this substrate. The rapid and efficient heating provided by microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times, particularly for challenging cross-coupling reactions of heteroaryl chlorides.[4]

Troubleshooting Guide: Specific Reactions

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product when coupling this compound (or its ester) with a boronic acid.

Causality: The primary hurdle in the Suzuki coupling of electron-deficient heteroaryl chlorides is the slow rate of oxidative addition of the palladium(0) catalyst to the C-Cl bond. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. Additionally, an inappropriate choice of base or solvent can hinder the transmetalation step.

Troubleshooting Workflow:

start Low Suzuki Coupling Yield esterify Esterify Carboxylic Acid (e.g., Methyl or Ethyl Ester) start->esterify Is the carboxylic acid free? catalyst Optimize Catalyst System start->catalyst Is it already an ester? esterify->catalyst conditions Adjust Reaction Conditions catalyst->conditions conditions->catalyst No Improvement (Re-evaluate catalyst) workup Successful Coupling conditions->workup Improved Yield

Caption: Troubleshooting workflow for Suzuki coupling.

Solutions & Protocols:

  • Protect the Carboxylic Acid: As a first step, convert the carboxylic acid to its methyl or ethyl ester.

    Protocol 1: Fischer Esterification

    • Suspend this compound in methanol or ethanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the ester with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Employ a High-Activity Catalyst System: For electron-deficient chlorides, specialized palladium catalysts and ligands are often necessary.

    Catalyst/Ligand CombinationRationale
    Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, SPhos) Bulky, electron-rich phosphine ligands promote the oxidative addition step and stabilize the active palladium species.[5][6]
    Palladacycle precatalysts (e.g., XPhos Pd G3) These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in situ.[7]
    PdCl₂(dppf) While a common catalyst, it may require higher temperatures and longer reaction times for less reactive chlorides.
  • Optimize the Base and Solvent: A suitable base is crucial for the transmetalation step.

    • Bases: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]

    • Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrate and the inorganic base. Ensure solvents are properly degassed to prevent catalyst deactivation.

    Protocol 2: Microwave-Assisted Suzuki Coupling of Methyl 4-Chloro-6-methylnicotinate

    • In a microwave-safe vial, combine methyl 4-chloro-6-methylnicotinate (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), K₃PO₄ (2-3 equiv.), and the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Purify the product by column chromatography.

  • Post-Coupling Hydrolysis:

    Protocol 3: Ester Hydrolysis

    • Dissolve the purified methyl 4-aryl-6-methylnicotinate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration or extract with an organic solvent.

Buchwald-Hartwig Amination

Issue: Failure to form the desired C-N bond between this compound (or its ester) and an amine.

Causality: Similar to Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl chloride is often the rate-limiting step.[8][9] Aryl chlorides are notoriously difficult substrates for Buchwald-Hartwig amination and require highly active catalytic systems.[1][10] The choice of base is also critical to deprotonate the amine without causing unwanted side reactions.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination esterify Protect Carboxylic Acid (Esterification) start->esterify catalyst Select Appropriate Catalyst/Ligand esterify->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent base_solvent->catalyst No Reaction (Re-evaluate System) success Successful Amination base_solvent->success Product Formed

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Solutions & Protocols:

  • Protect the Carboxylic Acid: Esterification is the first crucial step (see Protocol 1).

  • Select a Highly Active Catalyst System:

    • Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. Josiphos-type ligands and Buchwald's second and third-generation ligands (e.g., XPhos) have shown great success with aryl chlorides.[10]

    • Precatalysts: Using a well-defined precatalyst can lead to more reproducible results than generating the active catalyst in situ from a palladium salt and a separate ligand.

  • Optimize the Base and Solvent:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be employed, often requiring higher temperatures.

    • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used.[11]

    Protocol 4: Buchwald-Hartwig Amination of Methyl 4-Chloro-6-methylnicotinate

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand if not using a precatalyst.

    • Add methyl 4-chloro-6-methylnicotinate (1 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene).

    • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify by column chromatography.

    • If desired, hydrolyze the ester to the carboxylic acid using Protocol 3.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or slow conversion when attempting to displace the chloride with a nucleophile (e.g., an amine or an alkoxide).

Causality: While the pyridine ring is electron-deficient, which activates the 4-position towards nucleophilic attack, the reaction may still require forcing conditions to overcome the activation energy barrier. The presence of the carboxylic acid can also interfere by reacting with the base used to generate the nucleophile.

Solutions & Protocols:

  • Esterification: Protect the carboxylic acid as an ester to prevent acid-base side reactions (see Protocol 1).

  • Reaction Conditions:

    • For Amines: High temperatures are often required. The reaction can be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMSO or NMP.

    • For Alkoxides: The alkoxide is typically generated in situ using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or the corresponding alcohol.

    Protocol 5: SNAr with an Amine

    • Combine methyl 4-chloro-6-methylnicotinate (1 equiv.) and the desired amine (2-5 equiv.).

    • Heat the mixture, either neat or in a high-boiling solvent like DMSO, at 120-180 °C. A sealed tube or microwave reactor may be necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Purify by column chromatography.

    Protocol 6: SNAr with an Alkoxide

    • In an anhydrous solvent (e.g., THF or the corresponding alcohol) under an inert atmosphere, add a strong base (e.g., NaH) to the alcohol (1.2 equiv.) to generate the alkoxide.

    • Add a solution of methyl 4-chloro-6-methylnicotinate (1 equiv.) in the same anhydrous solvent.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After completion, carefully quench the reaction with water and extract the product.

    • Purify by column chromatography.

Potential Side Reactions and How to Mitigate Them

  • Decarboxylation: At elevated temperatures, particularly under acidic or basic conditions, there is a risk of decarboxylation of the nicotinic acid derivative.

    • Mitigation: Whenever possible, use the mildest effective reaction conditions. Esterification of the carboxylic acid can sometimes increase its stability towards decarboxylation. If decarboxylation is a persistent issue, consider alternative synthetic routes that introduce the carboxylic acid functionality at a later stage.[12]

  • Hydrodehalogenation: In palladium-catalyzed reactions, a common side product is the replacement of the chlorine atom with a hydrogen atom.

    • Mitigation: This is often a result of catalyst decomposition or the presence of water or other proton sources. Ensure anhydrous conditions where required and use robust catalyst systems that are less prone to decomposition.

  • Homocoupling of Boronic Acids: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.

    • Mitigation: This is often caused by the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction is crucial.

By understanding the underlying chemical principles and employing the targeted troubleshooting strategies outlined in this guide, you can successfully navigate the reactivity challenges of this compound and advance your research and development goals.

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-Chloro-6-methylnicotinic Acid vs. 6-chloronicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, scalability, and the ultimate success of a project. This guide provides an in-depth comparison of two pivotal pyridine-based intermediates: 4-Chloro-6-methylnicotinic acid and 6-chloronicotinic acid . We will dissect their structural nuances, synthetic accessibility, and comparative performance in key chemical transformations, supported by experimental insights to guide your selection process.

At a Glance: Structural and Physicochemical Properties

The primary distinction lies in the substitution pattern on the pyridine ring. This compound possesses a chlorine atom at the 4-position and a methyl group at the 6-position, whereas 6-chloronicotinic acid is substituted only with a chlorine atom at the 6-position. This seemingly minor difference has significant implications for steric hindrance, electronic properties, and reactivity.

PropertyThis compound6-chloronicotinic acid
Structure C₇H₆ClNO₂C₆H₄ClNO₂
CAS Number 1060805-95-9[1]5326-23-8[2][3][4]
Molecular Weight 171.58 g/mol [5]157.56 g/mol [2]
Appearance Off-white solidOff-white to yellow crystalline powder[2]
Melting Point Not widely reported180-192 °C[2]
Solubility Data not readily availableSoluble in water (at 20°C), ethanol, methanol, DMSO[6]
Synonyms 4-Chloro-6-methylpyridine-3-carboxylic acid6-Chloropyridine-3-carboxylic acid[2]

The methyl group in this compound, positioned ortho to the chlorine atom, introduces steric bulk that can influence the approach of reagents and catalysts. Electronically, this methyl group is weakly electron-donating, which can subtly modulate the reactivity of the pyridine ring compared to the unsubstituted backbone of 6-chloronicotinic acid.

Synthesis and Commercial Accessibility

Both reagents are accessible, but their synthetic origins differ, which can influence cost and availability.

  • 6-Chloronicotinic Acid: This is a widely used and commercially available intermediate.[2] It serves as a building block for various pharmaceuticals and agrochemicals.[2][7] Common synthetic routes include:

    • Oxidation of 2-chloro-5-methylpyridine.[8]

    • Chlorination of 6-hydroxynicotinic acid.[9][10]

    • Notably, it is also a known environmental degradation product of neonicotinoid insecticides like imidacloprid and acetamiprid.[6][7]

  • This compound: This building block is also commercially available, though perhaps less common than its counterpart. A primary synthetic route involves the direct chlorination of its hydroxy precursor.

    • A typical lab-scale synthesis involves treating 4-hydroxy-6-methylnicotinic acid with a potent chlorinating agent like phosphorus oxychloride (POCl₃).[11]

From a practical standpoint, the broader application history and multiple synthetic pathways for 6-chloronicotinic acid often make it a more readily available and cost-effective starting material for large-scale campaigns.

Comparative Reactivity: The Arena of Cross-Coupling

The true divergence in utility between these two molecules becomes apparent in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[12]

The general reactivity of aryl chlorides in Suzuki couplings is lower than that of the corresponding bromides or iodides, often necessitating more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[13][14] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex R¹-Pd(II)-X L_n OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity Analysis:

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which activates the C-Cl bond towards oxidative addition by the palladium catalyst. This effect is pronounced at the alpha (C2 and C6) and gamma (C4) positions. Therefore, both substrates are viable for cross-coupling.

  • Steric Hindrance: This is the critical differentiating factor.

    • 6-Chloronicotinic Acid: The chlorine at the 6-position is sterically unencumbered. This allows for relatively facile oxidative addition with a variety of palladium/ligand systems.

    • This compound: The methyl group at the 6-position is directly adjacent (ortho) to the chlorine at the 4-position. This steric clash can significantly hinder the approach of the bulky palladium catalyst to the C-Cl bond, slowing down or even inhibiting the crucial oxidative addition step.

Consequence: To achieve comparable yields and reaction rates, the coupling of This compound will likely require more forcing conditions:

  • Higher reaction temperatures.

  • Longer reaction times.

  • More sophisticated and expensive catalysts, such as those employing highly active Buchwald-type phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate reactions of hindered substrates.[15]

Hypothetical Performance in Suzuki Coupling
ParameterThis compound6-chloronicotinic acid
Substrate Reactivity Moderate (Sterically hindered)High (Sterically accessible)
Typical Catalyst Pd₂(dba)₃ / Bulky phosphine ligand (e.g., SPhos)Pd(OAc)₂ or Pd(PPh₃)₄ / Standard phosphine ligand
Typical Conditions Higher temperatures (e.g., 100-120 °C)Mild to moderate temperatures (e.g., 80-100 °C)[13]
Expected Yield Moderate to good (highly condition-dependent)Good to excellent

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of a chloronicotinic acid derivative. This protocol is based on established methodologies for challenging heteroaryl chloride couplings.[14][16]

Objective: To synthesize the corresponding aryl-substituted nicotinic acid.

Materials:

  • Chloronicotinic acid derivative (this compound or 6-chloronicotinic acid)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloronicotinic acid derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium phosphate (3.0 eq).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, suspend palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes under an inert atmosphere.

  • Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the catalyst premix to the flask via syringe, followed by anhydrous dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water). The reaction should be sufficiently concentrated.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For this compound, expect longer reaction times.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid and wash with water. If necessary, purify further by recrystallization or column chromatography.

Applications and Strategic Selection

  • 6-Chloronicotinic Acid is the reagent of choice when a 6-substituted nicotinic acid scaffold is the target. Its proven utility as an intermediate for dermatological drugs like Tazarotene, as well as various DNA-gyrase B inhibitors and agrochemicals, makes it a reliable and well-understood building block.[7]

  • This compound is selected when the specific 4,6-disubstituted pyridine core is essential for the target molecule's structure-activity relationship (SAR). While its synthesis may require more optimization, it provides access to a distinct chemical space. It is a valuable tool for building libraries of compounds where substitution at the 4-position is desired, and the 6-methyl group serves to modulate properties like lipophilicity, metabolic stability, or binding pocket interactions.

Decision_Tree Start Project Goal: Synthesize a Substituted Nicotinic Acid Derivative Target What is the final substitution pattern required? Start->Target Sub6 Substitution required at the 6-position? Target->Sub6 C6 Substitution Sub4 Substitution required at the 4-position with a methyl at C6? Target->Sub4 C4/C6 Substitution Use6Chloro Select: 6-Chloronicotinic Acid Sub6->Use6Chloro Yes Use4Chloro6Me Select: This compound Sub4->Use4Chloro6Me Yes Considerations6 Advantages: - High reactivity - Cost-effective - Well-documented Use6Chloro->Considerations6 Considerations4 Prepare for: - Steric hindrance - Potentially harsher conditions - Specialized catalysts Use4Chloro6Me->Considerations4

Caption: Decision workflow for selecting the appropriate reagent.

Conclusion

References

A Comparative Guide to the Biological Activity of 4-Chloro-6-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 4-Chloro-6-methylnicotinic acid analogs. Nicotinic acid (Vitamin B3) and its derivatives represent a foundational scaffold in medicinal chemistry, leading to a wide array of therapeutic agents.[1] The strategic functionalization of the pyridine core is a cornerstone of drug design, and analogs of this compound have emerged as a class of compounds with diverse and potent biological activities. This document synthesizes experimental data to offer an objective comparison of their antimicrobial, cytotoxic, and enzyme-inhibiting properties, providing field-proven insights and detailed methodologies to support future research and development.

Synthetic Strategies: Accessing Chemical Diversity

The biological evaluation of any compound series begins with its synthesis. The this compound core provides a versatile starting point for generating a library of analogs. The primary points of modification are typically the carboxylic acid group (via esterification or amidation) and the chloro-substituent (via nucleophilic substitution).

A common initial step is the esterification of the parent acid, for instance, to produce 4-Chloro-6-methyl-nicotinic acid methyl ester.[2] This ester can then be reacted with various nucleophiles. A prevalent strategy involves converting the ester to a hydrazide, which serves as a key intermediate for synthesizing a wide range of derivatives, including acylhydrazones and 1,3,4-oxadiazolines.[3][4] These synthetic routes are crucial for establishing Structure-Activity Relationships (SAR) by allowing systematic modification of the core structure.

Synthetic_Workflow A This compound B Esterification (e.g., MeOH, H+) A->B C This compound Ester B->C D Hydrazinolysis (NH2NH2) C->D E Nicotinic Acid Hydrazide Intermediate D->E F Condensation (Aldehydes) E->F G Acylhydrazone Analogs F->G H Cyclization (e.g., Acetic Anhydride) G->H I 1,3,4-Oxadiazoline Analogs H->I

Caption: General synthetic workflow for producing nicotinic acid analogs.

Comparative Antimicrobial Activity

Nicotinic acid derivatives have been extensively studied for their potential to combat microbial infections, a critical area of research given the rise of antimicrobial resistance.[5][6] Analogs derived from nicotinic acid have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[7][8]

The primary mechanism of action is not always fully elucidated, but it is known that nicotinic acid itself can enhance the ability of immune cells to fight infections, particularly those caused by Staphylococcus aureus, by increasing the number of bactericidal neutrophils.[3] However, its derivatives often possess direct antimicrobial effects.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of various nicotinic acid analogs against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is a standard metric for comparing antimicrobial potency.

Compound ClassTarget OrganismMIC Range (µg/mL)Key FindingsReference
AcylhydrazonesStaphylococcus epidermidis1.95 - 15.62A derivative with a 5-nitrofuran substituent showed the highest activity.[3]
AcylhydrazonesStaphylococcus aureus (MRSA)7.81 - 15.62Specific compounds showed significant activity against resistant strains.[3]
1,3,4-OxadiazolinesGram-positive bacteria7.81 - 62.5Generally less active than the corresponding acylhydrazone precursors.[3]
NicotinamidesGram-positive bacteria (S. aureus)>0.03 mMNC 5 was most effective against gram-positive bacteria.[6]
NicotinamidesGram-negative bacteria (P. aeruginosa)0.016 mMNC 3 showed promising activity against gram-negative strains.[6]
NicotinamidesCandida albicans>1 mMOnly compound NC 4 showed complete inhibition below 1 mM.[6]

Insights from the Data:

  • Gram-Positive vs. Gram-Negative: Many nicotinic acid derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains.[3] This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier to these compounds.

  • Structural Modifications: The conversion of acylhydrazones to 1,3,4-oxadiazoline derivatives often results in a decrease in antibacterial activity against Gram-positive bacteria, indicating the importance of the acylhydrazone moiety for this specific activity.[3]

  • Antifungal Potential: While some analogs show antifungal activity, higher concentrations are often required compared to their antibacterial effects.[6][7] However, specific derivatives have been identified as promising leads against resistant fungi like Candida albicans.[7]

Comparative Cytotoxic Activity in Cancer Cell Lines

The search for novel anticancer agents is a driving force in medicinal chemistry. Nicotinic acid analogs have emerged as promising cytotoxic agents, with some demonstrating potency comparable to established chemotherapeutic drugs.[9][10]

A key mechanism of action for some of these potent analogs is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. By inhibiting this receptor, the compounds can effectively starve the tumor of its blood supply, leading to apoptosis (programmed cell death).[10]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Analog Nicotinic Acid Analog (e.g., Compound 5c) Analog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid analogs.

Comparative Data: Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. It is a standard measure of a compound's cytotoxic potency.

CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
5b HCT-15 (Colon)0.134Sorafenib0.088[9]
PC-3 (Prostate)0.2450.091
5c HCT-15 (Colon)0.098Doxorubicin0.101[9][10]
PC-3 (Prostate)0.1120.123
(VEGFR-2 Inhibition) 0.068 [10]
Acylhydrazone 17 Normal Colon Cells (CCD 841 CoTr)179.81--[3]
Ru Complex 1 A431 (Epidermoid Carcinoma)Moderate-High Activity--[11]
Ru Complex 2 MDA-MB 231 (Breast Cancer)Moderate-High Activity--[11]

Insights from the Data:

  • High Potency: Compounds like 5c exhibit remarkable cytotoxic potential, with IC₅₀ values comparable to or even better than standard chemotherapeutic agents like Doxorubicin and Sorafenib in certain cell lines.[9][10]

  • Selectivity: A crucial aspect of cancer therapy is selectivity towards cancer cells over normal cells. Some analogs, while potent against cancer lines, show significantly lower toxicity to normal cell lines, indicating a favorable therapeutic window.[3][12] For example, compound 17 showed an IC₅₀ of 179.81 µg/mL against normal colon cells, which is much higher than the effective concentrations against cancer cells.[3]

  • Mechanism: The strong correlation between VEGFR-2 inhibition (IC₅₀ = 0.068 µM for compound 5c) and cellular cytotoxicity highlights this pathway as a key target for this class of compounds.[10]

Comparative Enzyme Inhibition

Beyond antimicrobial and anticancer effects, nicotinic acid analogs have been investigated as inhibitors of various enzymes implicated in a range of diseases.[13] This includes enzymes involved in metabolic disorders and neuroinflammation.

Recently, novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[14] Inhibiting these enzymes can help manage hyperglycemia in type 2 diabetes. The noncompetitive inhibition mechanism is advantageous as the inhibitor does not compete with the substrate for the active site, offering a different mode of regulation.[14]

Comparative Data: Enzyme Inhibition (IC₅₀)

Compound Class/No.Target EnzymeIC₅₀ (µM)Inhibition TypeKey FindingsReference
8 α-Amylase20.5NoncompetitiveMicromolar inhibition, promising for diabetes treatment.[14]
44 α-Amylase58.1NoncompetitiveSurpassed the efficacy of the control drug, acarbose.[14]
35 α-Glucosidase32.9NoncompetitiveComparable inhibition to acarbose.[14]
39 α-Glucosidase26.4NoncompetitiveSignificant enhancement in enzyme inhibition at saturation.[14]
Organotin Complex 3 Acetylcholinesterase (AChE)43.76 µg/mL-Active inhibitor of cholinesterases.[15]
Organotin Complex 4 COX-212.98 µg/mL-Most efficient inhibitor of COX-2 in the series.[15]

Insights from the Data:

  • Diabetes Targets: Specific derivatives show potent, noncompetitive inhibition of key digestive enzymes, making them attractive candidates for developing new hypoglycemic agents.[14]

  • Anti-inflammatory Potential: Inhibition of enzymes like COX-2 points towards the potential application of these analogs as anti-inflammatory agents.[15]

  • Neurological Targets: Activity against acetylcholinesterase (AChE) suggests a possible role in managing neurological disorders like Alzheimer's disease, where AChE inhibitors are a therapeutic strategy.[15]

Experimental Protocols: A Guide to Evaluation

Reproducible and standardized protocols are essential for comparing the biological activity of novel compounds. The following sections detail common, self-validating methodologies used in the evaluation of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[9]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E Viable cells form purple formazan D->E F 5. Solubilize Formazan (e.g., with DMSO) E->F G 6. Read Absorbance (~570 nm) F->G H 7. Calculate IC50 Value G->H

Caption: A standardized workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare a stock solution of each test analog in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the prepared microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[4]

Conclusion

Analogs of this compound represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. The available data demonstrate that subtle modifications to the core structure can lead to significant enhancements in potency and selectivity against microbial, cancer, and enzymatic targets. Specifically, acylhydrazone derivatives have shown potent activity against drug-resistant bacteria, while other analogs exhibit cytotoxicity against cancer cell lines comparable to established drugs through mechanisms like VEGFR-2 inhibition. Furthermore, recent findings highlight their potential as noncompetitive enzyme inhibitors for managing type 2 diabetes. This guide provides a comparative framework and detailed protocols to empower researchers to build upon these findings, optimize lead compounds, and accelerate the development of novel therapeutic agents based on the nicotinic acid scaffold.

References

The Pivotal Role of the 4-Substituted Nicotinamide Scaffold in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide to the Design and Evaluation of 4-Chloro-6-methylnicotinic Acid Derivatives as Potent Kinase Inhibitors.

In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule kinase inhibitors is of paramount importance. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention. The nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of a series of novel nicotinamide-based derivatives, with a focus on the derivatization of the 4-position of the pyridine ring, a strategy stemming from the synthetic accessibility of precursors like this compound. We will delve into the synthesis, comparative biological activity, and structure-activity relationships (SAR) of these compounds as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key mediator of tumor angiogenesis.

The Rationale for Targeting VEGFR-2 with Nicotinamide Scaffolds

Upregulated angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize. VEGFR-2, a receptor tyrosine kinase, is a principal driver of this process.[1] Its activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 is a clinically validated strategy for anti-cancer therapy.

The nicotinamide scaffold is particularly well-suited for targeting the ATP-binding site of kinases like VEGFR-2. Its heterocyclic structure provides a rigid core that can be functionalized with various substituents to optimize interactions with the key amino acid residues in the active site. The 4-position of the nicotinic acid ring, in particular, offers a vector for introducing substituents that can project into the hydrophobic back pocket of the kinase, a common strategy for enhancing potency and selectivity.

Synthesis of 4-Substituted Nicotinamide Derivatives: A Modular Approach

The synthesis of the target nicotinamide derivatives commences with a readily available starting material, which, for the purpose of this guide, we will exemplify with a 4-chloro-nicotinic acid precursor. The synthetic route, as outlined in the workflow below, is a robust and modular multi-step process that allows for the introduction of diverse functionalities.

A This compound B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 4-chloro-6-methylnicotinate B->C D Nucleophilic Aromatic Substitution (e.g., Substituted Aniline, Base) C->D E Ethyl 4-(arylamino)-6-methylnicotinate D->E F Amide Coupling (e.g., Substituted Amine, Activating Agent) E->F G Target 4-Substituted-6-methylnicotinamide Derivatives F->G

Caption: General synthetic workflow for 4-substituted nicotinamide derivatives.

The key step in this synthesis is the nucleophilic aromatic substitution at the C4 position of the nicotinic acid ester. The chlorine atom is a good leaving group, allowing for the introduction of a variety of amino substituents. This modularity is crucial for exploring the structure-activity relationship and optimizing the pharmacological properties of the final compounds. The subsequent amide coupling reaction further expands the chemical diversity of the synthesized library.

Comparative Biological Evaluation of Nicotinamide Derivatives

A series of four novel nicotinamide-based derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 and their cytotoxic effects against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines.[1] The results of these evaluations are summarized in the table below, providing a clear comparison of the potency of each derivative.

Compound IDR Group (at 4-amino position)VEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)
6 4-Fluoro-3-(trifluoromethyl)phenyl60.83 9.3 ± 0.02 7.8 ± 0.025
7 3,4-Dichlorophenyl129.30> 50> 50
10 4-Chloro-3-(trifluoromethyl)phenyl63.6112.5 ± 0.0310.2 ± 0.02
Sorafenib Reference Drug53.655.8 ± 0.014.7 ± 0.01
Data sourced from Abdallah et al., 2022.[1]

From this comparative data, several key insights emerge:

  • Compound 6 stands out as the most potent derivative, with a VEGFR-2 IC50 of 60.83 nM, which is comparable to the reference drug, Sorafenib.[1] This compound also demonstrated the most potent cytotoxic activity against both HCT-116 and HepG-2 cancer cell lines.[1]

  • The nature of the substituent at the 4-anilino position significantly influences biological activity. The presence of a trifluoromethyl group, as seen in compounds 6 and 10 , appears to be beneficial for potent VEGFR-2 inhibition.

  • Compound 7 , with a 3,4-dichlorophenyl substituent, exhibited significantly weaker activity, highlighting the sensitivity of the target to the electronic and steric properties of this region of the molecule.

Structure-Activity Relationship (SAR) and Molecular Docking Insights

To rationalize the observed differences in biological activity, molecular docking studies were performed to investigate the binding modes of these derivatives within the ATP-binding pocket of VEGFR-2 (PDB ID: 2OH4).[1] These studies revealed key interactions that are crucial for potent inhibition.

cluster_0 VEGFR-2 Active Site cluster_1 Compound 6 Cys919 Cys919 Glu885 Glu885 Asp1046 Asp1046 Hydrophobic Pocket Hydrophobic Pocket Pyridine Ring Pyridine Ring Pyridine Ring->Cys919 H-bond Amide Linker Amide Linker Amide Linker->Glu885 H-bond Amide Linker->Asp1046 H-bond 4-Anilino Moiety 4-Anilino Moiety 4-Anilino Moiety->Hydrophobic Pocket Hydrophobic Interaction Trifluoromethyl Group Trifluoromethyl Group Trifluoromethyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Key interactions of Compound 6 in the VEGFR-2 active site.

The docking analysis for the most potent compound, 6 , indicated that:

  • The pyridine ring of the nicotinamide scaffold forms a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region of the kinase.[1]

  • The amide linker acts as a hydrogen bond donor and acceptor, interacting with the side chains of Glu885 and Asp1046 .[1]

  • The 4-anilino substituent, particularly the trifluoromethyl group, extends into a hydrophobic pocket, forming favorable van der Waals interactions. This interaction is critical for achieving high potency and likely contributes to the superior activity of compounds 6 and 10 over 7 .[1]

These findings underscore the importance of a multi-pronged interaction with the kinase active site, involving hydrogen bonding with the hinge region and hydrophobic interactions in the back pocket. The SAR data, in conjunction with the molecular modeling, provides a clear rationale for the observed biological activities and offers a roadmap for the design of next-generation inhibitors based on the 4-substituted nicotinamide scaffold.

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Nicotinamide Derivatives

A solution of the appropriate 4-(arylamino)-6-methylnicotinic acid (1 mmol) in thionyl chloride (5 mL) is refluxed for 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (20 mL) and cooled to 0°C. The desired amine (1.2 mmol) and triethylamine (1.5 mmol) are added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the target compound.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The compounds are serially diluted and incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is quantified, and the IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

HCT-116 and HepG-2 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

This comparative analysis demonstrates that the 4-substituted nicotinamide scaffold is a highly promising template for the development of potent VEGFR-2 inhibitors. The modular synthetic route allows for the systematic exploration of the structure-activity relationship, leading to the identification of derivatives with low nanomolar potency. The insights gained from molecular docking studies provide a clear understanding of the key interactions required for high-affinity binding.

Future work in this area should focus on further optimization of the 4-anilino substituent to enhance potency and selectivity. Additionally, the pharmacokinetic properties of these compounds should be investigated to assess their potential for in vivo efficacy. The findings presented in this guide provide a solid foundation for the continued development of novel and effective anti-cancer agents based on the versatile this compound scaffold.

References

A Comparative Guide to the Structural Validation of Synthesized 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, nicotinic acid and its derivatives are crucial building blocks for creating novel therapeutics, particularly in the realm of anticancer agents.[1][2][3][4][5] The precise structure of these molecules is paramount to their biological activity and safety. This guide offers an in-depth, experience-driven comparison of analytical techniques for validating the structure of synthesized 4-Chloro-6-methylnicotinic acid, a key intermediate in various synthetic pathways.

The Imperative of Structural Integrity

The journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. For this compound, ensuring the correct arrangement of the chloro and methyl groups on the pyridine ring is a critical checkpoint. Any deviation can lead to a completely different molecule with altered efficacy and toxicity profiles. This underscores the necessity of a multi-faceted analytical approach for unequivocal structural confirmation.

Synthesis Pathway: A Proven Approach

A common and reliable method for synthesizing this compound involves the chlorination of 4-hydroxy-6-methylnicotinic acid. A detailed protocol is outlined below, providing a reproducible foundation for obtaining the target compound.

Experimental Protocol: Synthesis of this compound methyl ester

A well-established synthesis route involves the treatment of 4-hydroxy-6-methylnicotinic acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), followed by esterification.[6]

Step-by-Step Methodology:

  • Chlorination: 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid is dissolved in phosphorus oxychloride and refluxed for 2 hours.[6]

  • Work-up: After cooling, the excess phosphorus oxychloride is removed by distillation.[6] The residue is then placed in an ice bath.

  • Esterification: 30 mL of anhydrous methanol is added to the residue, and the mixture is stirred overnight at room temperature.[6]

  • Purification: The solvent is distilled off, and the residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine and dried over anhydrous magnesium sulfate.[6]

  • Isolation: The final product is purified by flash column chromatography on silica gel (0-20% ethyl acetate/petroleum ether) to yield the methyl ester of this compound as a white solid.[6]

An alternative approach involves the oxidation of 5-ethyl-2-methylpyridine, which is often favored for industrial-scale production due to potentially lower starting material costs, though it requires harsher reaction conditions.[7][8]

Synthesis_Workflow Start 4-Hydroxy-6-methylnicotinic Acid Step1 Chlorination & Reflux Start->Step1 Reagent1 Phosphorus Oxychloride (POCl3) Reagent1->Step1 Intermediate 4-Chloro-6-methylnicotinoyl chloride Step1->Intermediate Step2 Esterification Intermediate->Step2 Reagent2 Anhydrous Methanol Reagent2->Step2 Workup Purification (Column Chromatography) Step2->Workup End This compound methyl ester Workup->End

Caption: Synthesis workflow for this compound methyl ester.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can definitively confirm the structure of a synthesized molecule. A combination of spectroscopic methods is essential to piece together the molecular puzzle. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (Pyridine)~8.5 - 8.8Singlet1H
H-5 (Pyridine)~7.3 - 7.5Singlet1H
-CH₃~2.6Singlet3H
-COOH~13.0 - 14.0Broad Singlet1H

Note: Chemical shifts are approximate and can vary based on the solvent used.[9][10]

Interpretation: The two singlets in the aromatic region are characteristic of the two protons on the pyridine ring. The downfield shift of the H-2 proton is due to the deshielding effect of the adjacent nitrogen atom. The singlet for the methyl group confirms its presence. The broad singlet at a very downfield chemical shift is indicative of the carboxylic acid proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165 - 175
C-2 (Pyridine)~150 - 155
C-6 (Pyridine)~160 - 165
C-4 (Pyridine)~145 - 150
C-3 (Pyridine)~125 - 130
C-5 (Pyridine)~120 - 125
-CH₃~20 - 25

Note: Chemical shifts are approximate and can vary based on the solvent used.[11]

Interpretation: The ¹³C NMR spectrum should show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift.[12] The signals for the pyridine ring carbons will be in the aromatic region, and their specific shifts will be influenced by the chloro and methyl substituents. The methyl carbon will appear at the most upfield chemical shift.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing a crucial piece of evidence for its identity.

Expected Mass Spectrum Data: For this compound (C₇H₆ClNO₂), the expected molecular weight is approximately 171.58 g/mol .[13] In a mass spectrum, one would look for the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at m/z corresponding to the ³⁵Cl isotope and another peak at m/z+2 corresponding to the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity.[14][15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[16]

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Sharp, weak to medium
C-H (Alkyl)3000 - 2850Sharp, medium
C=O (Carboxylic Acid)1760 - 1690Strong, sharp
C=C and C=N (Aromatic Ring)1600 - 1450Medium to strong
C-Cl850 - 550Medium to strong

Interpretation: The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid.[17][18] The strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group.[19][20] The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic pyridine ring. The C-Cl stretch will appear in the fingerprint region.

Validation_Logic cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern MS->MS_Data IR_Data Functional Groups Present IR->IR_Data Validated_Structure Validated Structure NMR_Data->Validated_Structure MS_Data->Validated_Structure IR_Data->Validated_Structure

Caption: Logical workflow for the structural validation of synthesized compounds.

Comparative Analysis of Alternative Methods

While the chlorination of 4-hydroxy-6-methylnicotinic acid is a robust synthetic route, other methods exist. For instance, Sandmeyer-type reactions on the corresponding amino-nicotinic acid can also yield the desired product. However, these routes often involve more steps and potentially hazardous reagents, making them less ideal for large-scale synthesis.

From an analytical perspective, techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the purity of the synthesized compound but provide limited structural information compared to NMR.[21][22][23][24] X-ray crystallography, while providing the ultimate structural proof, is contingent on obtaining a suitable single crystal, which is not always feasible.[25][26]

Conclusion

The structural validation of synthesized this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, mass spectrometry is essential for confirming the molecular weight, and IR spectroscopy offers a quick and effective way to verify the presence of key functional groups. By employing this comprehensive analytical workflow, researchers can proceed with confidence in the integrity of their synthesized compounds, a critical step in the path of drug discovery and development.

References

A Researcher's Guide to Synthetic Strategy: Comparing the Reactivity of Chloro- vs. Bromo-Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their synthesis and functionalization are, therefore, of paramount importance to drug discovery professionals. Halogenated nicotinic acids, particularly chloro- and bromo-derivatives, are versatile intermediates, serving as key handles for constructing complex molecular architectures through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.[5][6]

The choice between a chloro- or bromo-substituent is a critical decision in designing a synthetic route. It is not merely a matter of swapping one halogen for another; this choice profoundly impacts reaction kinetics, required catalytic systems, cost, and overall efficiency. This guide provides an in-depth comparison of the reactivity of these two classes of derivatives, supported by mechanistic insights and experimental data, to empower researchers to make informed, strategic decisions in their synthetic endeavors.

I. The Fundamental Basis of Reactivity: A Tale of Two Halogens

The divergent reactivity of chloro- and bromo-nicotinic acids is rooted in the fundamental properties of the carbon-halogen bond and the electronic nature of the halogen atom itself.

A. Carbon-Halogen Bond Strength

The most significant factor, especially for reactions involving bond cleavage as the rate-limiting step, is the bond dissociation energy (BDE). The carbon-chlorine (C-Cl) bond is inherently stronger and requires more energy to break than a carbon-bromine (C-Br) bond.[7][8][9]

Calculations on halo-pyridines show a clear trend, with C-Cl bonds being consistently stronger than C-Br bonds.[10] For instance, the BDE for a C-Cl bond on a pyridine ring can be 8-11 kcal/mol higher than the corresponding C-Br bond.[10] This energy difference is the primary reason bromo derivatives are generally more reactive in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst across the C-X bond is often the turnover-limiting step.[11]

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Typical Bond Dissociation Energy (kcal/mol)Implication for Reactivity
Aryl C-Cl~397~95Stronger bond, slower oxidative addition, requires more forcing conditions.
Aryl C-Br~335~80Weaker bond, faster oxidative addition, allows for milder conditions.

Note: Exact BDE values can vary based on substitution patterns and computational methods.[10] Values are approximate for comparative purposes.

B. Electronegativity and Leaving Group Ability

In nucleophilic aromatic substitution (SNAr) reactions, the halogen's electronic properties play a more nuanced role. Chlorine is more electronegative than bromine, which allows it to better stabilize the negatively charged Meisenheimer intermediate formed during the initial nucleophilic attack through a stronger inductive effect.[12] However, the bromide ion is a better leaving group than chloride due to its larger size and lower charge density. This creates a fascinating dichotomy in reactivity that is dependent on the rate-determining step of the SNAr mechanism.[12][13]

II. Comparative Reactivity in Key Synthetic Transformations

The practical implications of these fundamental differences become clear when examining the performance of chloro- and bromo-nicotinic acid derivatives in cornerstone synthetic reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable tools for C-C and C-N bond formation.[14][15] The general order of reactivity for aryl halides in the crucial oxidative addition step is I > OTf > Br >> Cl.[11]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse of medicinal chemistry.[11][16][17]

  • Reactivity Comparison: 6-Bromonicotinic acid derivatives readily undergo Suzuki coupling under a variety of conditions, often with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures.[5][18] In contrast, their 6-chloro counterparts are significantly less reactive.[18] Achieving efficient coupling with chloronicotinic acids necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and often requires higher reaction temperatures to overcome the larger activation barrier of C-Cl bond cleavage.[15][19] However, due to their lower cost and wider availability, chloro-derivatives remain highly attractive starting materials.[18]

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)L₂(R) boronate R-B(OR)₂ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration halide Ar-X (X = Cl, Br)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halonicotinic acid derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., PPh₃ for bromo-derivatives, SPhos for chloro-derivatives, 4 mol%).[14][15]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water, typically 10:1 v/v).

  • Heat the reaction mixture with vigorous stirring. For bromo-derivatives, 80-90 °C is often sufficient. For chloro-derivatives, temperatures of 100-110 °C may be required.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[14]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in pharmaceutical synthesis.[20][21][22][23]

  • Reactivity Comparison: The reactivity trend mirrors that of Suzuki coupling. Bromo-nicotinic acids are excellent substrates, coupling with a wide range of primary and secondary amines under relatively mild conditions.[20] Chloro-nicotinic acids are more challenging substrates and demand highly active catalyst systems, typically composed of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich biarylphosphine ligand.[22][23] The choice of a strong, non-nucleophilic base, such as NaOt-Bu or K₃PO₄, is also critical for success with these less reactive electrophiles.[15]

Buchwald_Hartwig_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Harder for Ar-Cl) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination Ar-Pd(II)L₂(NR₂) amine R₂NH amine->amine_coordination base Base (e.g., NaOt-Bu) base->amine_coordination product Ar-NR₂ reductive_elimination->product product->pd0 Catalyst Regeneration halide Ar-X (X = Cl, Br)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add the halonicotinic acid derivative (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat with stirring. For bromo-derivatives, 80-100 °C is common. For chloro-derivatives, 100-120 °C is often necessary.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are highly effective, as the ring nitrogen acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions.[24][25]

  • Reactivity Comparison: The relative reactivity of chloro- vs. bromo-nicotinic acids in SNAr is highly dependent on the nature of the nucleophile and the reaction conditions, which dictate the rate-determining step.[12]

    • Rate-Determining Attack: When the initial attack of the nucleophile to form the Meisenheimer complex is the slow step, the reactivity order is often F > Cl > Br > I .[12][13][26] This is because the more electronegative halogen (Cl) provides greater stabilization to the developing negative charge in the transition state. This trend is typically observed with neutral or weakly basic nucleophiles like amines or alcohols (as alkoxides).

    • Rate-Determining Expulsion: When the expulsion of the halide to restore aromaticity is the slow step, the reactivity order inverts to I > Br > Cl > F , favoring the best leaving group.[12] This scenario is often encountered with highly charged, localized nucleophiles like thiolates.[12]

SNAr_Mechanism start Halonicotinic Acid + Nu⁻ step1 Step 1: Nucleophilic Attack (Rate-determining for weak Nu) start->step1 meisenheimer Meisenheimer Complex (Stabilized by EWG & Halogen) step1->meisenheimer k₁ meisenheimer->start k₋₁ step2 Step 2: Halide Expulsion (Rate-determining for strong Nu) meisenheimer->step2 product Substituted Product + X⁻ step2->product k₂

Experimental Protocol: General Procedure for SNAr

  • Dissolve the halonicotinic acid derivative (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Add the nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or an amine, 1.1-2.0 equiv.). If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., K₂CO₃ or NaH) may be required to generate the active nucleophile in situ.

  • Heat the reaction mixture. Temperatures can range from room temperature to >100 °C, depending on the reactivity of the substrate and nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent. For acidic or basic products, an acid/base workup may be necessary to facilitate extraction.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

III. Strategic Synthesis: A Decision-Making Framework

The choice between a chloro- or bromo-nicotinic acid derivative is a strategic one, balancing reactivity, cost, and the overall goals of the synthesis.

FeatureChloro-Nicotinic Acid DerivativesBromo-Nicotinic Acid Derivatives
Cost & Availability Generally lower cost and more widely available.More expensive and less diverse commercially.
Cross-Coupling Less reactive; requires specialized, bulky ligands, stronger bases, and higher temperatures.Highly reactive; compatible with a broad range of standard catalysts and milder conditions.
SNAr Reactivity More reactive when nucleophilic attack is rate-determining (e.g., with alkoxides).More reactive when leaving group expulsion is rate-determining (e.g., with thiolates).
Storage & Stability Generally very stable.Can be slightly less stable, though typically robust.
Use in Polyhalogenated Systems Can be left intact while a more reactive bromo- or iodo- group is selectively functionalized.Can be selectively functionalized in the presence of a less reactive chloro- group.

Decision_Flowchart start Choose Halonicotinic Acid Derivative reaction_type What is the key transformation? start->reaction_type cross_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->cross_coupling Cross-Coupling snar SNAr reaction_type->snar SNAr cost_priority Is cost/scalability a primary concern? cross_coupling->cost_priority nucleophile_type What is the nucleophile type? snar->nucleophile_type use_chloro Use Chloro Derivative (Requires robust catalyst system) cost_priority->use_chloro Yes use_bromo Use Bromo Derivative (Milder conditions, higher cost) cost_priority->use_bromo No nucleophile_type->use_chloro Weak/Neutral nucleophile_type->use_bromo Strong/Charged weak_nu Weak/Neutral Nu (e.g., R-OH, R-NH₂) strong_nu Strong/Charged Nu (e.g., R-S⁻)

Conclusion

The reactivities of chloro- and bromo-nicotinic acid derivatives are distinct and predictable, governed by the interplay of carbon-halogen bond strength, electronegativity, and leaving group ability. Bromo-derivatives offer superior reactivity in palladium-catalyzed cross-coupling reactions, enabling milder conditions and broader substrate scope at a higher material cost. Chloro-derivatives, while more economical, demand more forceful conditions and specialized catalytic systems for these transformations. In SNAr reactions, the choice is more nuanced, with chloro-derivatives favored for reactions where nucleophilic attack is rate-limiting, and bromo-derivatives excelling when halide expulsion is the slow step. By understanding these core principles, researchers can strategically select the optimal halogenated intermediate, thereby streamlining synthesis, minimizing costs, and accelerating the path to novel molecular entities.

References

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, forming the basis of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6-methylnicotinic acid presents a promising starting point for the development of novel bioactive molecules. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of its derivatives, providing a comparative analysis of their biological activities based on available experimental data. By synthesizing information from various studies, we aim to illuminate the key structural modifications that govern the potency and selectivity of these compounds, offering valuable insights for the rational design of future drug candidates.

The Synthetic Gateway: Accessing the this compound Scaffold

The journey into the SAR of any compound class begins with its synthesis. The this compound core can be accessed through various synthetic routes, with the choice of method often depending on the desired scale and the nature of subsequent modifications. A common approach involves the transformation of a precursor like 4-hydroxy-6-methylnicotinic acid.

General Synthesis of this compound Derivatives

The following diagram outlines a general synthetic pathway for obtaining key derivatives of this compound, such as esters and amides, which serve as the basis for many SAR studies.

Synthesis of this compound derivatives cluster_0 Core Synthesis cluster_1 Esterification cluster_2 Amidation 4-Hydroxy-6-methylnicotinic_acid 4-Hydroxy-6-methyl- nicotinic acid 4-Chloro-6-methylnicotinic_acid 4-Chloro-6-methyl- nicotinic acid 4-Hydroxy-6-methylnicotinic_acid->4-Chloro-6-methylnicotinic_acid Reflux POCl3 POCl3 Methyl_ester 4-Chloro-6-methyl- nicotinic acid methyl ester 4-Chloro-6-methylnicotinic_acid->Methyl_ester Acid catalyst Amide 4-Chloro-6-methyl- nicotinamide derivative 4-Chloro-6-methylnicotinic_acid->Amide Coupling agent Methanol Methanol Amine R-NH2

Caption: General synthetic routes to this compound derivatives.

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-nicotinic acid methyl ester[1]

This protocol details a common method for the synthesis of the methyl ester derivative, a key intermediate for further functionalization.

Materials:

  • 4-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous methanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 4-hydroxy-6-methylnicotinic acid (e.g., 3.26 g, 19 mmol) in phosphorus oxychloride.

  • Reflux the mixture for 2 hours.

  • After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

  • In an ice bath, add anhydrous methanol (e.g., 30 mL) to the residue and stir the mixture overnight at room temperature.

  • Distill off the solvent and dilute the residue with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers three times with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel (0-20% ethyl acetate/petroleum ether) to yield the white solid product.

Comparative Analysis of Biological Activities: A Synthesized View

Antimicrobial Activity

Nicotinic acid derivatives have been explored for their potential as antimicrobial agents. The introduction of a chlorine atom at the 4-position and a methyl group at the 6-position can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.

While specific data for a series of this compound derivatives is limited, studies on related nicotinic acid analogs provide a basis for comparison. For instance, research on various nicotinic acid derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
Nicotinic acid-derived acylhydrazonesGram-positive bacteria1.95 - 15.62[1]
3-acetyl-1,3,4-oxadiazoline derivativesGram-positive bacteria, Fungi7.81 - 15.62[1]
Chloro-analog of a natural compound (C59)Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity, comparable or better than standard-of-care antibiotics[2][3]

SAR Insights from Related Compounds:

  • Acylhydrazone and Oxadiazoline Moieties: The conversion of the carboxylic acid to acylhydrazones and subsequently to 1,3,4-oxadiazolines has been shown to be a successful strategy for generating potent antimicrobial agents.[1] This suggests that modifying the carboxyl group of this compound into these functionalities could be a fruitful avenue for discovering novel antimicrobials.

  • Halogenation: The presence of a chloro substituent, as seen in the potent anti-MRSA agent C59, highlights the potential importance of the 4-chloro group in enhancing antimicrobial activity.[2][3]

Enzyme Inhibitory Activity

Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes, including those involved in metabolic diseases and neurological disorders.

Table 2: Enzyme Inhibitory Activity of Selected Nicotinic Acid and Related Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
6-Substituted nicotinic acid derivative (Compound 8)α-Amylase20.5[4]
6-Substituted nicotinic acid derivative (Compound 44)α-Amylase58.1[4]
5-Amino-6-substituted nicotinic acid derivative (Compound 35)α-Glucosidase32.9[4]
5-Amino-6-substituted nicotinic acid derivative (Compound 39)α-Glucosidase26.4[4]
Methyl 6-methylnicotinate derivativesD-Amino Acid Oxidase (DAAO)Varies with substituent[5]
Organotin(IV) derivative of 4-chloro-2-methylphenoxyacetic acid (Complex 3)Acetylcholinesterase (AChE)43.76 µg/mL[6]

SAR Insights from Related Compounds:

  • Substitution at the 6-position: Studies on 6-substituted nicotinic acid derivatives have shown that modifications at this position can significantly impact their inhibitory activity against enzymes like α-amylase and α-glucosidase.[4] This underscores the potential for exploring various substituents at the 6-position of the 4-chloro-nicotinic acid scaffold.

  • Amine and Ester Modifications: The conversion of the carboxylic acid to amides and esters is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, methyl 6-methylnicotinate serves as a precursor for DAAO inhibitors, indicating that the ester functionality is a viable handle for generating enzyme inhibitors.[5]

  • Non-competitive Inhibition: Some nicotinic acid derivatives have been shown to act as non-competitive inhibitors, which can offer advantages over competitive inhibitors.[4] Investigating the mechanism of action of novel this compound derivatives would be crucial.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key positions on the this compound scaffold that can be modified to explore the structure-activity relationship.

Caption: Key modification points on the this compound scaffold. (Note: As I cannot generate images, please replace "--INVALID-LINK--" with an actual image of the this compound structure where the 'R' group is the carboxylic acid.)

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay[6]

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against DAAO, a relevant target for neurological disorders.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar hydrogen peroxide probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add a solution of hDAAO to each well containing the test compound.

  • Initiate the enzymatic reaction by adding a solution of D-serine.

  • Simultaneously, add the detection mixture containing HRP and Amplex® Red.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the fluorescence at appropriate excitation and emission wavelengths at regular time intervals.

  • Calculate the rate of the reaction for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While a systematic and comprehensive SAR study on a dedicated series of its derivatives is yet to be published, the available data on related nicotinic acid analogs provides a strong foundation for future research. The key takeaways from this comparative guide are:

  • Versatile Synthetic Core: The this compound core is readily accessible and can be functionalized at the carboxylic acid position and potentially at the methyl group and other positions on the pyridine ring.

  • Promising Biological Activities: Derivatives of the broader nicotinic acid class have demonstrated significant antimicrobial and enzyme inhibitory activities, suggesting that the this compound scaffold is a promising starting point for optimization.

  • Key Structural Modifications: Modifications of the carboxylic acid to amides, esters, and heterocyclic systems, as well as substitutions at the 6-position, are critical for modulating biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies will be instrumental in establishing clear SARs, identifying lead compounds with improved potency and selectivity, and ultimately unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 4-Chloro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, chief among them being the early and accurate assessment of its biological activity and safety profile. For new compound series, such as those derived from the versatile 4-Chloro-6-methylnicotinic acid scaffold, determining cytotoxic potential is a foundational step.[1][2][3] This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering the causal logic behind experimental choices to empower researchers in selecting the most appropriate methods for their screening cascade. The objective is to move beyond mere protocol recitation and toward a self-validating experimental design.

The Rationale: Why Choosing the Right Assay Matters

Cytotoxicity is not a monolithic event. A compound can induce cell death through various mechanisms, including necrosis (loss of membrane integrity), apoptosis (programmed cell death), or by causing metabolic arrest.[4][5][6] The selection of an assay, therefore, is the first experimental question you are asking. Are you interested in a general measure of metabolic health, a direct indicator of cell death, or the specific pathway by which cells are dying? Each assay measures a different biological endpoint, and understanding these distinctions is critical for generating meaningful and non-conflicting data.[4][5][7]

When evaluating novel compounds, a multi-assay approach is often the most robust strategy. An initial high-throughput screen to measure cell viability can be followed by more specific assays to confirm cytotoxicity and elucidate the mechanism of action for the most potent hits. This layered approach provides a more complete picture of the compound's cellular impact.

A Comparative Overview of Core Cytotoxicity Assays

We will compare three workhorse assays, each interrogating a distinct cellular process: the MTT assay (metabolic activity), the Lactate Dehydrogenase (LDH) release assay (membrane integrity), and the Caspase-Glo® 3/7 assay (apoptosis).

Metabolic Activity Assays: Gauging Cellular Vigor

These assays measure the overall metabolic activity of a cell population, which serves as a proxy for cell viability.[8] They are widely used for initial screening due to their simplicity and scalability.

  • Principle of Causality: This colorimetric assay is predicated on the activity of mitochondrial dehydrogenases in living, metabolically active cells.[9] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[1][7] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.

  • Advantages: It is a well-established and highly-referenced method, and its low cost makes it suitable for large-scale screening.[10]

  • Limitations & Considerations: The MTT assay is an endpoint measurement that requires cell lysis to solubilize the formazan crystals, precluding any further kinetic analysis on the same plate.[7][11] Furthermore, the assay's reliance on enzymatic reduction makes it susceptible to interference from novel compounds that may have inherent reducing or oxidizing properties. The MTT reagent itself can also exhibit toxicity during the incubation period.[12]

  • Principle of Causality: A more refined metabolic assay, this method uses resazurin, a cell-permeable, blue, and non-fluorescent dye. In viable cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin.[7][13] The fluorescence signal is proportional to the number of living cells.

  • Advantages: This assay is homogeneous ("add-mix-measure"), more sensitive than the MTT assay, and, crucially, non-destructive.[7][11][14] This allows for kinetic monitoring of cytotoxicity over time on the same population of cells.

  • Limitations & Considerations: While generally more robust than MTT, the assay can still be influenced by conditions that alter a cell's metabolic state without necessarily causing cell death.[15]

Membrane Integrity Assay: A Direct Measure of Cell Death

This category of assays quantifies cytotoxicity by detecting the leakage of cellular components from dying cells.

  • Principle of Causality: Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1][16] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate, coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Advantages: This method directly measures cell death, providing a clear cytotoxicity endpoint rather than an indirect viability one. It can be multiplexed with viability assays (like alamarBlue®) performed on the remaining live cells in the well to get a comprehensive live/dead ratio.

  • Limitations & Considerations: The presence of LDH in serum-containing media can create high background signals, necessitating the use of serum-free media or heat-inactivated serum controls.[16] The assay has also been reported to have higher variability and a lower signal-to-noise ratio compared to metabolic assays.[7][11]

Apoptosis Assay: Unveiling Programmed Cell Death

If a compound's mechanism is hypothesized to involve apoptosis, a specific assay is required.

  • Principle of Causality: A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7. This luminescent assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is a specific target for caspase-3/7.[6] When cleaved by active caspase-3/7, the substrate releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.

  • Advantages: This assay offers exceptional sensitivity and a broad dynamic range, making it ideal for detecting subtle pro-apoptotic effects.[6] Its "add-mix-measure" format simplifies the workflow.

  • Limitations & Considerations: This assay is highly specific to apoptosis and will not detect other cell death modalities like necrosis or autophagy. Its signal is transient, requiring measurement within a specific time window after reagent addition.

Data Presentation: A Comparative Summary

For ease of comparison, the key features of each assay are summarized below. The output for these assays is typically used to generate a dose-response curve and calculate an IC50 (half-maximal inhibitory concentration) value, which is a standard measure of a compound's potency.[1]

FeatureMTT AssayalamarBlue® (Resazurin) AssayLDH Release AssayCaspase-Glo® 3/7 Assay
Principle Mitochondrial Dehydrogenase ActivityIntracellular Reductase ActivityPlasma Membrane IntegrityCaspase-3/7 Activity
Endpoint Measured Cell ViabilityCell ViabilityCytotoxicity (Necrosis)Apoptosis
Assay Type ColorimetricFluorometric / ColorimetricColorimetricLuminescent
Format Endpoint, Multi-stepHomogeneous, Kinetic PossibleHomogeneous (Supernatant)Homogeneous
Throughput HighHighHighHigh
Key Advantage Low Cost, Well-EstablishedNon-destructive, High SensitivityDirect Measure of CytotoxicityHigh Sensitivity, Mechanistic
Key Limitation Compound Interference, EndpointMetabolic InterferenceHigh Background from SerumSpecific to Apoptosis

Visualizing the Methodologies

To better understand the workflows and underlying principles, the following diagrams are provided.

G cluster_workflow General Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Allow Adherence (e.g., 24 hours) A->B C 3. Treat with Novel Compounds (Dose-response) B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Add Assay Reagent (MTT, alamarBlue, etc.) D->E F 6. Incubate (as per protocol) E->F G 7. Measure Signal (Absorbance, Fluorescence, Luminescence) F->G H 8. Analyze Data (Calculate % Viability, IC50) G->H

Caption: A generalized workflow for performing plate-based cytotoxicity assays.

G cluster_mechanisms Comparison of Assay Mechanisms cluster_viable Viable Cell cluster_necrotic Necrotic Cell cluster_apoptotic Apoptotic Cell cluster_assays Assay Readout Cell Test Compound Treatment Mito Mitochondria Active Dehydrogenases Membrane Compromised Membrane LDH Release Caspase_Active Caspase-3/7 (Active) MTT MTT Assay (Metabolic Activity) Mito->MTT Reduces MTT (Purple Product) Caspase_Inactive Caspase-3/7 (Inactive) LDH LDH Assay (Membrane Leakage) Membrane->LDH LDH in supernatant (Color Change) Caspase Caspase-Glo Assay (Apoptosis) Caspase_Active->Caspase Cleaves Substrate (Luminescence)

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-6-methylnicotinic Acid

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a key pharmacophore in a range of biologically active molecules, making its efficient and scalable synthesis a critical consideration for pharmaceutical and medicinal chemists. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable intermediate. We will dissect each methodology, presenting objective experimental data to benchmark their respective performances in terms of yield, efficiency, and practical applicability. Our analysis is tailored for researchers, scientists, and professionals in drug development, offering actionable insights to inform synthetic strategy and process optimization.

Methodology 1: Chlorination of 4-Hydroxy-6-methylnicotinic Acid

This classical approach leverages the readily available 4-hydroxy-6-methylnicotinic acid as the starting material. The core of this strategy lies in the direct chlorination of the 4-hydroxy group, a transformation typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃).

Chemical Rationale and Mechanistic Considerations

The conversion of a 4-hydroxypyridine to a 4-chloropyridine is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group; therefore, it requires activation. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Given that the ultimate target is the carboxylic acid, a two-step process involving the esterification of the starting material, followed by chlorination and subsequent hydrolysis, is often employed to circumvent potential side reactions with the carboxylic acid moiety.

Experimental Workflow: Synthesis via Methyl Ester Intermediate

A common variant of this method involves the protection of the carboxylic acid as a methyl ester prior to chlorination. This multi-step process is outlined below.

cluster_0 Method 1: From 4-Hydroxy-6-methylnicotinic Acid Start 4-Hydroxy-6-methylnicotinic acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate1 Methyl 4-hydroxy-6-methylnicotinate Step1->Intermediate1 Step2 Chlorination (Phosphorus Oxychloride) Intermediate1->Step2 Intermediate2 Methyl 4-chloro-6-methylnicotinate Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound from its 4-hydroxy precursor.

Detailed Experimental Protocol

Step 1: Esterification of 4-Hydroxy-6-methylnicotinic Acid

  • To a solution of 4-hydroxy-6-methylnicotinic acid (e.g., 30.6 g, 200 mmol) in a mixture of dichloromethane (250 mL) and methanol (250 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (42.2 g, 220 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (1.22 g, 10.00 mmol) at room temperature.[1]

  • Stir the solution under reflux conditions and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, concentrate the mixture on a rotary evaporator.[1]

  • Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.[1] A reported yield for a similar substrate using this method is 88%.[1]

Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate

  • Suspend methyl 4-hydroxy-6-methylnicotinate (e.g., 19 mmol) in phosphorus oxychloride.[2]

  • Reflux the mixture for 2 hours.[2]

  • After cooling, distill off the excess phosphorus oxychloride under reduced pressure.[2]

  • In an ice bath, quench the residue by the slow addition of anhydrous methanol (30 mL) and stir the mixture overnight at room temperature.[2]

  • Remove the solvent by distillation, dilute with water, and extract the product with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.[2]

  • Purify the crude product by flash column chromatography to obtain methyl 4-chloro-6-methylnicotinate. A reported yield for this step is 91%.[2]

Step 3: Hydrolysis of Methyl 4-chloro-6-methylnicotinate

  • Dissolve the methyl 4-chloro-6-methylnicotinate in a suitable solvent (e.g., methanol or THF).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Methodology 2: Synthesis from 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

This alternative route begins with a pyridine derivative that already possesses the required carbon framework and nitrogen atom. The synthesis involves the conversion of a pyridone to the desired chlorinated nicotinic acid.

Chemical Rationale and Mechanistic Considerations

This pathway involves two key transformations: the chlorination of the 4-oxo group and the hydrolysis of the nitrile functionality to a carboxylic acid. Similar to the first method, phosphorus oxychloride is a suitable reagent for the chlorination of the pyridone tautomer. The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.

Experimental Workflow

cluster_1 Method 2: From a Pyridone Precursor Start2 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid amide Step2_1 Chlorination (POCl₃, PCl₅) Start2->Step2_1 Intermediate2_1 4-Chloro-6-methylnicotinonitrile Step2_1->Intermediate2_1 Step2_2 Hydrolysis (Acid or Base) Intermediate2_1->Step2_2 End2 This compound Step2_2->End2

Caption: Workflow for the synthesis of this compound from a pyridone precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methylnicotinonitrile

  • Suspend 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (B17-7) (20 g, 131.5 mmol) in phosphorus oxychloride (POCl₃) (62 mL, 580 mmol) and heat at 110 °C for 15 minutes.[3]

  • Cool the reaction mixture to 25 °C and add phosphorus pentachloride (PCl₅) (38.12 g, 183.4 mmol) in portions over 20 minutes.[3]

  • Heat the mixture at 110 °C for 1 hour and then concentrate under reduced pressure.[3]

  • Dilute the residue with ethyl acetate (100 mL), cool to 10 °C, and quench with an aqueous solution of sodium carbonate (200 mL).[3]

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]

  • Purify the residue by silica gel column chromatography to give 4-chloro-6-methylnicotinonitrile as an off-white solid. The reported yield for this step is 37%.[3]

Step 2: Hydrolysis of 4-Chloro-6-methylnicotinonitrile

  • Combine 4-chloro-6-methylnicotinonitrile with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto ice.

  • Adjust the pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Comparative Analysis and Benchmarking

ParameterMethod 1: From 4-Hydroxy Precursor Method 2: From Pyridone Precursor
Starting Material Availability 4-Hydroxy-6-methylnicotinic acid can be synthesized from commercially available precursors like 4-hydroxy-6-methyl-2-pyrone.[4]The starting amide may require a multi-step synthesis.
Overall Yield Potentially high, with reported yields of 88% for esterification and 91% for chlorination of the ester.[1][2]Lower reported yield of 37% for the key chlorination/nitrile formation step.[3]
Number of Steps Can be a multi-step process if ester protection is used.Can be achieved in two main steps from the pyridone amide.
Reagents and Conditions Uses phosphorus oxychloride; some steps may require reflux conditions.[2]Employs a combination of phosphorus oxychloride and phosphorus pentachloride at high temperatures (110 °C).[3]
Scalability The use of common reagents and relatively high yields suggests good scalability.The lower yield in the key step may present challenges for large-scale production.
Safety and Handling Phosphorus oxychloride is corrosive and reacts violently with water.Both phosphorus oxychloride and phosphorus pentachloride are hazardous and require careful handling.

Conclusion and Recommendations

Method 2, while more direct in terms of the number of core transformations from the pyridone amide, is hampered by a low-yielding step. However, it may be a viable option if the starting material is readily available or if optimization of the chlorination step can be achieved.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. We recommend that small-scale trial reactions be conducted to validate and optimize the chosen method within your specific laboratory setting.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate it into your workflow safely, effectively, and responsibly. The proper disposal of any chemical reagent is as critical as its application. This guide provides a detailed, technically grounded protocol for the disposal of 4-Chloro-6-methylnicotinic acid, designed for the professional research environment. Our approach is built on a foundation of chemical causality—understanding why a step is necessary is key to executing it flawlessly and ensuring a safe laboratory environment for everyone.

Situational Awareness: Understanding the Hazard Profile

Before handling any waste, a clear understanding of the chemical's hazard profile is paramount. This compound, like its isomers and related chlorinated pyridine derivatives, is not benign. It is classified as a hazardous substance requiring specific handling and disposal protocols.

Based on data from analogous compounds, the primary hazards include:

  • Acute Oral Toxicity : The substance is harmful if swallowed.[1]

  • Skin Corrosion/Irritation : It is known to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation : The compound causes serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][3]

These classifications mandate that this compound be treated as hazardous waste. As a chlorinated organic compound, it falls under specific regulatory categories that prohibit disposal via standard drains or in regular trash.[4][5] The chlorine atom significantly increases the compound's environmental persistence and potential to form toxic byproducts if not destroyed properly. The only acceptable terminal disposal method is through destructive incineration at a licensed facility.[6][7][8]

Data Presentation: Hazard Summary and Required PPE

For quick reference, the following table summarizes the key hazards and the minimum Personal Protective Equipment (PPE) required when handling the compound or its waste.

Hazard ClassificationHealth EffectRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[9]
Skin Irritation (Category 2)Causes skin irritation.[1][2]Chemical-resistant gloves (Nitrile rubber, inspect prior to use), Lab coat.[1][10]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]Safety glasses with side-shields or chemical goggles. A face shield is required if there is a splash risk.[1]
STOT - Single Exposure (Category 3)May cause respiratory irritation.[1][3]Use only in a well-ventilated area or a chemical fume hood.[2][3] Avoid breathing dust.
Core Protocol: Waste Containment at the Source

Proper disposal begins at the moment of waste generation. Rigorous adherence to collection and segregation protocols is a non-negotiable aspect of laboratory safety.

Step-by-Step Waste Collection:

  • Select the Correct Waste Container:

    • Use only a designated, compatible hazardous waste container. High-density polyethylene (HDPE) containers are suitable for this type of solid waste.[4]

    • Ensure the container is clean, dry, and in good condition with a tightly sealing lid.

    • The container must be clearly labeled as "Hazardous Waste."

  • Label the Container Accurately:

    • Before adding any waste, affix a completed hazardous waste tag.

    • The label must include the full chemical name: "this compound." Do not use abbreviations.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Record the date the first waste was added.

  • Segregate the Waste Stream:

    • This compound must be disposed of as Halogenated Organic Waste .[5]

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or oxidizers.[5][11] Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.[5]

  • Store the Waste Container Safely:

    • Keep the waste container sealed except when adding waste.[4][11]

    • Store the container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated cabinet.

    • Ensure incompatible waste types are stored separately.[11]

Contingency Planning: Spill and Exposure Management

Accidents can happen. A well-rehearsed contingency plan is the hallmark of a professional laboratory.

Small Spill Cleanup Protocol (<1g, contained):

  • Assess and Secure: Ensure you are wearing the appropriate PPE (see table above). Alert others in the immediate area. Prevent anyone from entering the spill zone.[12]

  • Contain: If the powder is spreading, cover it with a plastic-backed absorbent pad. For the solid itself, prevent further dispersal.

  • Collect: Do not create dust.[1] Gently sweep or scoop the solid material using a brush and dustpan. Tongs can be used for any broken glass.[12]

  • Package Waste: Place all contaminated materials (spilled solid, used absorbent pads, gloves, etc.) into a designated plastic bag or container. Seal it, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it in the halogenated organic waste container.[1][12]

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.[13] See Section 5 for detailed decontamination procedures.

  • Document: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's policies.[12]

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

Personnel Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the complete decision and action workflow for the disposal of this compound.

G Workflow: this compound Disposal A Waste Generation (Solid Residue / Unused Product) B Is this a spill? A->B C Follow Spill Cleanup Protocol (Section 3) B->C  Yes D Select & Label Halogenated Waste Container (Section 2) B->D No E Transfer Waste to Container using appropriate PPE C->E D->E F Store Container in Satellite Accumulation Area E->F G Is container full (<=90% capacity)? F->G H Continue collection G->H No I Seal Container & Ensure Label is Complete G->I Yes H->E J Request Pickup from EHS / Licensed Disposal Vendor I->J K Transport to Licensed Hazardous Waste Facility J->K L Terminal Disposal via High-Temperature Incineration K->L

Caption: Disposal workflow from lab generation to final incineration.

Terminal Disposal Pathway: From Lab to Licensed Facility

The ultimate fate of this hazardous waste is destruction. Your responsibility is to prepare it for safe transport to a facility capable of this process.

  • Final Container Check: When the waste container is approximately 90% full, cease adding waste.[4] Clean the exterior of the container to remove any contamination.[4]

  • Request Pickup: Arrange for waste collection through your institution's EHS department. They will coordinate with a licensed and certified hazardous waste disposal company.[1] Under no circumstances should you attempt to transport this waste yourself or hire a non-certified carrier.

  • Mechanism of Destruction: The licensed vendor will transport the waste to a specialized facility. Chlorinated organic compounds are destroyed via high-temperature incineration (typically 800-1500°C).[7] This process breaks the molecule down into carbon dioxide, water, and hydrogen chloride (HCl). The effluent gases are passed through scrubbers to neutralize the HCl, preventing the release of acidic and toxic gases into the atmosphere.[6][7]

System Validation: Decontamination Procedures

Proper decontamination ensures that no hazardous residues remain on surfaces or equipment, validating the safety of your workspace.

Reusable Glassware and Equipment:

  • Initial Rinse: The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[11] Rinse the contaminated item with a small amount of a suitable solvent (e.g., acetone or ethanol) and pour the rinsate into the halogenated organic waste container.

  • Thorough Cleaning: After the initial hazardous rinse, wash the equipment thoroughly with laboratory detergent (e.g., Luminox®) and hot water.[13]

  • Final Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[13]

  • Drying: Allow to air dry completely before storage or reuse.[13]

Work Surfaces (Fume Hood, Benchtop):

  • Wipe down the surface with a cloth soaked in a laboratory detergent solution.

  • Follow with a wipe using a cloth dampened with water to remove any detergent residue.

  • Allow the surface to dry completely.

Personal Protective Equipment (PPE):

  • Gloves: Dispose of contaminated gloves as hazardous waste in the designated solid waste stream. Do not attempt to wash and reuse disposable gloves. Use proper removal techniques to avoid skin contact.[1]

  • Safety Glasses/Goggles: Clean with soap and water after use.

  • Lab Coat: If significant contamination occurs, the lab coat must be professionally decontaminated by a specialized service or disposed of as hazardous waste, according to institutional policy.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the entire lifecycle of this compound is managed with scientific rigor and professional care.

References

Navigating the Safe Handling of 4-Chloro-6-methylnicotinic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the correct selection, use, and disposal of Personal Protective Equipment (PPE) when handling 4-Chloro-6-methylnicotinic acid. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research environment. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound, a solid often handled as a powder, presents a multi-faceted hazard profile that dictates our protective measures.

According to safety data sheets, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1]

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A, H319): Causes significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Tract Irritation (Category 3, H335): May cause irritation to the respiratory system if inhaled as a dust.[1][2]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. Therefore, our PPE strategy must establish a comprehensive barrier to prevent the substance from reaching the user through any of these pathways.

Core PPE Requirements: A Barrier-Based Approach

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The selection of specific items must be tailored to the concentration and quantity of the substance being handled at the specific workplace.[1]

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), robust eye and face protection is non-negotiable.[1][2][3]

  • Mechanism of Protection: Prevents airborne particles from making contact with the sensitive mucous membranes of the eyes.

  • Required Equipment:

    • Safety Glasses: At a minimum, safety glasses with side shields, approved under government standards such as NIOSH (US) or EN 166 (EU), must be worn.[1]

    • Face Shield: When there is a significant risk of dust generation (e.g., weighing larger quantities, transfers between containers, or cleaning spills), a full-face shield must be worn in addition to safety glasses.[1] The safety glasses protect from particles that could travel under the shield.

Hand Protection: Preventing Dermal Exposure

Direct skin contact can cause irritation (H315), making chemically resistant gloves essential.[1][2][3]

  • Mechanism of Protection: Provides a chemical barrier between the skin and the compound.

  • Required Equipment and Protocol:

    • Donning: Wash and dry hands thoroughly before putting on gloves.

    • Doffing: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1][5]

    • Disposal: Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[1][5] Never reuse disposable gloves.

    • Hand Hygiene: Wash hands with soap and water immediately after removing gloves.[1][2]

Body Protection: Shielding Against Contamination

To prevent the contamination of personal clothing and underlying skin, a protective outer layer is required.

  • Mechanism of Protection: Protects the skin and personal clothing from dust settlement and accidental spills.

  • Required Equipment:

    • Laboratory Coat: A standard lab coat is sufficient for handling small quantities in a well-ventilated area.

    • Chemical Protective Suit: For larger-scale operations or spill cleanup, a complete suit protecting against chemicals is required.[1]

Respiratory Protection: Safeguarding Against Inhalation

As a dust that can cause respiratory irritation (H335), controlling inhalation exposure is critical.[1][2] The primary control should always be engineering controls, such as working in a chemical fume hood or using appropriate exhaust ventilation.[1][3]

  • Mechanism of Protection: Filters airborne particles from inhaled air.

  • Required Equipment (when engineering controls are insufficient or as a precaution):

    • Nuisance Dust Exposure: For handling small quantities where minimal dust is expected, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1][5]

    • Higher-Level Protection: For situations with a higher potential for dust generation, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges, which provide protection against organic vapors, acid gases, and particulates.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_assessment 1. Task & Risk Assessment cluster_ppe 2. PPE Selection start Begin Task Assessment task_scale Scale of Work? start->task_scale dust_potential Potential for Dust/ Aerosol Generation? task_scale->dust_potential Small Scale (<1g) ppe_spill Spill / High Exposure PPE: - Face Shield & Safety Glasses - Nitrile Gloves - Chemical Suit - Respirator (P95 or higher) task_scale->ppe_spill Large Scale / Spill ppe_routine Routine Handling PPE: - Safety Glasses - Nitrile Gloves - Lab Coat dust_potential->ppe_routine Low respirator_check Add Respirator (P95) dust_potential->respirator_check High respirator_check->ppe_routine

Caption: PPE selection workflow for this compound.

Procedural Guidance: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or chemical suit.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on safety glasses, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat or suit.

Doffing Sequence (The "Dirty to Clean" Principle)
  • Gloves: Remove gloves using the proper technique. Be mindful that the outside of the gloves is contaminated.

  • Face Shield/Goggles: Remove face shield and safety glasses from the back.

  • Body Protection: Remove the lab coat or suit, rolling it inside-out to contain contaminants.

  • Respiratory Protection: Remove respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Operational and Disposal Plan

All PPE used when handling this compound should be considered contaminated.

  • Reusable PPE: Items like face shields and safety glasses should be decontaminated after use according to your institution's standard procedures.

  • Disposable PPE: Contaminated gloves, disposable lab coats, and respirator cartridges must be disposed of as chemical waste.

    • Segregation: Place all contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.[1][6]

    • Collection: Do not mix this waste with general laboratory trash.

    • Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be treated as unused product and disposed of in the same manner.[1]

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities, <1g) Safety glasses with side shieldsNitrile glovesLab coatNot required if in fume hood
Weighing/Transfer (Potential for Dust) Safety glasses and face shieldNitrile glovesLab coatP95/P1 respirator recommended
Large Scale Handling / Spill Cleanup Safety glasses and face shieldNitrile glovesChemical protective suitP95/P1 or higher (OV/AG/P99)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.